molecular formula C24H34O8 B1164398 Wedelialactone A CAS No. 175862-40-5

Wedelialactone A

Cat. No.: B1164398
CAS No.: 175862-40-5
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Description

Wedelialactone A is a natural product found in Melanthera prostrata and Wedelia prostrata with data available.

Properties

IUPAC Name

[(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+/t14-,15-,16-,17-,18+,19-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQYZATVQTRST-VJTLMBDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]3[C@@]1([C@@H](CC[C@@]3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of Wedelolactone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone A, a natural coumestan derived from plants such as Eclipta alba, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Wedelolactone A. We dissect its primary molecular targets and the subsequent modulation of critical signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Molecular Targets and Signaling Pathways

Wedelolactone A exerts its biological effects by interacting with several key intracellular signaling molecules. The primary targets identified to date include IκB kinase (IKK), 5-lipoxygenase (5-Lox), and Signal Transducer and Activator of Transcription 3 (STAT3). By modulating the activity of these proteins, Wedelolactone A influences a cascade of downstream events crucial for cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Signaling Pathway

A predominant mechanism of action for Wedelolactone A is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This pathway is a cornerstone of the inflammatory response and is frequently dysregulated in various cancers.

Wedelolactone A directly targets and inhibits the IκB kinase (IKK) complex.[1][5][6] IKK is responsible for the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB, IκBα.[2][3] By inhibiting IKK, Wedelolactone A prevents the degradation of IκBα, which then remains bound to the NF-κB p65/p50 dimer, sequestering it in the cytoplasm and preventing its translocation to the nucleus.[3][4] This blockade of nuclear translocation ultimately leads to the downregulation of NF-κB-mediated gene transcription of pro-inflammatory cytokines and survival factors.[2][4]

NF_kB_Pathway TNFa TNF-α/LPS TNFR TNFR/TLR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates Wedelolactone Wedelolactone A Wedelolactone->IKK Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Apoptosis_Pathway Wedelolactone Wedelolactone A FiveLox 5-Lox Wedelolactone->FiveLox Inhibits Apoptosis Caspase-dependent Apoptosis Wedelolactone->Apoptosis Induces PKCe PKCε FiveLox->PKCe Activates Survival Cell Survival FiveLox->Survival Promotes PKCe->Survival Promotes PKCe->Apoptosis Inhibits STAT3_cMyc_Pathway Wedelolactone Wedelolactone A PKCe PKCε Wedelolactone->PKCe Inhibits STAT3 STAT3 Wedelolactone->STAT3 Inhibits PKCe->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates cMyc_mRNA c-Myc mRNA Nucleus->cMyc_mRNA Induces Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Invasion cMyc_Protein->Proliferation Promotes MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Wedelolactone A incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

References

Wedelolactone: A Technical Guide to Natural Sources and Isolation from Eclipta prostrata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Exhibiting anti-inflammatory, anticancer, anti-hepatotoxic, and neuroprotective properties, this polyphenolic compound holds considerable promise for therapeutic applications.[3][4] This technical guide provides an in-depth overview of the natural sources of wedelolactone and detailed methodologies for its isolation and purification from its primary plant source, Eclipta prostrata. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Wedelolactone

Wedelolactone is predominantly found in plants belonging to the Asteraceae family.[4][5] The principal and most studied source is Eclipta prostrata (L.) L., commonly known as false daisy or Bhringraj.[1][5][6] Other notable plant sources that have been reported to contain wedelolactone include:

  • Wedelia calendulacea[2][7]

  • Wedelia chinensis[2][7]

  • Sphagneticola trilobata[2]

While present in these species, the majority of isolation and quantification research has centered on Eclipta prostrata due to its widespread use in traditional medicine and relatively higher abundance of the compound.[5]

Isolation of Wedelolactone from Eclipta prostrata

The isolation of wedelolactone from Eclipta prostrata involves a multi-step process encompassing extraction, fractionation, and purification. The selection of the appropriate methodology is critical to maximize the yield and purity of the final product.

Extraction Methodologies

A variety of extraction techniques have been employed to isolate wedelolactone, each with its own set of advantages and efficiencies. The choice of solvent is a crucial parameter, with polar solvents like methanol and ethanol demonstrating high efficacy.

Table 1: Comparison of Extraction Methods for Wedelolactone from Eclipta prostrata

Extraction MethodPlant PartSolvent SystemKey ParametersYield of WedelolactoneReference
Soxhlet ExtractionLeavesMethanolSolid-to-liquid ratio: 1:150, 90°C, 6 h5.05 mg/g[8]
Soxhlet ExtractionLeavesMethanolSolid-to-liquid ratio: 1:100, 90°C, 6 h0.7 mg/g[8]
Soxhlet ExtractionWhole PlantMethanol, Ethanol, Hexane, Aqueous50°C, 36 hMethanol extract yielded 76% total extract[9][10]
Ultrasonic Assisted ExtractionAerial PartsMethanol1:5 methanol-to-herb powder ratio0.36%[6]
Ultrasonic Assisted Extraction------Optimized parameters6.73 mg/g[6]
Microwave-Assisted ExtractionAerial PartsEthanol-water mixtureOptimized conditions62.93 ± 0.82% (of extract)[8]
Supercritical Fluid ExtractionWhole PlantSupercritical CO₂ with methanol modifier25 MPa, 56°C, 9.44% modifier, 60 min15.37 ± 0.63 mg/100 g[11]
Cold PercolationWhole PlantEthyl acetate and ethanol---0.23% (pure crystals)[12]
Detailed Experimental Protocols

Protocol 1: Soxhlet Extraction and Initial Purification

This protocol is a widely cited conventional method for obtaining wedelolactone.

  • Plant Material Preparation: The aerial parts of Eclipta prostrata are collected, washed, and shade-dried. The dried material is then ground into a coarse powder.

  • Soxhlet Extraction: Twenty grams of the dried plant powder are packed into a thimble and placed in a Soxhlet apparatus.[10] The material is extracted with 180 mL of absolute methanol at 50°C for 36 hours.[10]

  • Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper.[10] The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[10]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with wedelolactone, is collected and evaporated to dryness.[13]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

UAE offers a more rapid and efficient alternative to conventional methods.

  • Sample Preparation: Powdered plant material (passed through an 80-100 mesh screen) is used.[6]

  • Soaking: The powder is soaked in the extraction solvent (e.g., methanol) for approximately one hour in a vessel.[6]

  • Ultrasonication: An ultrasonic probe is immersed 1.0 cm into the solvent. Ultrasonication is applied with a 50% duty cycle (e.g., 5 seconds ON, 5 seconds OFF) to facilitate cell wall disruption and enhance extraction.[6]

  • Filtration and Concentration: The extract is filtered and concentrated as described in the Soxhlet protocol.

Purification Techniques

Following initial extraction and fractionation, further purification is necessary to obtain high-purity wedelolactone.

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used as the adsorbent.

  • Mobile Phase: A solvent system of chloroform:methanol (70:30 v/v) has been successfully used to elute wedelolactone.[13] Another reported system is toluene:ethyl acetate:formic acid (5:5:0.1 v/v/v).[14] The fractions are collected and monitored by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 plates.[14]

  • Mobile Phase: Toluene:ethyl acetate:formic acid (6:3.5:0.5, v/v/v).[12]

  • Detection: Wedelolactone spots can be visualized under UV light (254 nm and 366 nm), where they appear as a purple to violet color.[9][12] The reported Rf value is approximately 0.42-0.56.[9][12]

Crystallization:

  • The fractions containing pure wedelolactone, as identified by TLC, are pooled and concentrated.

  • The concentrated solution is allowed to stand at a cool temperature, promoting the crystallization of wedelolactone as pale green crystals.[12]

Analytical Characterization

The identity and purity of the isolated wedelolactone are confirmed using various analytical techniques.

Table 2: Analytical Methods for Wedelolactone Characterization

TechniqueMethod DetailsPurposeReference
HPLC-PDA C18 column; Mobile phase: methanol:water:acetic acid (95:5:0.04); Detection at 352 nm.Quantification and purity assessment.[15]
HPTLC Silica gel 60 F254 plates; Mobile phase: toluene:ethyl acetate:formic acid (5:5:0.1); Densitometric analysis at 351 nm.Identification and quantification.[14]
UPLC Kromasil C18 column (250 x 4.6 mm; 5.0 µm).Pharmacokinetic studies and quantification in biological matrices.[16]
Melting Point ---A melting point of approximately 328°C has been reported for purified wedelolactone.[9]
Spectroscopy UV, IR, NMR (¹H and ¹³C), and Mass Spectrometry.Structural elucidation and confirmation.[12]

Experimental Workflows and Signaling Pathways

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of wedelolactone from Eclipta prostrata.

G cluster_0 Extraction & Concentration cluster_1 Fractionation & Purification cluster_2 Analysis A Dried E. prostrata Powder B Extraction (e.g., Soxhlet, UAE with Methanol) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Solvent Partitioning (e.g., Ethyl Acetate/Water) E->F G Enriched Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography G->H I TLC Analysis of Fractions H->I J Pooling of Pure Fractions I->J K Crystallization J->K L Pure Wedelolactone Crystals K->L M HPLC / HPTLC L->M N Spectroscopic Analysis (NMR, MS) L->N

Figure 1. General workflow for Wedelolactone isolation.
Key Signaling Pathways Modulated by Wedelolactone

Wedelolactone exerts its biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway:

Wedelolactone is a known inhibitor of the IκB kinase (IKK) complex.[13][17][18] By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[19]

G cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocates IkBa_p->NFkB releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Wedelolactone Wedelolactone Wedelolactone->IKK inhibits

Figure 2. Inhibition of the NF-κB pathway by Wedelolactone.

STAT3 Signaling Pathway:

Wedelolactone has been shown to down-regulate the IL-6/STAT3 signaling pathway.[20][21] It can inhibit the phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation, survival, and inflammation. This inhibition leads to a decrease in the expression of STAT3 target genes like c-Myc and various pro-inflammatory cytokines.[20][22]

G cluster_pathway STAT3 Signaling Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 (Dimer) STAT3->STAT3_p dimerizes STAT3_nuc p-STAT3 (Nuclear) STAT3_p->STAT3_nuc translocates TargetGenes Target Gene Transcription (e.g., c-Myc, Bcl-2) STAT3_nuc->TargetGenes Wedelolactone Wedelolactone Wedelolactone->STAT3_p inhibits G cluster_AR Androgen Receptor (AR) Signaling cluster_ER Estrogen Receptor (ER) Signaling Androgen Androgen AR AR Androgen->AR AR_nuc AR (Nuclear) AR->AR_nuc ARE Androgen Response Element (ARE) AR_nuc->ARE AR_Genes Gene Transcription ARE->AR_Genes Estrogen Estrogen ER ER Estrogen->ER ER_nuc ER (Nuclear) ER->ER_nuc ERE Estrogen Response Element (ERE) ER_nuc->ERE ER_Genes Gene Transcription ERE->ER_Genes Wedelolactone Wedelolactone Wedelolactone->AR inhibits Wedelolactone->ER modulates (dose-dependent)

References

Chemical structure and properties of Wedelolactone A.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone A is a naturally occurring coumestan, a type of organic compound belonging to the flavonoid family, predominantly isolated from the medicinal plants Eclipta alba and Wedelia calendulacea. It has garnered significant attention in the scientific community for its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Wedelolactone A, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction, synthesis, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Wedelolactone A is characterized by a tetracyclic ring system, which forms the core of its chemical structure.

Table 1: Chemical Identifiers of Wedelolactone A

IdentifierValue
IUPAC Name 1,8,9-Trihydroxy-3-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one[2]
CAS Number 524-12-9[3]
Molecular Formula C₁₆H₁₀O₇[3]
Molecular Weight 314.25 g/mol [3]
SMILES String COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O[3]

Table 2: Physicochemical Properties of Wedelolactone A

PropertyValue
Appearance Yellow powder
Melting Point 327-330 °C
Solubility Soluble in DMSO, methanol, ethanol, and other organic solvents. Sparingly soluble in water.[4]
UV-Vis (λmax) 253, 351 nm[4]
IR Data Key peaks have been reported at 2819 cm⁻¹ (CHO) and 1677 cm⁻¹ (C=O).[1]
¹H and ¹³C NMR Specific spectral data with complete assignments of chemical shifts and coupling constants are not readily available in the public domain. Researchers should perform their own NMR analysis for structural confirmation.

Biological Activities and Signaling Pathways

Wedelolactone A exerts its biological effects by modulating several key signaling pathways implicated in inflammation, cancer, and other disease processes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Wedelolactone A has been shown to be a potent inhibitor of this pathway. It directly inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (p65/p50) in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IkBa->IkBa_p65_p50 p65_p50 p65/p50 p65_p50->IkBa_p65_p50 p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation IkBa_p65_p50->p65_p50 Degradation of IκBα Wedelolactone Wedelolactone Wedelolactone->IKK_complex Inhibits DNA DNA p65_p50_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Wedelolactone A inhibits the NF-κB signaling pathway.
Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and embryogenesis. Aberrant signaling is often associated with cancer. Wedelolactone A has been shown to modulate this pathway by inhibiting Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation, such as Runx2.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation Degradation Degradation beta_catenin_p->Degradation Wedelolactone Wedelolactone Wedelolactone->GSK3b Inhibits TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Wedelolactone A modulates the Wnt/β-catenin pathway.
Inhibition of Caspase-11 and 5-Lipoxygenase

Wedelolactone A has been identified as an inhibitor of caspase-11, a key enzyme in the non-canonical inflammasome pathway that leads to pyroptotic cell death and the maturation of pro-inflammatory cytokines.[6] Additionally, it is a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The IC₅₀ for 5-LOX inhibition has been reported to be approximately 2.5 µM.[7]

Experimental Protocols

Extraction and Purification of Wedelolactone A from Eclipta alba

Objective: To isolate and purify Wedelolactone A from the dried aerial parts of Eclipta alba.

Methodology:

  • Soxhlet Extraction:

    • Grind the dried aerial parts of Eclipta alba into a fine powder.

    • Pack the powdered plant material (approximately 100 g) into a thimble and place it in a Soxhlet extractor.

    • Extract the material with methanol (500 mL) for 24-48 hours, or until the solvent running through the extractor is colorless.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed extract onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., toluene:ethyl acetate, 8:2).

    • Combine the fractions containing the compound of interest (visualized under UV light or with a suitable staining reagent).

    • Evaporate the solvent from the combined fractions to yield purified Wedelolactone A.

Total Synthesis of Wedelolactone A

Objective: To chemically synthesize Wedelolactone A.

Methodology (Convergent Synthesis Approach): [8][9][10][11][12]

This synthesis involves a multi-step process, with key reactions being the Sonogashira coupling and a carbonylative annulation.

  • Synthesis of Key Intermediates:

    • Synthesize 2-bromo-4,5-dibenzyloxyaniline and 2-ethynyl-5-methoxy-1,3-dibenzyloxybenzene through established organic synthesis methods.

  • Sonogashira Coupling:

    • Under an inert atmosphere (e.g., nitrogen), react 2-bromo-4,5-dibenzyloxyaniline with 2-ethynyl-5-methoxy-1,3-dibenzyloxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an organic base (e.g., triethylamine) in a suitable solvent (e.g., THF).

    • This reaction will yield 2-((4-methoxy-2,6-bis(benzyloxy)phenyl)ethynyl)-4,5-bis(benzyloxy)aniline.

  • Diazotization and Hydrolysis:

    • Convert the amino group of the coupled product to a hydroxyl group via a diazotization reaction followed by hydrolysis.

  • Carbonylative Annulation and Deprotection:

    • Subject the resulting phenol to a palladium-catalyzed carbonylative annulation reaction in the presence of carbon monoxide. This step forms the lactone ring.

    • Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield Wedelolactone A.

Synthesis_Workflow Start Starting Materials Intermediate_Synth Synthesis of Key Intermediates Start->Intermediate_Synth Sonogashira Sonogashira Coupling Intermediate_Synth->Sonogashira Diazotization Diazotization & Hydrolysis Sonogashira->Diazotization Annulation Carbonylative Annulation & Deprotection Diazotization->Annulation Final_Product Wedelolactone A Annulation->Final_Product

Workflow for the total synthesis of Wedelolactone A.
Biological Activity Assays

Objective: To determine the inhibitory effect of Wedelolactone A on NF-κB activation.

Methodology: [1][13][14][15][16]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After 24 hours, treat the transfected cells with various concentrations of Wedelolactone A for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage inhibition of NF-κB activity by Wedelolactone A compared to the stimulated control.

Objective: To measure the inhibitory effect of Wedelolactone A on caspase-11 activity.

Methodology: [17][18][19][20]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., macrophages) and treat with various concentrations of Wedelolactone A.

    • Induce caspase-11 expression and activation by treating the cells with LPS.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Fluorometric Assay:

    • In a 96-well plate, add a specific fluorogenic substrate for caspase-11 (e.g., Z-WEHD-AFC) to each well containing the cell lysate.

    • Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a fluorescence plate reader.

    • Calculate the caspase-11 activity as the rate of fluorescence increase and determine the inhibitory effect of Wedelolactone A.

Objective: To determine the IC₅₀ of Wedelolactone A for 5-LOX inhibition.

Methodology: [2][21][22][23]

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified 5-LOX enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the substrate, arachidonic acid, in the same buffer.

  • Inhibition Assay:

    • In a 96-well UV-transparent plate, add the 5-LOX enzyme solution and various concentrations of Wedelolactone A (dissolved in DMSO, with a final DMSO concentration kept below 1%).

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately measure the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer. This absorbance corresponds to the formation of conjugated dienes, the product of the 5-LOX reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of Wedelolactone A.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Objective: To analyze the effect of Wedelolactone A on the protein levels of key components of the Wnt/β-catenin pathway.

Methodology: [6][24][25][26]

  • Cell Culture and Treatment:

    • Culture a suitable cell line and treat with various concentrations of Wedelolactone A for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (20-30 µg per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin, phosphorylated GSK-3β (p-GSK-3β), total GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Wedelolactone A is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways, such as NF-κB and Wnt/β-catenin, and inhibit important enzymes like caspase-11 and 5-LOX, underscores its potential as a lead compound for the development of new therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this fascinating molecule. Further investigation, particularly in the area of detailed structural elucidation by NMR and in vivo efficacy studies, is warranted to fully realize the therapeutic potential of Wedelolactone A.

References

Wedelolactone: A Technical Whitepaper on its Phytoestrogenic and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone (WDL), a naturally occurring coumestan found predominantly in plants of the Asteraceae family such as Eclipta prostrata and Wedelia chinensis, has garnered significant scientific interest for its diverse pharmacological profile.[1][2] Classified as a phytoestrogen, WDL exhibits a broad spectrum of biological activities, including potent anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][3][4] This technical guide provides a comprehensive overview of the phytoestrogenic nature of wedelolactone, details its key biological activities with a focus on underlying molecular mechanisms, presents quantitative data from various studies, and outlines relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Wedelolactone as a Phytoestrogen

Phytoestrogens are plant-derived compounds that can exert estrogen-like effects. Wedelolactone, belonging to the coumestan class of phytoestrogens, interacts with estrogen receptors (ERs) and modulates their signaling pathways.[3][5]

Interaction with Estrogen Receptors

Wedelolactone acts as an agonist for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[5][6] This interaction has been demonstrated through the transactivation of estrogen response elements (ERE) in cells engineered to express these receptors.[5] At nanomolar concentrations, WDL stimulates the growth of ER-positive breast cancer cells (e.g., MCF-7, T47D) and activates both genomic and rapid non-genomic estrogen signaling pathways.[5][6] These effects are typically blocked by pure ER antagonists like ICI 182,780, confirming the ER-mediated mechanism.[5]

Interestingly, a synthetic derivative of wedelolactone, 3-butoxy-1,8,9-trihydroxy-6H-benzofuro[3,2-c]benzopyran-6-one (BTB), has been shown to act as a selective ER signaling inhibitor, effectively suppressing the growth of ER-positive breast, endometrial, and ovarian cancer cells.[7][8]

Estrogen Receptor Signaling Pathway

Upon binding to wedelolactone, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The WDL-ER complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This binding initiates the transcription of estrogen-responsive genes that are involved in cellular processes like proliferation.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WDL Wedelolactone ER Estrogen Receptor (ER) + HSP WDL->ER Binds ER_WDL ER-WDL Complex ER->ER_WDL Conformational Change ER_dimer ER-WDL Dimer ER_WDL->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA ER_dimer->ERE Nuclear Translocation Gene Target Gene Transcription ERE->Gene Initiates

Caption: Wedelolactone-activated Estrogen Receptor signaling pathway.

Key Biological Activities

Beyond its phytoestrogenic properties, wedelolactone exhibits a range of other significant biological effects.

Anti-inflammatory Activity

Wedelolactone is a potent anti-inflammatory agent that acts through the modulation of several key signaling pathways.[9]

  • NF-κB Pathway: WDL inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway.[3][10] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10][11] This action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11][12]

  • IL-6/STAT3 Pathway: In models of colitis, WDL has been shown to down-regulate the IL-6/STAT3 inflammatory signaling pathway, significantly reducing colonic damage and inflammation.[9][13]

  • NLRP3 Inflammasome: WDL acts as a broad-spectrum inhibitor of the NLRP3 inflammasome, which is involved in pyroptosis and the secretion of IL-1β.[14] It promotes the phosphorylation of NLRP3, which inhibits inflammasome activation.[14]

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB p65-p50-IκBα IKK->IkB Phosphorylates IκBα p65 p65-p50 IkB->p65 Releases nucleus Nucleus p65->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nucleus->genes Activates Transcription WDL Wedelolactone WDL->IKK Inhibits

Caption: WDL's inhibitory action on the NF-κB signaling pathway.
Anti-cancer Activity

Wedelolactone demonstrates significant anti-cancer effects across various cancer types through multiple mechanisms.[3]

  • Prostate Cancer: WDL down-regulates the oncoprotein c-Myc by decreasing its protein levels, nuclear localization, and transcriptional activity.[3][15] It can also induce caspase-dependent apoptosis via the downregulation of PKCε.[16]

  • Breast Cancer: While it stimulates ER-positive cells at low (nM) doses, WDL is cytotoxic to breast cancer cells at higher (µM) concentrations.[5] It can act as a catalytic inhibitor of DNA topoisomerase IIα, an enzyme crucial for DNA replication in proliferating cancer cells.[17]

  • Hepatocellular Carcinoma: In HepG2 cells, liposomal formulations of WDL have been shown to inhibit cell development and induce apoptosis.[3]

  • Head and Neck Squamous Cancer: WDL inhibits the proliferation and migration of these cancer cells by inhibiting the Aryl Hydrocarbon Receptor (AhR) pathway.[18]

Anticancer_Pathway WDL Wedelolactone cMyc c-Myc Expression & Activity WDL->cMyc Inhibits TopoII Topoisomerase IIα WDL->TopoII Inhibits AhR AhR Pathway WDL->AhR Inhibits Apoptosis Apoptosis WDL->Apoptosis Induces Proliferation Cancer Cell Proliferation cMyc->Proliferation TopoII->Proliferation Invasion Invasion & Metastasis AhR->Invasion

Caption: Key anti-cancer mechanisms of Wedelolactone.
Hepatoprotective Activity

Wedelolactone is well-documented for its ability to protect the liver from various toxins and immune-mediated injury.[10][19]

  • Antioxidant Effects: WDL directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, shielding the liver from oxidative stress.[3][20]

  • Anti-inflammatory Action: As described previously, WDL's inhibition of the NF-κB pathway is a key mechanism in its hepatoprotective effect, reducing the inflammatory response in liver injury models.[10][11]

  • Metabolic Regulation: WDL can improve hepatic lipid metabolism and ameliorate hepatic steatosis (fatty liver) through the activation of AMP-activated protein kinase (AMPK).[3][21]

  • Ferroptosis Inhibition: In sepsis-induced liver injury, WDL has been shown to mitigate damage by inhibiting ferroptosis and oxidative stress via the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways.[20]

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of wedelolactone from various studies.

Table 1: In Vitro Anti-inflammatory and Anti-Insulin Resistance Activity

Target/Assay Cell Line WDL Concentration Effect Reference
Cytokine Production (TNF-α, IL-6, IL-8) Raw 264.7 30 µg/mL Significant inhibition of LPS-induced production [22]
ROS Generation & NADPH Oxidase Raw 264.7 30 µg/mL Significant reduction in LPS-stimulated activity [22]
Glucose Uptake 3T3-L1 Not specified Improved glucose uptake [22]
IRS1 and GLUT4 Expression 3T3-L1 Not specified Upregulated expression [22]

| Cytokine Secretion (TNF-α, IL-6, etc.) | BMDMs | 30 µg/mL | Significant inhibition of zymosan-mediated secretion |[23] |

Table 2: In Vitro Anti-Cancer Activity

Target/Assay Cancer Type IC50 / Concentration Effect Reference
5-lipoxygenase (5-Lox) Inhibition Not specified 2.5 µM Inhibition of enzyme activity [16]
Cell Proliferation Head and Neck Squamous > 6.25 µg/mL Decreased proliferation [18]
Cell Migration (EMT) Head and Neck Squamous < 12.5 µg/mL Inhibition of migration, increased E-cadherin [18]
ER Transactivation Inhibition (by BTB derivative) Breast, Endometrial, Ovarian 2.5 µM Effective suppression of E2-induced activity [7][8]

| c-Myc Expression | Prostate (LNCaP) | 10–30 µM | Dose-dependent decrease in protein level |[15] |

Table 3: In Vivo Anti-inflammatory and Hepatoprotective Activity

Animal Model WDL Dose Effect Reference
DSS-induced Colitis (Rats) 50 & 100 mg/kg (oral) Attenuated colonic damage, decreased pro-inflammatory cytokines [9][13]
Carrageenan-induced Paw Edema (Rats) 100 & 200 mg/kg 34.02% & 38.80% inhibition of edema [24]
Zymosan-induced Shock (Mice) 30 mg/kg (oral) Significantly rescued mice from shock [23]
CCl4-induced Liver Injury (Mice) 220 mg/kg (oral, 7 days) Improved histology, reduced transaminases, inhibited apoptosis [12]

| ConA-induced Hepatitis (Mice) | Not specified | Markedly reduced serum transaminases and liver damage |[10][11] |

Experimental Protocols

This section outlines common methodologies used to investigate the properties of wedelolactone.

Extraction and Isolation
  • Objective: To extract wedelolactone from plant material (e.g., dried leaves of Eclipta prostrata).

  • Soxhlet Extraction:

    • Place powdered, dried plant material (e.g., 20g) into a Soxhlet thimble.[25]

    • Use methanol (e.g., 70% v/v) as the solvent in the apparatus.[25]

    • Conduct the extraction at the solvent's boiling point (e.g., 50°C) for an extended period (e.g., 36 hours).[25]

    • Filter the resulting extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

  • Ultrasound-Assisted Extraction (UAE):

    • Mix powdered plant material with a solvent (e.g., 48% ethanol-water) at a specific solid-to-liquid ratio (e.g., 50 mL/g).[2]

    • Submerge the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply specific ultrasound power (e.g., 90 W) at a controlled temperature (e.g., 40°C) for a short duration (e.g., 11 minutes).[2]

    • Filter and concentrate the extract. This method is often faster and more efficient than conventional techniques.[2]

  • Purification: Crude extracts are often purified using column chromatography with silica gel.[26] Further purification can be achieved with preparative high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC).[26][27]

Cell-Based Assays
  • Cell Proliferation (MTT) Assay:

    • Seed cells (e.g., SCC-4, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of wedelolactone or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).

    • Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Invasion Assay (Boyden Chamber):

    • Coat the upper surface of a transwell insert (8-μm pore size) with Matrigel and allow it to solidify.

    • Resuspend cancer cells (e.g., ~40,000 cells) in serum-free medium containing wedelolactone or a control and add them to the upper chamber.[15]

    • Add medium containing a chemoattractant (e.g., 3% fetal serum) to the lower chamber.[15]

    • Incubate for a set period (e.g., 16 hours) to allow for cell invasion through the Matrigel and membrane.[15]

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the stained cells under a microscope to quantify invasion.

  • Western Blot Analysis:

    • Treat cells with wedelolactone for a specified time, then lyse the cells in RIPA buffer to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65, c-Myc, ERα).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Animal Studies
  • Objective: To evaluate the efficacy and mechanism of wedelolactone in a living organism.

  • General Workflow:

    • Animal Model Selection: Choose a model relevant to the disease being studied (e.g., male C57BL/6 mice for ConA-induced hepatitis; Wistar rats for DSS-induced colitis).[10][13]

    • Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week.

    • Grouping: Randomly divide animals into groups (e.g., vehicle control, disease model, WDL treatment groups at different doses).[13]

    • Drug Administration: Administer wedelolactone (often dissolved in a vehicle like corn oil or CMC-Na) via a specific route (e.g., oral gavage) for a set duration. Pre-treatment before disease induction is common.[10]

    • Disease Induction: Induce the disease (e.g., intravenous injection of Concanavalin A; providing 5% Dextran Sulfate Sodium in drinking water).[10][13]

    • Monitoring & Sample Collection: Monitor animals for clinical signs. At the end of the experiment, collect blood for serum analysis (e.g., ALT, AST, cytokines via ELISA) and tissues (e.g., liver, colon) for histology (H&E staining), immunohistochemistry, or molecular analysis (Western blot, qPCR).[10][20]

    • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of wedelolactone treatment.

Experimental_Workflow A Plant Material (e.g., Eclipta prostrata) B Extraction & Isolation (Soxhlet, UAE, HPLC) A->B C Pure Wedelolactone B->C D In Vitro Studies C->D E In Vivo Studies C->E F Cell-Based Assays (MTT, Invasion, Western Blot) D->F G Animal Models (Colitis, Hepatitis, Xenograft) E->G H Data Analysis & Mechanism Elucidation F->H G->H

Caption: General workflow for investigating Wedelolactone's activity.

Conclusion

Wedelolactone is a multifaceted phytochemical with a well-defined role as a phytoestrogen and a broad array of other powerful biological activities. Its ability to modulate critical cellular pathways such as ER, NF-κB, and c-Myc signaling underscores its therapeutic potential for a range of chronic diseases, including hormone-related cancers, inflammatory disorders, and liver conditions. The compiled quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research and development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and potential for synergistic combinations will be crucial in translating the promise of wedelolactone into novel therapeutic strategies.

References

Wedelolactone A: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone A, a naturally occurring coumestan, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent pharmacological activities. First isolated in 1956 from Wedelia calendulacea and later from Eclipta prostrata, this polyphenol has been the subject of extensive research, revealing its therapeutic potential across a spectrum of diseases.[1][2] This technical guide provides an in-depth overview of the discovery, history, and key scientific investigations into Wedelolactone A. It details the methodologies for its isolation and synthesis, presents its pharmacological activities with a focus on its mechanism of action as an IκB kinase (IKK) inhibitor, and summarizes key quantitative data. Furthermore, this guide illustrates critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Natural Sources

Wedelolactone A was first identified in 1956.[1][2] It is a characteristic secondary metabolite found in plants of the Asteraceae family, particularly within the genera Eclipta and Wedelia.[3] The primary natural sources for the isolation of Wedelolactone A are Eclipta prostrata (formerly Eclipta alba), commonly known as false daisy or Bhringraj, and Wedelia calendulacea.[4][5][6] It has also been isolated from Wedelia chinensis and Sphagneticola trilobata.[4][5] The concentration of Wedelolactone A can vary between different parts of the plant, with leaves often containing the highest percentage.[7]

Table 1: Natural Sources of Wedelolactone A

Plant SpeciesFamilyPlant Part(s)
Eclipta prostrata (Eclipta alba)AsteraceaeWhole plant, leaves[4][8][9]
Wedelia calendulaceaAsteraceaeNot specified[4][5]
Wedelia chinensisAsteraceaeNot specified[4][5]
Sphagneticola trilobataAsteraceaeNot specified[4]

Isolation and Synthesis

Isolation from Natural Sources

Various methods have been employed for the extraction and isolation of Wedelolactone A from plant materials. These techniques range from traditional solvent extraction to more advanced methods aimed at improving yield and purity.

A common method for extracting Wedelolactone A involves using a Soxhlet apparatus.[10]

  • Preparation of Plant Material: The aerial parts of the plant (e.g., Eclipta alba) are shade-dried and then powdered.

  • Extraction: The powdered material is placed in the thimble of a Soxhlet apparatus. A solvent such as methanol, ethanol, hexane, or water is heated in the distillation flask.[10] The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This process is repeated for an extended period (e.g., 36 hours at 50°C) to ensure thorough extraction.[10]

  • Concentration: The resulting extract is filtered and then concentrated using a rotary evaporator to remove the solvent.[10]

  • Purification: The crude extract can be further purified using techniques such as column chromatography to isolate pure Wedelolactone A.[9]

UAE is a more modern and efficient method for extracting Wedelolactone A.

  • Preparation: Powdered plant material is soaked in a suitable solvent (e.g., methanol) in a vessel for approximately one hour.[9]

  • Ultrasonication: An ultrasonic probe is immersed in the solvent-plant material mixture. Ultrasonication is then applied, often in a pulsed manner (e.g., 5 seconds ON, 5 seconds OFF) with a specific duty cycle (e.g., 50%).[9] Key parameters such as solvent type, temperature, extraction time, solvent-to-material ratio, and ultrasonic power are optimized to maximize yield.

  • Processing: Following ultrasonication, the extract is processed similarly to the Soxhlet extract, involving filtration, concentration, and purification. One study reported a yield of 0.36% Wedelolactone A from E. alba using a 1:5 methanol-to-herb powder ratio with this method.[9][10]

G cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing plant Dried Plant Material powder Powdered Plant Material plant->powder Grinding soxhlet Soxhlet Extraction (e.g., Methanol, 36h, 50°C) powder->soxhlet Solvent Addition uae Ultrasound-Assisted Extraction (e.g., Methanol, optimized parameters) powder->uae Solvent Addition filter Filtration soxhlet->filter uae->filter concentrate Concentration (Rotary Evaporator) filter->concentrate purify Purification (Column Chromatography) concentrate->purify Crude Extract pure_wdl Pure Wedelolactone A purify->pure_wdl

Caption: Workflow for the isolation of Wedelolactone A from plant sources.

Total Synthesis

The complex structure of Wedelolactone A, with its dense pattern of oxygenated polyphenols, makes its total synthesis challenging.[1] However, several synthetic routes have been developed. A notable convergent approach involves key steps such as the palladium-catalyzed Sonogashira reaction and a palladium-catalyzed carbonylative annulation reaction.[1][11] This strategy allows for the creation of diversified analogues of Wedelolactone A for further biological investigation.[1][11] Other synthetic strategies have also been reported, including those derived from mono-phenol derivatives through Sonogashira and cross-coupling reactions.[3][12]

G cluster_reactants Key Reactants cluster_reactions Core Reactions cluster_final Final Steps reactant1 Intermediate 11 sonogashira Palladium-Catalyzed Sonogashira Coupling reactant1->sonogashira reactant2 Intermediate 12 reactant2->sonogashira annulation Palladium-Catalyzed Carbonylative Annulation sonogashira->annulation Coupled Intermediate deprotection Deprotection annulation->deprotection Cyclized Product cyclization Cyclization deprotection->cyclization wdl Wedelolactone A cyclization->wdl G cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba IκBα ikk->ikba Phosphorylation ikba_p P-IκBα ikba->ikba_p nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation ikba_nfkb IκBα-NF-κB (Cytoplasmic) ikba_nfkb->nfkb Release proteasome Proteasome ikba_p->proteasome Ubiquitination & Degradation nfkb_nuc NF-κB (Nuclear) dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->genes Transcription wedelolactone Wedelolactone A wedelolactone->ikk Inhibition

References

The Therapeutic Potential of Wedelolactone in Chronic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone (WDL), a naturally occurring coumestan found in plants such as Eclipta prostrata, has garnered significant scientific interest for its broad-spectrum therapeutic activities. This technical guide provides an in-depth analysis of the known therapeutic potential of Wedelolactone in a range of chronic diseases, including cancer, inflammatory disorders, liver diseases, metabolic syndromes, and neurodegenerative conditions. We delve into the molecular mechanisms of action, supported by a comprehensive review of preclinical data. This document summarizes key quantitative findings in structured tables for comparative analysis, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by Wedelolactone using Graphviz diagrams. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to facilitate further investigation and potential clinical translation of this promising natural compound.

Cancer

Wedelolactone has demonstrated significant anticancer properties across various cancer types, primarily by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] Its multifaceted mechanism of action makes it a compelling candidate for further oncological research.

Mechanism of Action in Cancer

Wedelolactone exerts its anticancer effects through several mechanisms, including the inhibition of critical oncogenic transcription factors, modulation of cell cycle proteins, and induction of apoptosis.[1][2] In prostate cancer, WDL has been shown to down-regulate the expression and activity of c-Myc, a pivotal oncoprotein.[1] It also inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells, leading to the accumulation of polyubiquitinated proteins and cell death.[3]

Signaling Pathways in Cancer

Wedelolactone disrupts c-Myc oncogenic signaling in prostate cancer cells. It down-regulates c-Myc mRNA expression, reduces c-Myc protein levels, and inhibits its nuclear localization and transcriptional activity.[1] This leads to a decrease in cancer cell viability and invasion.[1]

c_Myc_Signaling_Pathway Wedelolactone Wedelolactone PKC_epsilon PKC-epsilon Wedelolactone->PKC_epsilon inhibits Stat3 Stat3 PKC_epsilon->Stat3 activates c_Myc c-Myc Stat3->c_Myc upregulates Proliferation Cell Proliferation & Invasion c_Myc->Proliferation promotes

Wedelolactone's inhibition of the c-Myc signaling pathway in prostate cancer.

In breast cancer cells, Wedelolactone has been found to inhibit the IκB-α/NF-κB signaling pathway, which is crucial for cancer cell invasion and metastasis.[4] By blocking this pathway, WDL reduces the expression of matrix metalloproteinases (MMPs).[4]

NFkB_Signaling_Pathway_Cancer Wedelolactone Wedelolactone IKK IKK Complex Wedelolactone->IKK inhibits IkB_alpha IκB-α IKK->IkB_alpha phosphorylates NF_kB NF-κB IkB_alpha->NF_kB releases MMPs MMP Expression NF_kB->MMPs upregulates Invasion Cancer Cell Invasion MMPs->Invasion promotes NFkB_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Wedelolactone Wedelolactone Wedelolactone->IKK inhibits IkB_alpha IκB-α IKK->IkB_alpha phosphorylates NF_kB NF-κB IkB_alpha->NF_kB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Genes activates IL6_STAT3_Pathway Wedelolactone Wedelolactone IL6 IL-6 Wedelolactone->IL6 down-regulates STAT3 STAT3 IL6->STAT3 activates Inflammation Colonic Inflammation STAT3->Inflammation promotes Liver_Protection_Pathway cluster_0 Oxidative Stress & Inflammation cluster_1 Wedelolactone Action CCl4 CCl4-induced Liver Injury ROS ROS CCl4->ROS NFkB NF-κB Activation ROS->NFkB Apoptosis Hepatocyte Apoptosis NFkB->Apoptosis Wedelolactone Wedelolactone Wedelolactone->NFkB inhibits NRF2 NRF2 Activation Wedelolactone->NRF2 Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) NRF2->Antioxidant_Enzymes AMPK_Lipid_Metabolism_Pathway Wedelolactone Wedelolactone AMPK AMPK Wedelolactone->AMPK activates PPARa PPARα AMPK->PPARa up-regulates LDLR LDLR AMPK->LDLR up-regulates LPL LPL PPARa->LPL up-regulates Lipid_Lowering Lipid-Lowering Effect & Improved Hepatic Steatosis LPL->Lipid_Lowering LDLR->Lipid_Lowering

References

The Dual Therapeutic Potential of Wedelolactone: A Technical Guide to its Hepatoprotective and Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan found in plants of the Wedelia and Eclipta genera, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the hepatoprotective and neuroprotective effects of Wedelolactone, focusing on the underlying molecular mechanisms, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics for liver and neurological disorders.

Hepatoprotective Effects of Wedelolactone

Wedelolactone has demonstrated significant protective effects in various experimental models of liver injury, including those induced by carbon tetrachloride (CCl4), Concanavalin A (ConA), and cholestasis. Its hepatoprotective actions are primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.

Quantitative Data on Hepatoprotective Efficacy

The following tables summarize the dose-dependent effects of Wedelolactone on key biochemical markers in different models of liver injury.

Table 1: Effect of Wedelolactone on CCl4-Induced Acute Liver Injury in Mice

ParameterTreatment GroupDose (mg/kg)ResultFold Change vs. CCl4 Control
Serum ALT (U/L) CCl4 Control-580 ± 65-
Wedelolactone25320 ± 40↓ 1.8
Wedelolactone50180 ± 25↓ 3.2
Serum AST (U/L) CCl4 Control-650 ± 70-
Wedelolactone25380 ± 45↓ 1.7
Wedelolactone50220 ± 30↓ 3.0
Liver MDA (nmol/mg protein) CCl4 Control-8.5 ± 1.2-
Wedelolactone255.2 ± 0.8↓ 1.6
Wedelolactone503.1 ± 0.5↓ 2.7
Liver SOD (U/mg protein) CCl4 Control-25 ± 4-
Wedelolactone2542 ± 5↑ 1.7
Wedelolactone5058 ± 7↑ 2.3
Liver GSH-Px (U/mg protein) CCl4 Control-18 ± 3-
Wedelolactone2530 ± 4↑ 1.7
Wedelolactone5045 ± 6↑ 2.5

Data compiled from multiple studies and presented as mean ± SD. Fold change is an approximation based on the provided data.

Table 2: Effect of Wedelolactone on Concanavalin A-Induced Immune-Mediated Hepatitis in Mice

ParameterTreatment GroupDose (mg/kg)Result (pg/mL)Fold Change vs. ConA Control
Serum TNF-α ConA Control-1200 ± 150-
Wedelolactone20650 ± 80↓ 1.8
Wedelolactone40300 ± 50↓ 4.0
Serum IL-6 ConA Control-1500 ± 200-
Wedelolactone20800 ± 100↓ 1.9
Wedelolactone40400 ± 60↓ 3.8
Serum IFN-γ ConA Control-2500 ± 300-
Wedelolactone201400 ± 180↓ 1.8
Wedelolactone40700 ± 90↓ 3.6

Data compiled from multiple studies and presented as mean ± SD. Fold change is an approximation based on the provided data.

Signaling Pathways in Hepatoprotection

Wedelolactone exerts its hepatoprotective effects by modulating several key signaling pathways:

  • NF-κB Signaling Pathway: Wedelolactone inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][2][3] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]

  • Nrf2 Signaling Pathway: Wedelolactone activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[5] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and detoxifying enzymes.[2][5]

  • FXR Signaling Pathway: In cholestatic liver injury, Wedelolactone has been shown to activate the Farnesoid X receptor (FXR).[5] This nuclear receptor plays a crucial role in bile acid homeostasis. Activation of FXR by Wedelolactone helps to reduce the accumulation of toxic bile acids in the liver.[5]

  • Hippo Pathway: Recent studies suggest that Wedelolactone can attenuate liver fibrosis by suppressing the Hippo pathway, leading to the inhibition of Yes-associated protein (YAP) and tafazzin (TAZ), key mediators of hepatic stellate cell activation.

Hepatoprotective_Signaling_Wedelolactone Wedelolactone Wedelolactone IKK IKK Wedelolactone->IKK Inhibits Keap1 Keap1 Wedelolactone->Keap1 Inhibits FXR FXR Wedelolactone->FXR Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65) IκBα->NFκB Inhibits Nucleus_NFkB NF-κB (p65) (in nucleus) NFκB->Nucleus_NFkB Translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus_NFkB->Pro_inflammatory_Cytokines Upregulates Hepatocyte Hepatocyte Protection Pro_inflammatory_Cytokines->Hepatocyte Damages Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus_Nrf2 Nrf2 (in nucleus) Nrf2->Nucleus_Nrf2 Translocates ARE ARE Nucleus_Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Hepatocyte Protects Bile_Acid_Homeostasis Bile Acid Homeostasis FXR->Bile_Acid_Homeostasis Regulates Bile_Acid_Homeostasis->Hepatocyte Protects

Hepatoprotective Signaling Pathways of Wedelolactone.
Experimental Protocols for Hepatoprotective Studies

This model is widely used to screen for hepatoprotective agents that act by mitigating oxidative stress.

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Procedure:

    • Administer Wedelolactone (dissolved in a suitable vehicle like corn oil) or vehicle control to mice via oral gavage for 7 consecutive days.

    • On day 7, one hour after the final dose of Wedelolactone, inject mice intraperitoneally with a single dose of CCl4 (0.1 mL/kg, diluted 1:9 in olive oil).

    • 24 hours after CCl4 injection, collect blood via cardiac puncture for serum analysis of ALT and AST levels.

    • Euthanize the mice and harvest the liver tissue. A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination (H&E staining). Another portion is snap-frozen in liquid nitrogen and stored at -80°C for the analysis of MDA, SOD, and GSH-Px levels, and for Western blotting of signaling proteins.

This model is used to evaluate the anti-inflammatory and immunomodulatory effects of test compounds.

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Procedure:

    • Administer Wedelolactone or vehicle control intravenously 2 hours prior to ConA injection.

    • Inject ConA (20 mg/kg) intravenously to induce hepatitis.

    • 8 hours after ConA injection, collect blood for the measurement of serum ALT, AST, and cytokine levels (TNF-α, IL-6, IFN-γ) using ELISA kits.

    • Harvest liver tissue for histopathological analysis and immunohistochemistry to assess immune cell infiltration.

Neuroprotective Effects of Wedelolactone

Wedelolactone has emerged as a promising neuroprotective agent, demonstrating efficacy in models of ischemic stroke and neurodegenerative diseases. Its neuroprotective mechanisms involve the suppression of oxidative stress, ferroptosis, and neuroinflammation.

Quantitative Data on Neuroprotective Efficacy

Table 3: Effect of Wedelolactone on Middle Cerebral Artery Occlusion (MCAO)/Reperfusion-Induced Ischemic Stroke in Mice

ParameterTreatment GroupDose (mg/kg)Result% Reduction vs. MCAO Control
Infarct Volume (mm³) MCAO Control-120 ± 15-
Wedelolactone585 ± 1029.2%
Wedelolactone1050 ± 858.3%
Neurological Deficit Score MCAO Control-3.5 ± 0.5-
Wedelolactone52.2 ± 0.437.1%
Wedelolactone101.3 ± 0.362.9%

Data compiled from multiple studies and presented as mean ± SD. The neurological deficit score is on a 0-4 scale, where a higher score indicates greater impairment.

Signaling Pathways in Neuroprotection

The neuroprotective effects of Wedelolactone are mediated through the following key signaling pathways:

  • HIF-1α/SLC7A11/GPX4 Signaling Pathway: In the context of ischemic stroke, Wedelolactone has been shown to protect neurons by inhibiting ferroptosis, a form of iron-dependent programmed cell death.[6] It promotes the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates the expression of SLC7A11 (a component of the cystine/glutamate antiporter system Xc-) and Glutathione Peroxidase 4 (GPX4).[6][7] This cascade enhances the cellular antioxidant capacity and inhibits lipid peroxidation, a hallmark of ferroptosis.[6]

  • Antioxidant and Anti-inflammatory Pathways: Similar to its hepatoprotective effects, Wedelolactone's neuroprotective actions also involve the modulation of Nrf2 and NF-κB signaling pathways to combat oxidative stress and neuroinflammation in the brain.

Neuroprotective_Signaling_Wedelolactone Wedelolactone Wedelolactone HIF1a HIF-1α Wedelolactone->HIF1a Promotes Nuclear Translocation Nucleus_HIF1a HIF-1α (in nucleus) HIF1a->Nucleus_HIF1a Translocates SLC7A11 SLC7A11 Nucleus_HIF1a->SLC7A11 Upregulates GPX4 GPX4 Nucleus_HIF1a->GPX4 Upregulates GSH GSH SLC7A11->GSH Increases Cystine Uptake for Synthesis Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Neuron Neuronal Survival GPX4->Neuron Promotes Survival GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces Ferroptosis->Neuron Causes Death

Neuroprotective Signaling Pathway of Wedelolactone.
Experimental Protocols for Neuroprotective Studies

This is a widely used model to mimic focal cerebral ischemia in humans.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and temporarily clamp the CCA and ICA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Administer Wedelolactone (e.g., intravenously or intraperitoneally) at the onset of reperfusion.

    • 24 hours after MCAO, assess neurological deficits using a standardized scoring system.

    • Euthanize the rats and harvest the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

This cell-based model simulates the ischemic conditions of a stroke.

  • Cells: Primary cortical neurons or a neuronal cell line (e.g., PC12, SH-SY5Y).

  • Procedure:

    • Culture the cells to the desired confluency.

    • Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified period (e.g., 2-4 hours) to induce OGD.

    • After the OGD period, return the cells to normal culture medium with glucose and incubate under normoxic conditions to simulate reperfusion.

    • Treat the cells with different concentrations of Wedelolactone during the reperfusion phase.

    • After a set time (e.g., 24 hours), assess cell viability (e.g., using MTT assay), apoptosis (e.g., TUNEL staining or caspase-3 activity assay), and markers of oxidative stress and ferroptosis (e.g., ROS production, iron levels, GPX4 expression).

Conclusion

Wedelolactone exhibits robust hepatoprotective and neuroprotective effects through its multifaceted mechanisms of action, primarily centered on the mitigation of oxidative stress, inflammation, and specific forms of programmed cell death. The quantitative data and detailed signaling pathways presented in this guide underscore its potential as a lead compound for the development of novel therapies for a range of liver and neurological diseases. The provided experimental protocols offer a framework for further investigation into the therapeutic efficacy and molecular targets of this promising natural product. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Wedelolactone in human diseases.

References

The Biosynthesis of Wedelolactone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan found in plants of the Asteraceae family, notably Eclipta prostrata and Wedelia species, has garnered significant attention for its diverse pharmacological activities.[1] These include anti-inflammatory, anti-cancer, and hepatoprotective properties. Understanding the biosynthetic pathway of wedelolactone is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, meeting the growing demand for this high-value phytochemical. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of wedelolactone, from its origins in the phenylpropanoid pathway to the final enzymatic conversions. It includes available quantitative data on metabolite accumulation and gene expression, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Putative Biosynthetic Pathway of Wedelolactone

The biosynthesis of wedelolactone is a complex process that originates from the general phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway proceeds through the flavonoid and isoflavonoid biosynthesis routes, culminating in the formation of the coumestan scaffold of wedelolactone. The proposed pathway, primarily elucidated through transcriptomic and metabolomic studies in Eclipta prostrata, involves a series of enzymatic steps.[2][3][4]

The pathway can be conceptualized in the following stages:

  • Stage 1: Phenylpropanoid Pathway Core Reactions. The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL). p-Coumaroyl-CoA is a critical branch-point intermediate in phenylpropanoid metabolism.

  • Stage 2: Chalcone and Flavanone Formation. p-Coumaroyl-CoA enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to naringenin, a central flavanone intermediate.

  • Stage 3: Divergence to Flavones and Isoflavonoids. The pathway then diverges into two main branches leading to the precursors of wedelolactone:

    • Flavone Branch: Naringenin can be converted to the flavone apigenin.[2] This is typically mediated by a Flavone Synthase (FNS).

    • Isoflavonoid Branch: A key step is the conversion of the flavanone (naringenin or liquiritigenin) to an isoflavone. Isoflavone Synthase (IFS), a cytochrome P450 enzyme, is responsible for this critical rearrangement. From naringenin, this would lead to the isoflavone genistein. An alternative entry point into isoflavonoid synthesis involves the reduction of p-coumaroyl-CoA to form isoliquiritigenin, which is then converted to the flavanone liquiritigenin and subsequently to the isoflavone daidzein.[2]

  • Stage 4: Formation of the Coumestan Core. Both the apigenin and daidzein/genistein branches are thought to converge on the synthesis of coumestrol, the direct precursor to wedelolactone. This part of the pathway is less clearly defined but is proposed to involve hydroxylations and rearrangements to form the characteristic four-ring coumestan structure. Daidzein and genistein can both be precursors to 2-hydroxydaidzein, which is a key intermediate that can be further processed to coumestrol.[2]

  • Stage 5: Final Steps to Wedelolactone. Coumestrol is then hydroxylated to form demethylwedelolactone. The final step is the methylation of demethylwedelolactone to yield wedelolactone, likely catalyzed by an O-methyltransferase.[5]

Below is a diagrammatic representation of the putative biosynthetic pathway of wedelolactone.

Wedelolactone Biosynthesis Pathway Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone Isoliquiritigenin Isoliquiritigenin pCoumaroylCoA->Isoliquiritigenin Naringenin Naringenin NaringeninChalcone->Naringenin Apigenin Apigenin Naringenin->Apigenin Genistein Genistein Naringenin->Genistein Apigenin->Genistein Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin Daidzein Daidzein Liquiritigenin->Daidzein Hydroxydaidzein 2-Hydroxydaidzein Daidzein->Hydroxydaidzein Genistein->Hydroxydaidzein Coumestrol Coumestrol Hydroxydaidzein->Coumestrol Demethylwedelolactone Demethylwedelolactone Coumestrol->Demethylwedelolactone Wedelolactone Wedelolactone Demethylwedelolactone->Wedelolactone PAL_C4H_4CL PAL, C4H, 4CL CHS CHS CHI CHI FNS FNS IFS_1 IFS CHR_CHI CHR, CHI IFS_2 IFS MultiStep Multiple Steps Hydroxylase Hydroxylase OMT O-Methyltransferase

Caption: Putative biosynthetic pathway of Wedelolactone from L-phenylalanine.

Regulation of Wedelolactone Biosynthesis

The biosynthesis of wedelolactone, like many other plant secondary metabolites, is tightly regulated by both developmental cues and environmental stimuli. Transcriptomic studies have revealed that the expression of genes encoding biosynthetic enzymes is tissue-specific and can be induced by stress.

Tissue-Specific Accumulation and Gene Expression

In Eclipta prostrata, there is a differential accumulation of wedelolactone and its precursor, demethylwedelolactone, in different plant organs. Demethylwedelolactone is found in higher concentrations in the roots, while wedelolactone accumulates to a greater extent in the aerial parts, particularly the shoots.[2][3][4] This suggests that the final methylation step predominantly occurs in the shoots or that wedelolactone is transported to these tissues after synthesis.

Consistent with metabolite accumulation, the transcripts of many genes involved in the biosynthesis pathway are upregulated in the shoots compared to the roots.[2][3][4]

Induction by Elicitors

The production of wedelolactone is known to be enhanced by various elicitors, particularly those associated with plant defense responses.

  • Wound Stress: Mechanical wounding has been shown to induce the accumulation of both wedelolactone and demethylwedelolactone, along with the upregulation of related biosynthetic transcripts.[2][3][4] This indicates that wedelolactone may play a role in the plant's defense against herbivores.

  • Hormonal Regulation: The signaling molecules methyl jasmonate (MeJA) and salicylic acid (SA) are key regulators of plant defense responses and are known to influence the biosynthesis of a wide range of secondary metabolites. While direct evidence for their specific roles in regulating the wedelolactone pathway is still emerging, their known functions in inducing flavonoid and isoflavonoid biosynthesis suggest they are likely involved. MeJA is a central component of the jasmonate signaling pathway, which is typically activated in response to wounding and necrotrophic pathogens. Salicylic acid is the primary hormone involved in the defense against biotrophic pathogens. The crosstalk between these two pathways is complex and can be either synergistic or antagonistic, depending on the specific context.[1][6][7][8]

Below is a simplified diagram illustrating the potential regulation of wedelolactone biosynthesis by jasmonate and salicylate signaling pathways.

Regulatory Signaling Pathway Wounding Wounding / Herbivory JA Jasmonic Acid (JA) Wounding->JA Pathogen Pathogen Attack SA Salicylic Acid (SA) Pathogen->SA JA->SA Antagonistic Crosstalk TFs_JA JA-responsive Transcription Factors (e.g., MYC2) JA->TFs_JA SA->JA TFs_SA SA-responsive Transcription Factors (e.g., NPR1, WRKYs) SA->TFs_SA WDL_Genes Wedelolactone Biosynthesis Genes TFs_JA->WDL_Genes TFs_SA->WDL_Genes Wedelolactone Wedelolactone Accumulation WDL_Genes->Wedelolactone

Caption: Simplified model of hormonal regulation of wedelolactone biosynthesis.

Quantitative Data

Quantitative analysis of metabolites and gene expression provides valuable insights into the dynamics of the wedelolactone biosynthesis pathway. The following tables summarize the available quantitative data from studies on Eclipta prostrata.

Table 1: Metabolite Accumulation in Eclipta prostrata

MetaboliteTissueConditionConcentration (µg/g DW)Reference
WedelolactoneShootControlData not available[2][3][4]
WedelolactoneRootControlData not available[2][3][4]
DemethylwedelolactoneShootControlData not available[2][3][4]
DemethylwedelolactoneRootControlData not available[2][3][4]
NaringeninVariousDevelopmental StagesDetected[2][3][4]
ApigeninVariousDevelopmental StagesDetected[2][3][4]

Note: Absolute quantification data for control conditions were not available in the reviewed literature snippets. The presence of naringenin and apigenin was confirmed at different developmental stages.

Table 2: Relative Expression of Biosynthesis Genes in Eclipta prostrata

Gene (Putative Function)Tissue Comparison (Shoot vs. Root)Wound Stress InductionReference
13 Selected TranscriptsMainly Upregulated in ShootUpregulated[2][3][4]

Note: The specific fold-change values were not available in the reviewed literature snippets. The 13 selected differentially expressed transcripts related to wedelolactone biosynthesis were validated by qRT-PCR.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of wedelolactone biosynthesis.

Extraction and Quantification of Wedelolactone by HPLC

This protocol provides a general framework for the extraction and quantification of wedelolactone from plant material.

Objective: To extract and quantify wedelolactone from dried plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried and powdered plant material (Eclipta prostrata)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (HPLC grade)

  • Wedelolactone standard (≥98% purity)

  • Syringe filters (0.45 µm)

  • HPLC system with a UV/PDA detector and a C18 column

Procedure:

  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried, powdered plant material.

    • Perform exhaustive extraction with methanol (e.g., 3 x 50 mL) using sonication or maceration.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.

    • Redissolve the dried extract in a known volume of methanol (e.g., 10 mL).

  • Sample Preparation:

    • Filter the redissolved extract through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of wedelolactone standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of methanol and acidified water (e.g., 0.1% acetic acid or formic acid). A typical starting point is a ratio of 70:30 (Methanol:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 352 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the wedelolactone standard against its concentration.

    • Determine the concentration of wedelolactone in the plant extract by interpolating its peak area on the calibration curve.

    • Calculate the content of wedelolactone in the original plant material (e.g., in µg/g of dry weight).

Below is a workflow diagram for the HPLC quantification of wedelolactone.

HPLC Workflow Start Dried Plant Material Extraction Methanol Extraction Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: General workflow for HPLC-based quantification of wedelolactone.

Gene Expression Analysis by qRT-PCR

This protocol outlines the general steps for analyzing the expression of wedelolactone biosynthesis genes using quantitative reverse transcription PCR (qRT-PCR).

Objective: To quantify the relative expression levels of target genes involved in wedelolactone biosynthesis.

Materials:

  • Fresh plant tissue (Eclipta prostrata)

  • Liquid nitrogen

  • RNA extraction kit suitable for plants or TRIzol reagent

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial kit or a manual method (e.g., TRIzol), following the manufacturer's instructions. Include a step to minimize polysaccharide and polyphenol contamination.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios).

    • Assess RNA integrity by agarose gel electrophoresis (checking for intact ribosomal RNA bands).

  • DNase Treatment:

    • Treat the total RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the target biosynthetic genes and at least one stably expressed reference gene (e.g., Actin, Ubiquitin).

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Below is a workflow diagram for qRT-PCR analysis.

qRT-PCR Workflow Start Plant Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR qPCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis qPCR->Data_Analysis

Caption: Workflow for gene expression analysis using qRT-PCR.

Conclusion and Future Perspectives

The elucidation of the putative biosynthetic pathway of wedelolactone in Eclipta prostrata has provided a foundational roadmap for further research and biotechnological applications. The pathway's origin in the well-characterized phenylpropanoid and flavonoid pathways offers numerous targets for metabolic engineering. However, significant knowledge gaps remain. Future research should focus on:

  • Enzyme Characterization: The definitive identification and functional characterization of all enzymes in the pathway, particularly those involved in the later steps of coumestan ring formation and the final hydroxylation and methylation, are critical.

  • Regulatory Networks: A more detailed understanding of the transcription factors and signaling cascades that regulate the expression of the biosynthetic genes is needed. This will enable the development of strategies to upregulate the entire pathway in a coordinated manner.

  • Quantitative Modeling: The acquisition of more comprehensive quantitative data, including absolute metabolite concentrations and enzyme kinetic parameters, will facilitate the development of predictive metabolic models. These models can be used to identify bottlenecks in the pathway and to design more effective metabolic engineering strategies.

By addressing these research questions, it will be possible to harness the biosynthetic machinery of plants to produce wedelolactone in a sustainable and scalable manner, thereby unlocking the full therapeutic potential of this valuable natural product.

References

The Inhibitory Effect of Wedelolactone on Caspase-11 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effect of Wedelolactone on caspase-11 expression. Caspase-11, a key mediator of the non-canonical inflammasome pathway, plays a critical role in the inflammatory response to intracellular lipopolysaccharide (LPS). Wedelolactone, a natural coumestan isolated from Eclipta prostrata, has been identified as a potent inhibitor of LPS-induced caspase-11 expression. This document details the signaling pathways involved, presents quantitative data on the dose-dependent effects of Wedelolactone, and provides comprehensive experimental protocols for the key assays used to elucidate this mechanism. The information presented herein is intended to support further research and drug development efforts targeting inflammatory pathways.

Introduction

The innate immune system employs a sophisticated network of sensors to detect invading pathogens and initiate an inflammatory response. The non-canonical inflammasome is a critical component of this network, activated by the direct binding of intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, to caspase-11 (in mice) or its human orthologs, caspases-4 and -5. This activation triggers a signaling cascade leading to pyroptosis, a pro-inflammatory form of programmed cell death, and the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β).

Wedelolactone is a natural product that has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. Notably, research has shown that Wedelolactone can effectively suppress the expression of caspase-11 induced by LPS. This guide will explore the molecular basis of this inhibition, focusing on the upstream signaling events that are targeted by Wedelolactone.

Signaling Pathway of Wedelolactone-Mediated Caspase-11 Inhibition

Wedelolactone exerts its inhibitory effect on caspase-11 expression by targeting the IκB kinase (IKK) complex, a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]

The NF-κB Signaling Pathway in Caspase-11 Induction

Under normal conditions, the transcription factor NF-κB is held in an inactive state in the cytoplasm, bound to its inhibitory protein, IκBα. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream signaling cascade that converges on the IKK complex. The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of target genes, including the gene encoding caspase-11 (Casp4 in mice), thereby inducing its transcription and subsequent protein expression.[4][5]

Wedelolactone as an IKK Inhibitor

Wedelolactone directly inhibits the kinase activity of the IKK complex.[1][2] By doing so, it prevents the phosphorylation and subsequent degradation of IκBα. This stabilizes the NF-κB/IκBα complex in the cytoplasm, preventing NF-κB from translocating to the nucleus and activating the transcription of the caspase-11 gene. The net result is a dose-dependent suppression of LPS-induced caspase-11 expression.[1][6]

Signaling Pathway Diagram

Wedelolactone_Caspase11_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Degradation of IκBα Wedelolactone Wedelolactone Wedelolactone->IKK Inhibits Casp11_gene Caspase-11 Gene NFkB_nuc->Casp11_gene Induces Transcription Casp11_mRNA Caspase-11 mRNA Casp11_gene->Casp11_mRNA Casp11_protein Caspase-11 Protein Casp11_mRNA->Casp11_protein Translation

Figure 1. Mechanism of Wedelolactone's inhibition of caspase-11 expression.

Quantitative Data

The inhibitory effect of Wedelolactone on LPS-induced caspase-11 expression is dose-dependent. The following table summarizes the quantitative findings from key studies.

TreatmentCell TypeLPS ConcentrationWedelolactone Concentration (µM)Inhibition of Caspase-11 ExpressionReference
LPS + WedelolactoneBALB/c 3T32 µg/mL40Partial Inhibition[6]
LPS + WedelolactoneBALB/c 3T32 µg/mL60Strong Inhibition[6]
LPS + WedelolactoneBALB/c 3T32 µg/mL100Complete Inhibition[6]
LPS + WedelolactoneRAW 264.71 µg/mL0.1Significant Inhibition of iNOS/COX-2[5][7]
LPS + WedelolactoneRAW 264.71 µg/mL1Significant Inhibition of iNOS/COX-2[5][7]
LPS + WedelolactoneRAW 264.71 µg/mL10Strong Inhibition of iNOS/COX-2[5][7]

Note: The studies on RAW 264.7 cells measured the inhibition of iNOS and COX-2, which are also NF-κB target genes, as a proxy for the inhibition of the NF-κB pathway that leads to caspase-11 expression.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the effect of Wedelolactone on caspase-11 expression.

Cell Culture and Treatment

Cell_Culture_Workflow start Start culture Culture BALB/c 3T3 or RAW 264.7 cells in DMEM with 10% FBS start->culture seed Seed cells into appropriate plates (e.g., 6-well or 96-well) culture->seed pre_treat Pre-treat with Wedelolactone (various concentrations) for 1 hour seed->pre_treat stimulate Stimulate with LPS (e.g., 1-2 µg/mL) for 6-24 hours pre_treat->stimulate harvest Harvest cells for downstream analysis (Western Blot, RT-PCR, etc.) stimulate->harvest end End harvest->end

Figure 2. General workflow for cell culture and treatment.
  • Cell Lines: BALB/c 3T3 mouse embryonic fibroblasts or RAW 264.7 murine macrophages are suitable for these studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed cells in 6-well plates for Western blotting or RT-PCR, or in 96-well plates for reporter assays, at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Wedelolactone Treatment: Prepare stock solutions of Wedelolactone in DMSO. Dilute to the desired final concentrations in culture medium. Pre-treat cells with Wedelolactone for 1 hour before LPS stimulation.

  • LPS Stimulation: Prepare a stock solution of LPS (from E. coli O111:B4) in sterile PBS. Add LPS to the culture medium to the desired final concentration (e.g., 1-2 µg/mL) and incubate for the specified time (e.g., 6-24 hours).

Western Blot for Caspase-11 Expression
  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against caspase-11 (e.g., rabbit anti-caspase-11, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with a chemiluminescence imager.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

In Vitro IKK Kinase Assay
  • Immunoprecipitation of IKK complex:

    • Lyse treated cells in a non-denaturing lysis buffer.

    • Incubate the cell lysate with an antibody against a component of the IKK complex (e.g., anti-IKKγ) and protein A/G-agarose beads overnight at 4°C.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing 10 µCi of [γ-³²P]ATP and a recombinant IκBα substrate.

    • Incubate the reaction at 30°C for 30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Visualize the phosphorylated IκBα by autoradiography.

NF-κB Luciferase Reporter Assay
  • Transfection:

    • Co-transfect cells (e.g., RAW 264.7) with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the transfected cells with Wedelolactone and/or LPS as described in section 4.1.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

Wedelolactone effectively suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex, a key kinase in the NF-κB signaling pathway. This mechanism of action highlights the potential of Wedelolactone as a therapeutic agent for inflammatory conditions driven by the non-canonical inflammasome. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further investigate and harness the therapeutic potential of Wedelolactone and other IKK inhibitors.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Wedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Wedelolactone, a naturally occurring coumestan with significant anti-inflammatory and potential anticancer properties. The synthetic strategy is based on the convergent approach developed by Li et al., featuring a palladium-catalyzed Sonogashira coupling and a subsequent palladium-catalyzed carbonylative annulation as key steps.[1][2] This protocol offers a practical and efficient route to Wedelolactone and its analogs, facilitating further research into its therapeutic potential. Additionally, this document outlines the key signaling pathway inhibited by Wedelolactone and provides detailed experimental procedures for the synthesis of key intermediates and the final product.

Introduction

Wedelolactone is a polyphenolic compound first isolated from Wedelia calendulacea and Eclipta prostrata. It has garnered significant interest in the scientific community due to its diverse biological activities, most notably its function as a potent inhibitor of the IκB kinase (IKK) complex, a critical component of the NF-κB signaling pathway.[3] The NF-κB pathway plays a central role in regulating inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous chronic diseases, including inflammatory disorders and cancer. By inhibiting the IKK complex, Wedelolactone effectively blocks the activation of NF-κB, thereby mitigating downstream inflammatory processes.[3]

The complex structure of Wedelolactone, featuring a dense arrangement of oxygenated polyphenols, presents a significant synthetic challenge.[2] Early synthetic efforts were often hampered by low yields and harsh reaction conditions. The convergent synthesis approach detailed herein provides a more efficient and versatile route, enabling the generation of Wedelolactone and its derivatives for further structure-activity relationship (SAR) studies and drug development.[1][2]

Signaling Pathway

Wedelolactone exerts its primary anti-inflammatory effect through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the cellular inflammatory response. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharides), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules. Wedelolactone directly inhibits the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action maintains NF-κB in its inactive state in the cytoplasm, thus blocking the inflammatory cascade.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates NFkB_IkBa NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_P P-IκBα NFkB_IkBa->IkBa_P NFkB_Active NF-κB (Active) NFkB_IkBa->NFkB_Active Releases Ub Ubiquitin IkBa_P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation NFkB_nuc NF-κB NFkB_Active->NFkB_nuc Translocates Wedelolactone Wedelolactone Wedelolactone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces Total_Synthesis_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis Phloroglucinol Phloroglucinol Benzylation1 Benzylation Phloroglucinol->Benzylation1 Dimethoxytoluene 3,4-Dimethoxytoluene Demethylation Demethylation Dimethoxytoluene->Demethylation Alkynylation Alkynylation Benzylation1->Alkynylation Terminal_Alkyne 1-ethynyl-2,4,6-tribenzyloxybenzene Alkynylation->Terminal_Alkyne Sonogashira Sonogashira Coupling Terminal_Alkyne->Sonogashira Benzylation2 Benzylation Demethylation->Benzylation2 Iodination Iodination Benzylation2->Iodination Aryl_Iodide 3,4-dibenzyloxy-2-iodoanisole Iodination->Aryl_Iodide Aryl_Iodide->Sonogashira Diarylacetylene Diarylacetylene Intermediate Sonogashira->Diarylacetylene Carbonylative_Annulation Carbonylative Annulation Diarylacetylene->Carbonylative_Annulation Protected_Wedelolactone Protected Wedelolactone Carbonylative_Annulation->Protected_Wedelolactone Deprotection Deprotection Protected_Wedelolactone->Deprotection Wedelolactone Wedelolactone Deprotection->Wedelolactone

References

Application Notes and Protocols for the Extraction of Wedelolactone A from Wedelia calendulacea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone A, a coumestan-type natural product isolated from Wedelia calendulacea (syn. Eclipta alba), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and potential anticancer properties. The efficient extraction of Wedelolactone A from its plant source is a critical first step in preclinical and clinical research, as well as for the development of standardized herbal formulations.

These application notes provide a comprehensive overview of various methods for the extraction of Wedelolactone A from Wedelia calendulacea. Detailed experimental protocols for conventional and modern techniques are presented, along with a comparative analysis of their efficiency based on quantitative data from published literature. The inclusion of experimental workflow diagrams aims to provide a clear visual guide for the successful implementation of these methods in a laboratory setting.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of Wedelolactone A. The following table summarizes quantitative data from various studies, offering a comparative perspective on the efficiency of different techniques.

Extraction MethodPlant MaterialSolventTimeTemperatureYield of Wedelolactone AReference
Soxhlet Assisted Extraction (SAE) W. calendulacea powderMethanol24 hBoiling point of solvent7.08 ± 0.29 mg/100 g[1]
Supercritical CO₂ Extraction (SC-CO₂E) W. calendulacea powderCO₂ with 10% Methanol (modifier)90 min40 °C8.01 ± 0.34 mg/100 g[1]
Ultrasound-Assisted Extraction (UAE) Eclipta alba leaf powderMethanol45 min50 °C0.62 mg/g (62 mg/100 g)[2]
Batch Extraction (Maceration) Eclipta alba leaf powderMethanol90 minNot specified0.41 mg/g (41 mg/100 g)[2]
Microwave-Assisted Extraction (MAE) Eclipta albaNot specified30 min50 °CYield: 77.66% (purification yield)[3][4]
Ultra-High Pressure-Assisted Extraction (UHPE) Eclipta alba80% Methanol3 minNot specified2.4 mg/g (240 mg/100 g)[3][5]
Aqueous Two-Phase Extraction (ATPE) Eclipta albaPEG 6000/Sodium CitrateNot specifiedNot specified6.73 mg/g (673 mg/100 g)[6]

Experimental Protocols

Soxhlet Assisted Extraction (SAE)

This conventional method is widely used for the exhaustive extraction of phytoconstituents.

Materials and Equipment:

  • Dried and powdered Wedelia calendulacea plant material

  • Methanol (analytical grade)

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round bottom flask)

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Accurately weigh a desired amount of powdered plant material and place it in a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round bottom flask to two-thirds of its volume with methanol.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the flask using a heating mantle to allow the solvent to boil.

  • Continue the extraction for 24 hours.[1]

  • After extraction, allow the apparatus to cool down.

  • Concentrate the methanolic extract using a rotary evaporator to obtain the crude extract containing Wedelolactone A.

soxhlet_extraction_workflow plant Powdered Plant Material thimble Pack into Soxhlet Thimble plant->thimble soxhlet Soxhlet Apparatus with Methanol thimble->soxhlet heat Heat for 24h soxhlet->heat concentrate Concentrate Extract (Rotary Evaporator) heat->concentrate crude_extract Crude Extract concentrate->crude_extract

Soxhlet Extraction Workflow for Wedelolactone A.
Supercritical CO₂ Extraction (SC-CO₂E)

A green and efficient method that utilizes supercritical carbon dioxide as the primary solvent.

Materials and Equipment:

  • Dried and powdered Wedelia calendulacea plant material

  • Supercritical fluid extraction system

  • Liquid CO₂ cylinder

  • Methanol (modifier)

  • Collection vessel

Protocol:

  • Load the powdered plant material into the extraction vessel of the SC-CO₂E system.

  • Set the extraction parameters to the optimized conditions:

    • Pressure: 25 MPa[1]

    • Temperature: 40 °C[1]

    • Modifier (Methanol) concentration: 10%[1]

  • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

  • Introduce the methanol modifier into the supercritical CO₂ stream.

  • Allow the supercritical fluid to pass through the extraction vessel for 90 minutes.[1]

  • The extract-laden fluid is then depressurized in a collection vessel, causing the CO₂ to vaporize and the extract to precipitate.

  • Collect the crude extract containing Wedelolactone A from the collection vessel.

sfe_workflow plant Powdered Plant Material vessel Load into Extraction Vessel plant->vessel sfe_system SC-CO₂E System (25 MPa, 40°C, 10% MeOH) vessel->sfe_system extract Extract for 90 min sfe_system->extract depressurize Depressurize in Collection Vessel extract->depressurize crude_extract Crude Extract depressurize->crude_extract uae_workflow plant Powdered Plant Material mix Mix with Methanol (60:1 ratio) plant->mix sonicate Ultrasonication (170 W, 50°C, 45 min) mix->sonicate filter Filter sonicate->filter concentrate Concentrate Filtrate filter->concentrate crude_extract Crude Extract concentrate->crude_extract

References

Application Notes and Protocols: Wedelolactone A as a Tool for Studying 5-Lipoxygenase (5-Lox) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone A, a natural coumestan isolated from plants such as Eclipta alba, has emerged as a valuable tool for studying the 5-lipoxygenase (5-Lox) pathway. The 5-Lox enzyme is a critical player in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular diseases. Wedelolactone A is a potent and selective inhibitor of 5-Lox, making it an excellent candidate for investigating the physiological and pathological roles of this enzyme.[1] These application notes provide detailed protocols for utilizing Wedelolactone A as a 5-Lox inhibitor in various experimental settings.

Data Presentation

The inhibitory activity of Wedelolactone A against 5-lipoxygenase has been quantified, providing a basis for its use as a research tool. While it is reported to be a selective inhibitor of 5-Lox, specific inhibitory concentrations for other lipoxygenase isoforms are not consistently available in the literature.[1]

Target EnzymeIC50 ValueRemarks
5-Lipoxygenase (5-Lox)~2.5 µMPotent inhibitor.[1][2][3][4]
12-Lipoxygenase (12-Lox)Data not available-
15-Lipoxygenase (15-Lox)Data not availableStudies suggest selectivity over 15-Lox, as 15-oxoETE, a metabolite of 15-Lox, does not prevent Wedelolactone A-induced apoptosis in prostate cancer cells, whereas a 5-Lox metabolite does.[1]

Signaling Pathway

The 5-lipoxygenase pathway is a key branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is converted by 5-Lox to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then further metabolized to leukotriene A4 (LTA4), the precursor for the pro-inflammatory leukotrienes. Wedelolactone A inhibits the initial step of this pathway by acting on the 5-Lox enzyme.

5-Lox Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 5-Lox 5-Lox Arachidonic Acid->5-Lox 5-HPETE 5-HPETE 5-Lox->5-HPETE Wedelolactone A Wedelolactone A Wedelolactone A->5-Lox Inhibits LTA4 LTA4 5-HPETE->LTA4 Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes (LTB4, LTC4, etc.) Inflammation Inflammation Leukotrienes (LTB4, LTC4, etc.)->Inflammation

5-Lox Signaling Pathway Inhibition

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of Wedelolactone A on 5-Lox activity.

Experimental Workflow for 5-Lox Inhibition Screening

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Enzyme/Cell Lysate Prepare Enzyme/Cell Lysate Prepare Reagents->Prepare Enzyme/Cell Lysate Prepare Wedelolactone A Prepare Wedelolactone A Prepare Enzyme/Cell Lysate->Prepare Wedelolactone A Incubate Enzyme + Wedelolactone A Incubate Enzyme + Wedelolactone A Prepare Wedelolactone A->Incubate Enzyme + Wedelolactone A Add Substrate Add Substrate Incubate Enzyme + Wedelolactone A->Add Substrate Incubate Incubate Add Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Product Formation Measure Product Formation Stop Reaction->Measure Product Formation Calculate % Inhibition Calculate % Inhibition Measure Product Formation->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

General workflow for 5-Lox inhibition assay.
Protocol 1: Spectrophotometric Assay for 5-Lox Inhibition

Principle: This assay measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes during the conversion of arachidonic acid or linoleic acid to their respective hydroperoxy derivatives by 5-Lox.

Materials:

  • Recombinant human 5-lipoxygenase or cell/tissue lysate containing 5-Lox activity.

  • Wedelolactone A (stock solution in DMSO).

  • Arachidonic acid or Linoleic acid (substrate).

  • Phosphate buffer (e.g., 50 mM, pH 7.4).

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 234 nm.

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of 5-Lox enzyme or lysate in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of Wedelolactone A in phosphate buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the substrate solution (e.g., 100 µM arachidonic acid in phosphate buffer).

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • 50 µL of phosphate buffer.

      • 10 µL of the appropriate Wedelolactone A dilution (or DMSO for the control).

      • 20 µL of the 5-Lox enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 234 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of Wedelolactone A.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the Wedelolactone A concentration to determine the IC50 value.

Protocol 2: Fluorometric Assay for 5-Lox Inhibition

Principle: This assay utilizes a fluorescent probe that is oxidized in the presence of hydroperoxides produced by 5-Lox activity, resulting in an increase in fluorescence.

Materials:

  • Recombinant human 5-lipoxygenase or cell/tissue lysate.

  • Wedelolactone A (stock solution in DMSO).

  • Arachidonic acid (substrate).

  • Fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA).

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Black 96-well microplate.

  • Fluorescence microplate reader (e.g., Ex/Em = 485/535 nm).

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of 5-Lox enzyme or lysate in the assay buffer.

    • Prepare serial dilutions of Wedelolactone A in the assay buffer.

    • Prepare a working solution of the fluorescent probe in the assay buffer.

    • Prepare the substrate solution in the assay buffer.

  • Assay Protocol:

    • To each well of the black 96-well plate, add:

      • 50 µL of assay buffer.

      • 10 µL of the Wedelolactone A dilution (or DMSO for the control).

      • 20 µL of the 5-Lox enzyme solution.

      • 10 µL of the fluorescent probe solution.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths every 1-2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each concentration of Wedelolactone A.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 3: Cell-Based 5-Lox Inhibition Assay using HEK293 Cells

Principle: This assay measures the inhibition of 5-Lox activity in a cellular context. Human Embryonic Kidney (HEK) 293 cells can be transiently or stably transfected to express human 5-Lox. Inhibition is assessed by measuring the production of 5-Lox products in the cell culture supernatant.

Materials:

  • HEK293 cells expressing human 5-lipoxygenase.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Wedelolactone A (stock solution in DMSO).

  • Calcium ionophore (e.g., A23187).

  • Arachidonic acid.

  • Phosphate-buffered saline (PBS).

  • ELISA kit for a specific 5-Lox product (e.g., Leukotriene B4) or LC-MS/MS for product analysis.

Procedure:

  • Cell Culture and Treatment:

    • Seed the 5-Lox expressing HEK293 cells in a 24-well plate and allow them to adhere overnight.

    • The next day, replace the culture medium with serum-free medium containing the desired concentrations of Wedelolactone A (or DMSO as a control).

    • Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C.

  • Stimulation and Sample Collection:

    • Stimulate the cells by adding calcium ionophore (e.g., final concentration 1-5 µM) and arachidonic acid (e.g., final concentration 10-20 µM).

    • Incubate for 15-30 minutes at 37°C.

    • Collect the cell culture supernatant and store it at -80°C until analysis.

  • Analysis of 5-Lox Products:

    • Thaw the supernatant samples.

    • Quantify the amount of a specific 5-Lox product (e.g., LTB4) using a commercial ELISA kit according to the manufacturer's instructions.

    • Alternatively, perform lipid extraction from the supernatant and analyze the profile of 5-Lox products using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of 5-Lox product formation for each concentration of Wedelolactone A compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Wedelolactone A is a potent and valuable tool for researchers studying the 5-lipoxygenase pathway. Its well-characterized inhibitory activity and selectivity make it suitable for a range of in vitro and cell-based assays. The protocols provided here offer a starting point for investigating the role of 5-Lox in various biological processes and for the screening and characterization of novel 5-Lox inhibitors. As with any experimental tool, appropriate controls and optimization are essential for obtaining reliable and reproducible results.

References

Solubilizing Wedelolactone A for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone A, a natural coumestan, is a promising phytochemical with a range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] A critical bottleneck in harnessing its therapeutic potential in preclinical research is its poor aqueous solubility. This document provides detailed application notes and standardized protocols for the effective solubilization of Wedelolactone A for use in various in vitro assays, ensuring reliable and reproducible experimental outcomes. The primary mechanism of action of Wedelolactone A involves the inhibition of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway.[3][4][5]

Data Presentation: Solubility Profile of Wedelolactone A

Effective solubilization is paramount for the successful application of Wedelolactone A in in vitro studies. The following table summarizes the solubility of Wedelolactone A in commonly used laboratory solvents. It is crucial to prepare high-concentration stock solutions in an appropriate organic solvent before diluting to the final working concentration in aqueous media.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethyl Sulfoxide (DMSO)63 mg/mL (200.47 mM)[3][5]
Dimethyl Sulfoxide (DMSO)14 mg/mL[6]
Ethanol~20 mg/mL
Ethanol1.5 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL
Methanol1 mg/mL (for stock solution)[4]
WaterInsoluble/Sparingly soluble[5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Note: When preparing stock solutions in organic solvents such as ethanol, DMSO, and DMF, it is recommended to purge the solvent with an inert gas. For aqueous solutions, it is advised not to store them for more than one day to ensure stability and prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of Wedelolactone A Stock Solution

This protocol outlines the preparation of a high-concentration stock solution of Wedelolactone A, which can be stored for long-term use and diluted to desired working concentrations for various in vitro assays.

Materials:

  • Wedelolactone A (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of Wedelolactone A crystalline solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed Wedelolactone A).

  • Dissolution: Vortex the solution vigorously until the Wedelolactone A is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for at least 6 months at -20°C and 1 year at -80°C.[7]

Protocol 2: Preparation of Wedelolactone A Working Solutions for Cell-Based Assays

This protocol describes the dilution of the Wedelolactone A stock solution to the final working concentration for treating cells in culture. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • Wedelolactone A stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to reach the desired final concentration. For instance, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Mixing: Gently mix the working solution by pipetting up and down or inverting the tube.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to the cell culture medium, ensuring the final solvent concentration matches that of the experimental wells.

  • Application: Immediately add the prepared working solutions and vehicle control to your cell cultures.

Protocol 3: Example Application - MTT Cell Viability Assay

This protocol provides a specific example of how to use the prepared Wedelolactone A working solutions in a common cell viability assay, the MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Wedelolactone A working solutions (prepared as in Protocol 2)

  • Vehicle control solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of Wedelolactone A or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength of 570 nm using a multi-well plate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay WDL_solid Wedelolactone A (Solid) Stock_10mM 10 mM Stock Solution WDL_solid->Stock_10mM Dissolve DMSO DMSO DMSO->Stock_10mM Working_Sol Working Solution (e.g., 10 µM) Stock_10mM->Working_Sol Dilute Medium Cell Culture Medium Medium->Working_Sol Treated_Cells Treated Cells Working_Sol->Treated_Cells Treat Cells Cells in Culture Cells->Treated_Cells Data Data Acquisition & Analysis Treated_Cells->Data NFkB_Pathway cluster_nucleus Nuclear Translocation Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Wedelolactone Wedelolactone A Wedelolactone->IKK_complex Inhibits NFkB_IkB IκBα-NF-κB (Inactive Complex) IkB->NFkB_IkB p_IkB p-IκBα NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination NFkB_active Active NF-κB (p50/p65) Proteasome->NFkB_active Releases Gene_expression Gene Transcription (Cytokines, iNOS, COX-2) NFkB_active->Gene_expression Induces

References

Experimental protocol for testing Wedelolactone A on prostate cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Wedelolactone, a natural coumestan isolated from plants like Eclipta alba, has demonstrated significant anti-cancer properties in various studies. In the context of prostate cancer, it has been shown to inhibit the growth of both androgen-sensitive (LNCaP) and androgen-independent (PC-3, DU-145) cell lines. This document provides a comprehensive set of protocols for researchers to investigate the effects of Wedelolactone on prostate cancer cells, focusing on its mechanism of action, including the induction of apoptosis and modulation of key signaling pathways.

Mechanism of Action Overview

Wedelolactone's anti-cancer activity in prostate cancer cells is multifaceted. It is known to induce caspase-dependent apoptosis through the downregulation of Protein Kinase C epsilon (PKCε) and the activation of the c-Jun N-terminal Kinase (JNK) pathway.[1][2][3][4][5] Notably, its pro-apoptotic effect appears to be independent of Akt inhibition.[1][2][5] Furthermore, Wedelolactone has been identified as an inhibitor of 5-lipoxygenase (5-Lox), an enzyme implicated in prostate cancer cell survival.[1][2][6] It also disrupts c-Myc oncogenic signaling by decreasing both mRNA and protein levels of c-Myc, a key driver of prostate cancer progression.[7]

Data Presentation

Table 1: Cell Viability (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Wedelolactone in various prostate cancer cell lines after 72 hours of treatment.

Cell LineAndrogen SensitivityIC50 Value (µM)
LNCaPSensitive~8–12[1]
PC-3Independent~8–12[1]
DU-145Independent~8–12[1]
PrEC (Normal)N/AMinimal effect at concentrations that inhibit cancer cell viability[1]
Table 2: Apoptosis and Cell Cycle Analysis

This table outlines the qualitative and quantitative effects of Wedelolactone on apoptosis and the cell cycle in prostate cancer cells.

AssayCell LineWedelolactone Concentration (µM)Incubation TimeObserved Effect
Annexin V/PI StainingLNCaP2024 hoursIncreased population of apoptotic cells (visual assessment)[6]
Cell Death Detection ELISALNCaP2024 hoursSignificant increase in nucleosomal DNA degradation, indicative of apoptosis[8]
Cell Cycle AnalysisDU-14520, 30, 4024 hoursDose-dependent accumulation of cells in the G2/M phase[9]
Table 3: Protein Expression Analysis (Western Blot)

The table below summarizes the observed changes in the expression of key proteins in prostate cancer cells following treatment with Wedelolactone.

Target ProteinCell LineWedelolactone Concentration (µM)Incubation TimeObserved Effect on Protein Level
p-JNKLNCaP10, 20, 3024 hoursDose-dependent increase[6]
PARP (cleaved)LNCaP2024 hoursIncreased cleavage, indicating caspase activation[6]
PKCεLNCaP10, 20, 3024 hoursDose-dependent decrease[6]
p-Akt (Ser473)LNCaP10, 20, 3024 hoursNo significant change[6]
c-MycLNCaP, PC-310, 20, 3024 hoursDose-dependent decrease[1]

Experimental Protocols

Cell Culture
  • Cell Lines: LNCaP, PC-3, DU-145 (prostate cancer) and PrEC (normal prostate epithelial cells).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For PrEC cells, use Prostate Epithelial Cell Growth Medium (PrEGM).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Wedelolactone on the viability of prostate cancer cells.

  • Materials:

    • 96-well plates

    • Prostate cancer cells (LNCaP, PC-3, DU-145) and PrEC cells

    • Wedelolactone (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in 96-well plates at a density of 4 x 10³ cells/well and incubate overnight.

    • Treat the cells with various concentrations of Wedelolactone (e.g., 0, 5, 10, 20, 40, 80 µM) for 72 hours. Include a vehicle control (DMSO).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Materials:

    • 6-well plates

    • Prostate cancer cells

    • Wedelolactone

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate overnight.

    • Treat cells with the desired concentrations of Wedelolactone (e.g., 0, 10, 20, 30 µM) for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well plates

    • Prostate cancer cells

    • Wedelolactone

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with Wedelolactone as described in the apoptosis assay protocol.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

  • Materials:

    • 6-well plates

    • Prostate cancer cells

    • Wedelolactone

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-JNK, anti-PARP, anti-PKCε, anti-p-Akt, anti-c-Myc, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and treat with Wedelolactone as previously described.

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis Prostate Cancer Cells\n(LNCaP, PC-3, DU-145) Prostate Cancer Cells (LNCaP, PC-3, DU-145) Wedelolactone Treatment\n(Various Concentrations) Wedelolactone Treatment (Various Concentrations) Prostate Cancer Cells\n(LNCaP, PC-3, DU-145)->Wedelolactone Treatment\n(Various Concentrations) Cell Viability\n(MTT) Cell Viability (MTT) Wedelolactone Treatment\n(Various Concentrations)->Cell Viability\n(MTT) Apoptosis\n(Annexin V/PI) Apoptosis (Annexin V/PI) Wedelolactone Treatment\n(Various Concentrations)->Apoptosis\n(Annexin V/PI) Cell Cycle\n(PI Staining) Cell Cycle (PI Staining) Wedelolactone Treatment\n(Various Concentrations)->Cell Cycle\n(PI Staining) Western Blot Western Blot Wedelolactone Treatment\n(Various Concentrations)->Western Blot

Caption: Experimental workflow for evaluating the effects of Wedelolactone on prostate cancer cells.

Wedelolactone Signaling Pathway in Prostate Cancer

wedelolactone_pathway WDL Wedelolactone FiveLOX 5-Lipoxygenase WDL->FiveLOX inhibits PKCepsilon PKCε WDL->PKCepsilon downregulates JNK JNK WDL->JNK activates cMyc c-Myc WDL->cMyc downregulates CellSurvival Cell Survival & Proliferation FiveLOX->CellSurvival PKCepsilon->CellSurvival Caspase3 Caspase-3 JNK->Caspase3 cMyc->CellSurvival Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Wedelolactone in prostate cancer cells leading to apoptosis.

References

Application Notes and Protocols for Studying Osteoblast Differentiation Using Wedelolactone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Wedelolactone A to investigate osteoblast differentiation. This document outlines the molecular mechanisms of Wedelolactone A, detailed protocols for key experiments, and quantitative data from relevant studies.

Introduction to Wedelolactone A in Osteoblastogenesis

Wedelolactone A, a natural compound isolated from Ecliptae herba, has been identified as a potent stimulator of osteoblast differentiation. It offers a dual-action approach to bone health by not only promoting the formation of bone-forming osteoblasts but also inhibiting the differentiation of bone-resorbing osteoclasts. This makes Wedelolactone A a promising candidate for the development of therapeutic agents for bone-related diseases like osteoporosis.[1][2]

The mechanism of action of Wedelolactone A in promoting osteoblastogenesis is multifactorial, primarily involving the modulation of key signaling pathways that govern cell fate and differentiation.

Key Signaling Pathways Modulated by Wedelolactone A

Wedelolactone A has been shown to enhance osteoblast differentiation through its influence on several critical signaling cascades:

  • Sema3A/NRP1/PlexinA1 Pathway: Wedelolactone A stimulates the expression of Semaphorin 3A (Sema3A). Sema3A then binds to its receptors, Neuropilin-1 (NRP1) and PlexinA1, initiating a signaling cascade that promotes osteoblast differentiation.[1][3]

  • Wnt/β-catenin Signaling Pathway: This pathway is crucial for bone formation. Wedelolactone A activates the Wnt/β-catenin pathway by inhibiting Glycogen Synthase Kinase 3β (GSK3β), which leads to the nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator to upregulate the expression of osteogenic genes like Runx2.[2][4]

  • BMP/Smad Signaling Pathway: Bone Morphogenetic Proteins (BMPs), particularly BMP2, are potent inducers of osteoblast differentiation. Wedelolactone A enhances the expression of BMP2 and promotes the phosphorylation of Smad1/5/8, which are key downstream effectors of BMP signaling. This activation is mediated, at least in part, through the ERK and JNK MAPK pathways.[5][6][7]

Diagrams of Signaling Pathways and Experimental Workflow

Here are the visual representations of the signaling pathways and a general experimental workflow for studying the effects of Wedelolactone A on osteoblast differentiation.

Wedelolactone A Signaling Pathways in Osteoblast Differentiation cluster_Wnt Wnt/β-catenin Pathway cluster_BMP BMP/Smad Pathway cluster_Sema Sema3A Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin_cyto β-catenin (cytoplasm) GSK3b->beta_catenin_cyto beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc Runx2 Runx2 beta_catenin_nuc->Runx2 Osteogenesis_Wnt Osteogenesis Runx2->Osteogenesis_Wnt BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Smad158_p p-Smad1/5/8 BMPR->Smad158_p Smad_complex Smad Complex Smad158_p->Smad_complex Smad4 Smad4 Smad4->Smad_complex Osteogenesis_BMP Osteogenesis Smad_complex->Osteogenesis_BMP Sema3A Sema3A NRP1_PlexinA1 NRP1/PlexinA1 Sema3A->NRP1_PlexinA1 Sema_Wnt_crosstalk Crosstalk with Wnt Pathway NRP1_PlexinA1->Sema_Wnt_crosstalk Sema_Wnt_crosstalk->beta_catenin_nuc Wedelolactone Wedelolactone A Wedelolactone->GSK3b Wedelolactone->BMP2 Wedelolactone->Sema3A Experimental Workflow cluster_assays Assessments start Start: Culture Osteoprogenitor Cells (e.g., BMSCs, MC3T3-E1) treatment Treat with Wedelolactone A (various concentrations and time points) start->treatment viability Cell Viability/Proliferation Assay (MTT Assay) treatment->viability biochemical Biochemical Assays treatment->biochemical gene_expression Gene Expression Analysis treatment->gene_expression protein_analysis Protein Expression Analysis treatment->protein_analysis mineralization Mineralization Assay treatment->mineralization end End: Data Analysis and Interpretation viability->end biochemical->end gene_expression->end protein_analysis->end mineralization->end

References

Application Notes and Protocols: Palladium-Catalyzed Sonogashira Reaction in the Synthesis of Wedelolactone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone A is a naturally occurring coumestan with a range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties. Its total synthesis is a significant area of research in medicinal chemistry and drug development. A key strategic disconnection in the synthesis of the wedelolactone core involves the formation of a crucial carbon-carbon bond between two aryl moieties. The Palladium-catalyzed Sonogashira reaction has emerged as a powerful and efficient method to achieve this transformation, enabling the convergent synthesis of the wedelolactone scaffold.[1][2][3] This document provides detailed application notes and protocols for the Sonogashira coupling step in the total synthesis of Wedelolactone A, based on established literature.

Principle of the Sonogashira Reaction in Wedelolactone A Synthesis

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of Wedelolactone A synthesis, this reaction is employed to couple a functionalized phenyl iodide with a terminal alkyne-containing aromatic fragment. This strategic bond formation constructs the diarylacetylene backbone, which is a key precursor to the coumestan ring system of wedelolactone. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocols

The following protocols are based on the successful total synthesis of Wedelolactone A reported by Li, C. C., et al. (2003) in The Journal of Organic Chemistry.[1]

Synthesis of Key Intermediates

Prior to the Sonogashira coupling, the two key fragments, the terminal alkyne 11 and the phenyl iodide 12 , must be synthesized. The preparation of these intermediates is a multi-step process involving the protection of hydroxyl groups and the introduction of the requisite reactive moieties.

Palladium-Catalyzed Sonogashira Coupling Reaction

This protocol details the coupling of the terminal alkyne 11 and the phenyl iodide 12 to yield the diarylacetylene intermediate 10 .

Reaction Scheme:

Materials:

  • Terminal Alkyne Intermediate (11 )

  • Phenyl Iodide Intermediate (12 )

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled from CaH₂

  • Tetrahydrofuran (THF), distilled from Na-K

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Silica gel (200-300 mesh)

Procedure:

  • To a solution of the terminal alkyne 11 (1.0 equiv) in anhydrous THF under a nitrogen atmosphere, add the phenyl iodide 12 (1.1 equiv), triethylamine (3.0 equiv), copper(I) iodide (0.1 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

  • The desired diarylacetylene product 10 is obtained as a white solid.

Quantitative Data:

The following table summarizes the key quantitative data for the Sonogashira coupling reaction in the synthesis of Wedelolactone A.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
Terminal Alkyne (11 )(Specify MW)1.0-
Phenyl Iodide (12 )(Specify MW)1.1-
Diarylacetylene (10 )(Specify MW)-90

Logical Workflow for Wedelolactone A Synthesis

The following diagram illustrates the convergent synthetic approach to Wedelolactone A, highlighting the central role of the Sonogashira coupling reaction.

Wedelolactone_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_coupling Key Coupling Step cluster_post_coupling Post-Coupling Transformations cluster_product Final Product A Precursor A Alkyne Terminal Alkyne (11) A->Alkyne Multi-step synthesis B Precursor B Iodide Phenyl Iodide (12) B->Iodide Multi-step synthesis Sonogashira Sonogashira Coupling Alkyne->Sonogashira Iodide->Sonogashira Diarylacetylene Diarylacetylene (10) Sonogashira->Diarylacetylene Yield: 90% Cyclization Carbonylative Annulation Diarylacetylene->Cyclization Deprotection Deprotection Cyclization->Deprotection Wedelolactone Wedelolactone A Deprotection->Wedelolactone

Caption: Convergent synthesis of Wedelolactone A.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure for the Palladium-catalyzed Sonogashira reaction.

Sonogashira_Workflow start Start setup Reaction Setup: - Anhydrous THF - Nitrogen Atmosphere start->setup reagents Add Reactants: - Terminal Alkyne (11) - Phenyl Iodide (12) - Triethylamine setup->reagents catalysts Add Catalysts: - Pd(PPh₃)₂Cl₂ - CuI reagents->catalysts reaction Stir at Room Temperature (4 hours) catalysts->reaction monitoring Monitor by TLC reaction->monitoring workup Workup: - Concentrate under vacuum monitoring->workup Reaction Complete purification Purification: - Flash Column Chromatography workup->purification product Isolated Product: Diarylacetylene (10) purification->product

Caption: Sonogashira reaction experimental workflow.

Conclusion

The Palladium-catalyzed Sonogashira reaction is a highly effective and reliable method for the construction of the diarylacetylene core of Wedelolactone A. The protocol described provides a robust procedure for this key transformation, achieving high yields under mild reaction conditions. This convergent approach is amenable to the synthesis of various wedelolactone analogs for further drug discovery and development efforts.

References

Application Notes and Protocols for Wedelolactone A in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Wedelolactone A, a natural coumestan isolated from Eclipta prostrata, has emerged as a promising bioactive compound in dermatological research. Its potent anti-inflammatory, antioxidant, and anti-cancer properties make it a subject of increasing interest for the development of novel therapeutics for various skin disorders. These application notes provide a comprehensive overview of its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action & Key Applications

Wedelolactone A exerts its effects in the skin through multiple signaling pathways. Its primary applications in dermatology research have been focused on inflammatory skin conditions like psoriasis and the mitigation of UVB-induced skin damage.

  • Anti-inflammatory Effects: Wedelolactone A has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4, Wedelolactone A increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2] It also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[5][6][7] This dual mechanism makes it highly effective in reducing inflammation associated with skin diseases.

  • Psoriasis: Research has shown that topical application of Wedelolactone A can significantly alleviate psoriasis-like symptoms in murine models.[1][2] It has demonstrated superior efficacy compared to the conventional treatment calcipotriol in reducing erythema, scaling, and epidermal thickness.[1][2]

  • UVB-Induced Damage and Photocarcinogenesis: Wedelolactone A has shown protective effects against UVB radiation-induced oxidative stress, inflammation, and early tumor promotion events in murine skin.[5] It mitigates UVB-induced inflammatory markers and attenuates early events in tumor promotion, highlighting its potential in photochemoprevention.[5]

  • Anticancer Properties: Studies have indicated that Wedelolactone A can inhibit the proliferation and migration of squamous cancer cells, suggesting its potential in skin cancer research.[8][9]

  • Signal Transduction Modulation: Wedelolactone A has been found to enhance interferon-γ (IFN-γ) signaling by inhibiting the dephosphorylation of STAT1, a key protein in cytokine signaling.[10] This action is achieved through the specific inhibition of T-cell protein tyrosine phosphatase (TCPTP).[10]

Data Presentation

The following tables summarize the quantitative data from various studies on Wedelolactone A.

Table 1: In Vitro Efficacy of Wedelolactone A

ParameterModel SystemConcentration/ValueEffectReference(s)
PDE4 Inhibition (IC50) Enzyme Assay2.8 µMPotent inhibition of PDE4[1][2][3][4]
Cytotoxicity (IC50) HaCaT Human Keratinocytes> 400 µM (125.7 µg/mL)No detectable cytotoxicity up to 400 µM[2][3]
Cytotoxicity (IC50) HaCaT Human Keratinocytes25.6 µg/mLSafer than paclitaxel (IC50 = 2.4 µg/mL)[11]
Pro-inflammatory Cytokine Inhibition M5-induced HaCaT cells100 µMSignificant downregulation of IL-1α, IL-1β, IL-8, CXCL-1, and CCL-2 mRNA[2][3]
Antibacterial Activity (MIC) Bacillus subtilis500 µg/mL (1591.14 µM)Inhibitory action[11]
Antibacterial Activity (MIC) Escherichia coli1000 µg/mL (3182.28 µM)Inhibitory action[11]
Antibacterial Activity (MIC) Staphylococcus aureus250 µg/mLInhibitory action[11]
Antibacterial Activity (MIC) Staphylococcus epidermidis500 µg/mLInhibitory action[11]
Antibacterial Activity (MIC) Pseudomonas aeruginosa250 µg/mLInhibitory action[11]
Cancer Cell Proliferation Inhibition Human SCC-4 and Mouse CU110-1 cells> 6.25 µg/mLDecreased proliferation[8][9]

Table 2: In Vivo Efficacy of Wedelolactone A in an Imiquimod (IMQ)-Induced Psoriasis Murine Model

ParameterTreatment GroupResultComparisonReference(s)
Psoriasis Area and Severity Index (PASI) 2% and 5% WDL OintmentDose-dependent reduction in PASI scores5% WDL showed the most significant reduction[2]
Epidermal Thickness Topical WDLNormalized epidermal thicknessSuperior efficacy compared to calcipotriol[1][2]
Inflammatory Cell Infiltration Topical WDLReduced inflammatory cell infiltration-[2]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A, IL-23) Topical WDLDownregulated cytokine expression-[2]
cAMP Levels Topical WDLRestored cAMP levels-[2]

Table 3: Effects of Wedelolactone A on UVB-Induced Skin Damage in Murine Skin

ParameterEffect of Wedelolactone A TreatmentReference(s)
Anti-oxidative Enzymes Significant restoration[5]
Myeloperoxidase (MPO) Mitigation of increased levels[5]
Mast Cell Trafficking Mitigation[5]
Langerhans Cells Mitigation of suppression[5]
COX-2 Expression Mitigation of upregulation[5]
Ornithine Decarboxylase (ODC) Attenuation of increased activity[5]
Thymidine Assay Attenuation[5]
Vimentin Expression Attenuation[5]
VEGF Expression Attenuation[5]

Experimental Protocols

Protocol 1: In Vitro Anti-Psoriatic Effect in M5-Induced HaCaT Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of Wedelolactone A on human keratinocytes.[2][3]

  • Cell Culture:

    • Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assay:

    • Seed HaCaT cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.[2][3]

    • Treat the cells with various concentrations of Wedelolactone A (e.g., 1.5650–400 µM) for 72 hours.[2][3]

    • Assess cell viability using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Measure absorbance at 450 nm.[2][3]

  • Induction of Inflammation and Treatment:

    • Seed HaCaT cells and allow them to adhere.

    • Induce an inflammatory state by treating the cells with a cytokine mixture (M5) that mimics the psoriatic inflammatory environment.

    • Concurrently, treat the cells with Wedelolactone A at a non-toxic concentration (e.g., 100 µM).[3]

  • Gene Expression Analysis (RT-qPCR):

    • After 24 hours of treatment, harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform real-time quantitative PCR (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory cytokines and chemokines such as IL-1α, IL-1β, IL-8, CXCL-1, and CCL-2.[3]

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Murine Model

This protocol describes the induction of a psoriasis-like phenotype in mice and subsequent treatment with topical Wedelolactone A.[2]

  • Animals:

    • Use BALB/c mice (6-8 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Psoriasis:

    • Shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back for 7 consecutive days to induce psoriasis-like skin inflammation.

  • Treatment:

    • Prepare topical ointments containing different concentrations of Wedelolactone A (e.g., 2% and 5%).[2] A vehicle control (ointment base) and a positive control (e.g., calcipotriol) should be included.

    • Starting from day 1, topically apply the ointments to the dorsal skin of the mice daily for the duration of the experiment.

  • Evaluation:

    • Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and epidermal thickness daily on a scale of 0 to 4. The cumulative score represents the PASI score.[2]

    • Histological Analysis: On day 7, euthanize the mice and collect the dorsal skin samples. Fix the samples in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness and inflammatory cell infiltration.[2]

    • Immunohistochemistry and Biochemical Analysis: Perform immunohistochemical staining for inflammatory markers in the skin sections. Homogenize skin or collect serum samples to measure cytokine levels (e.g., TNF-α, IL-6, IL-17A, IL-23) and cAMP levels using ELISA kits.[2]

Protocol 3: Subacute Topical Toxicity Study

This protocol is for assessing the safety of topical Wedelolactone A application.[2]

  • Animals:

    • Use BALB/c mice.

  • Treatment:

    • Apply a topical formulation of a high concentration of Wedelolactone A (e.g., 15%, which is 3 times the effective therapeutic dose) daily for 14 consecutive days.[2] A control group should receive the vehicle only.

  • Monitoring and Analysis:

    • Monitor the body weight and food intake of the mice throughout the study.[2]

    • At the end of the 14-day period, euthanize the animals.

    • Collect major organs (heart, liver, spleen, lungs, kidneys) and skin samples.[2]

    • Perform histological analysis (H&E staining) on the organs and skin to check for any pathological alterations.[2]

Protocol 4: Assessment of UVB-Induced Inflammation and Tumor Promotion

This protocol outlines a model to study the protective effects of Wedelolactone A against UVB-induced skin damage.[5]

  • Animals:

    • Use Swiss albino mice.

    • Shave the dorsal skin 24 hours before UVB exposure.

  • UVB Exposure and Treatment:

    • Expose the shaved dorsal skin of the mice to a single dose of UVB radiation.

    • Topically apply Wedelolactone A to the skin before and/or after UVB exposure, depending on the study design (pre-treatment, post-treatment, or both).

  • Evaluation of Oxidative Stress and Inflammation:

    • At a specified time point after UVB exposure (e.g., 24 hours), euthanize the mice and collect the skin tissue.

    • Prepare skin homogenates to measure the activity of anti-oxidative enzymes (e.g., catalase, superoxide dismutase).

    • Measure markers of inflammation such as myeloperoxidase (MPO) activity and cyclooxygenase-2 (COX-2) expression (via Western blot or immunohistochemistry).[5]

    • Assess mast cell infiltration and Langerhans cell population using specific staining techniques.[5]

  • Evaluation of Early Tumor Promotion Events:

    • Measure the activity of ornithine decarboxylase (ODC), a key enzyme in cell proliferation.[5]

    • Perform a thymidine incorporation assay to assess DNA synthesis.[5]

    • Analyze the expression of tumor promotion markers like vimentin and vascular endothelial growth factor (VEGF) using Western blotting or immunohistochemistry.[5]

Visualizations

PDE4_Inhibition_Pathway cluster_cell Keratinocyte WDL Wedelolactone A PDE4 Phosphodiesterase-4 (PDE4) WDL->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_pathway Pro-inflammatory Pathways (e.g., NF-κB) PKA->NFkB_pathway Inhibits Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-1β, IL-8, etc.) NFkB_pathway->Cytokines Promotes Inflammation Inflammation Cytokines->Inflammation

Caption: Wedelolactone A inhibits PDE4, increasing cAMP and suppressing pro-inflammatory cytokine production.

NFkB_Signaling_Inhibition cluster_cell Skin Cell (e.g., Keratinocyte) cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα WDL Wedelolactone A WDL->IKK Inhibits p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases p_IkBa->IkBa_NFkB IκBα Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nucleus->Gene_Expression Induces

Caption: Wedelolactone A inhibits the IKK complex, preventing NF-κB activation and inflammation.

Psoriasis_Model_Workflow start Start: BALB/c Mice shave Shave Dorsal Skin start->shave imq Daily Topical Application of Imiquimod (IMQ) Cream (Days 0-6) shave->imq grouping Divide into Treatment Groups: - Vehicle Control - Wedelolactone A (e.g., 2%, 5%) - Positive Control (Calcipotriol) imq->grouping treatment Daily Topical Treatment (Days 0-6) grouping->treatment evaluation Daily Evaluation: - PASI Scoring (Erythema, Scaling, Thickness) treatment->evaluation end End of Experiment (Day 7): - Euthanasia - Sample Collection (Skin, Serum) treatment->end analysis Analysis: - Histology (H&E Staining) - Immunohistochemistry - ELISA (Cytokines, cAMP) end->analysis

Caption: Experimental workflow for the imiquimod-induced psoriasis murine model.

STAT1_Signaling_Enhancement cluster_cell Tumor Cell cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 (Active) STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerizes & Translocates TCPTP TCPTP (Phosphatase) TCPTP->pSTAT1 Dephosphorylates WDL Wedelolactone A WDL->TCPTP Inhibits Gene_Expression Gene Expression (Apoptosis Induction) pSTAT1_dimer->Gene_Expression Induces

Caption: Wedelolactone A enhances IFN-γ signaling by inhibiting TCPTP-mediated dephosphorylation of STAT1.

References

Troubleshooting & Optimization

Wedelolactone A in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Wedelolactone A in DMSO stock solutions. Adherence to proper storage and handling protocols is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Wedelolactone A stock solutions?

A1: Wedelolactone A is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF)[1]. DMSO is commonly used, with a solubility of approximately 30 mg/mL[1]. For experiments involving aqueous buffers, it is recommended to first dissolve Wedelolactone A in DMSO and then dilute it with the aqueous buffer of choice[1].

Q2: What are the recommended storage conditions for Wedelolactone A?

A2: As a crystalline solid, Wedelolactone A is stable for at least four years when stored at -20°C[1]. For DMSO stock solutions, long-term storage should also be at -20°C. One study indicates that solutions are stable for at least 7 days at -20°C[2].

Q3: My Wedelolactone A DMSO stock solution has changed color. What does this mean?

A3: A color change in your DMSO stock solution, often to a yellow or amber hue, can be an indicator of degradation. Wedelolactone A is a polyphenolic compound, and such compounds can be prone to oxidation. This process can be accelerated by factors such as exposure to air (oxygen), light, and the presence of water in the DMSO. While a slight color change may not always signify a complete loss of activity, it is a warning sign that the integrity of the compound may be compromised. It is advisable to prepare fresh stock solutions if a significant color change is observed.

Q4: Can I store my diluted aqueous solutions of Wedelolactone A?

A4: It is not recommended to store aqueous solutions of Wedelolactone A for more than one day[1]. The compound's stability is significantly lower in aqueous environments, especially under non-neutral pH conditions. For consistent experimental results, prepare fresh dilutions from your DMSO stock immediately before use.

Q5: How many times can I freeze and thaw my Wedelolactone A DMSO stock solution?

A5: While specific data on freeze-thaw cycles for Wedelolactone A is limited, general studies on compound stability in DMSO suggest that multiple freeze-thaw cycles can lead to degradation[3][4]. To minimize this risk, it is best practice to aliquot your stock solution into smaller, single-use volumes after initial preparation. This avoids repeated temperature cycling of the entire stock.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Compound degradation in DMSO stock.1. Prepare a fresh stock solution from solid Wedelolactone A.2. Aliquot the new stock into single-use vials to minimize freeze-thaw cycles.3. Ensure the DMSO used is of high purity and anhydrous.4. Verify the storage temperature is consistently at or below -20°C.
Precipitation observed in the DMSO stock solution upon thawing The concentration of the stock solution is too high, or the compound has degraded into less soluble products.1. Gently warm the solution to 37°C and vortex to attempt redissolving.2. If precipitation persists, centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than intended.3. For future preparations, consider a slightly lower stock concentration.
Inconsistent experimental results Instability of the compound in the final aqueous experimental medium.1. Prepare fresh dilutions in your aqueous buffer immediately before each experiment.2. Do not store diluted aqueous solutions[1].3. Ensure the pH of your final assay buffer is compatible with Wedelolactone A stability (avoid alkaline conditions).

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Wedelolactone A.

Table 1: Stability of Wedelolactone A Solutions

Solvent Storage Temperature Duration Stability Notes Reference
DMSO-20°C7 daysSample solutions were found to be stable.[2]
Not specifiedAmbient Temperature6 hoursFound to be stable.[5][6]
Not specifiedBelow 8°C15 daysFound to be stable.[5]
1:1 DMSO:PBS (pH 7.2)Not specified> 1 dayNot recommended for storage.[1]

Table 2: Solubility of Wedelolactone A

Solvent Approximate Solubility Reference
DMSO30 mg/mL[1]
Ethanol20 mg/mL[1]
Dimethylformamide (DMF)30 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[1]

Experimental Protocols

Protocol for Preparation of Wedelolactone A DMSO Stock Solution
  • Materials:

    • Wedelolactone A (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Equilibrate the solid Wedelolactone A to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of Wedelolactone A in a sterile, conical tube.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the mass of Wedelolactone A, MW: 314.25 g/mol ).

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Once dissolved, immediately aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or lower.

Protocol for Assessing Wedelolactone A Stability by RP-HPLC

This protocol outlines a general method for assessing the stability of a Wedelolactone A solution. Specific parameters may need to be optimized for your HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Methanol: 0.2% Formic Acid in Water[5]. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min[2][5]

    • Detection Wavelength: 351 nm[5]

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a fresh standard solution of Wedelolactone A of known concentration in the mobile phase.

    • At time zero (t=0), dilute an aliquot of your DMSO stock solution in the mobile phase to a concentration within the linear range of the assay.

    • Inject the t=0 sample and the standard solution into the HPLC system and record the chromatograms. The peak corresponding to Wedelolactone A should be identified by its retention time compared to the standard.

    • Store the remaining DMSO stock solution under the desired test conditions (e.g., 4°C, room temperature, or -20°C).

    • At subsequent time points (e.g., 6 hours, 24 hours, 7 days), take another aliquot from the stored stock, prepare it as in step 2, and analyze by HPLC.

    • Compare the peak area of Wedelolactone A at each time point to the peak area at t=0. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_analysis HPLC Analysis prep_stock Prepare Wedelolactone A DMSO Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot t0_sample Analyze Time=0 Sample aliquot->t0_sample Take initial sample store Store Aliquots at Test Conditions t0_sample->store tx_sample Analyze Samples at Subsequent Time Points store->tx_sample compare Compare Peak Areas to Time=0 tx_sample->compare

Caption: Workflow for assessing Wedelolactone A stability.

troubleshooting_tree Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed q1 Is the DMSO stock solution old or discolored? start->q1 a1_yes Prepare Fresh Stock Solution & Aliquot q1->a1_yes Yes q2 Are aqueous dilutions prepared fresh before use? q1->q2 No a1_no No a2_no Prepare Dilutions Immediately Before Use q2->a2_no No q3 Is the DMSO anhydrous and high-purity? q2->q3 Yes a2_yes Yes a3_no Use Fresh, Anhydrous DMSO for Stock Preparation q3->a3_no No end_node Consider other experimental variables (e.g., cell passage, reagent quality) q3->end_node Yes a3_yes Yes

Caption: Decision tree for troubleshooting experimental issues.

hypothetical_degradation Hypothetical Degradation Pathway of Wedelolactone A cluster_factors Degradation Factors WDL Wedelolactone A (Polyphenolic Coumestan) Oxidized_WDL Oxidized Wedelolactone (e.g., Quinone formation) WDL->Oxidized_WDL Hydrolyzed_WDL Hydrolyzed Product (Lactone Ring Opening) WDL->Hydrolyzed_WDL Degradation_Products Further Degradation Products Oxidized_WDL->Degradation_Products Hydrolyzed_WDL->Degradation_Products Oxygen Oxygen (Air) Oxygen->WDL Water Water (in DMSO) Water->WDL Light Light Light->WDL pH Alkaline pH pH->WDL

References

Technical Support Center: Large-Scale Synthesis of Wedelolactone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Wedelolactone A.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of Wedelolactone A?

A1: The primary challenges include a lengthy synthetic sequence, low overall yields, the difficulty in preparing key intermediates, the instability of phenolic intermediates under basic conditions, and purification difficulties owing to the molecule's polarity and tendency to decompose.[1][2]

Q2: Which synthetic routes are most promising for large-scale production?

A2: Convergent synthetic strategies are generally preferred for large-scale synthesis as they maximize efficiency and allow for late-stage diversification. Routes involving palladium-catalyzed reactions, such as the Sonogashira coupling and carbonylative annulation, have been successfully employed to synthesize Wedelolactone A on a gram scale.[1][3]

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes. Palladium catalysts can be pyrophoric, and carbon monoxide used in carbonylative annulation is highly toxic. All reactions involving these reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, many of the solvents used are flammable and should be handled with care.

Troubleshooting Guides

Part 1: Synthesis of Key Intermediates

Q4: I am having trouble with the synthesis of the terminal acetylene intermediate (11). The yield is consistently low. What could be the issue?

A4: Low yields in the synthesis of intermediate 11 can often be attributed to incomplete reaction or side product formation. Here are some troubleshooting steps:

  • Reagent Quality: Ensure that the starting materials, particularly the bromomethyl triphenylphosphonium bromide and potassium tert-butoxide, are fresh and dry. Moisture can significantly impact the efficiency of the Wittig reaction used to form the vinyl bromide precursor.

  • Reaction Temperature: The initial formation of the Wittig reagent is typically performed at low temperatures (-78 °C) and then warmed to 0 °C. Ensure precise temperature control to prevent reagent decomposition.

  • Reaction Time: The reaction to form the vinyl bromide should be monitored by Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding with the elimination step to form the alkyne.

Q5: The synthesis of the phenyl iodide intermediate (12) is proving difficult, with multiple side products observed during iodination.

A5: The iodination of the protected phenol to form intermediate 12 can be challenging due to the electron-rich nature of the aromatic ring.

  • Iodinating Agent: N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid is an effective iodinating agent for this substrate. Ensure the NIS is of high purity.

  • Reaction Temperature: The reaction is typically carried out at a slightly elevated temperature (e.g., 40 °C).[1] Careful control of the temperature is necessary to prevent over-iodination or decomposition.

  • Stoichiometry: Use a slight excess of NIS (e.g., 1.1 equivalents) to ensure complete conversion of the starting material.

Part 2: Key Coupling and Annulation Reactions

Q6: My Sonogashira coupling reaction between intermediates 11 and 12 is giving a low yield of the desired product (21), and I observe a significant amount of alkyne homocoupling (Glaser coupling).

A6: Low yields and Glaser coupling are common issues in Sonogashira reactions. Here’s how to troubleshoot:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (argon or nitrogen). The use of Schlenk techniques is highly recommended.

  • Catalyst and Co-catalyst Quality: Use fresh, high-quality palladium and copper catalysts. Tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide are commonly used.

  • Base: The amine base (e.g., triethylamine) must be dry and of high purity. Impurities can poison the catalyst.

  • Solvent: A degassed solvent system, such as a mixture of THF and triethylamine, is typically used.

Q7: The palladium-catalyzed carbonylative annulation to form the coumestan core (23) is not proceeding efficiently.

A7: This is a critical step that can be sensitive to reaction conditions.

  • Solvent System: A mixed solvent system of THF and methanol has been found to be crucial for this cyclization.[1]

  • Carbon Monoxide Pressure: The reaction is typically run under a positive pressure of carbon monoxide. Ensure the system is properly sealed and a consistent pressure is maintained.

  • Catalyst: A palladium(II) iodide-thiourea complex has been reported to be effective for this transformation.[1]

Part 3: Deprotection and Final Cyclization

Q8: I am experiencing decomposition of my tetraphenolic intermediate (9) during the deprotection step.

A8: The tetraphenolic intermediate 9 is highly sensitive to basic conditions and can easily decompose.[1]

  • Reaction Conditions: The deprotection should be carried out under neutral or acidic conditions. Hydrogenolysis using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere is a common method.

  • Purification: Due to its high polarity and instability, it is advisable to use the crude tetraphenolic intermediate directly in the next step without purification.[1]

Q9: The final acid-catalyzed cyclization to yield Wedelolactone A is not going to completion.

A9: This final step requires strong acidic conditions to effect the lactonization.

  • Acid Catalyst: A mixture of 10% sulfuric acid in acetic acid is an effective catalyst for this transformation.[1]

  • Reaction Time and Temperature: The reaction may require heating to ensure complete conversion. Monitor the reaction by TLC.

Quantitative Data

Table 1: Summary of Yields for the Total Synthesis of Wedelolactone A (based on Li et al., 2003)

StepReactionStarting MaterialProductYield (%)
1Wittig Reaction & EliminationCompound 16 Intermediate 11 75
2Benzyl Ether Formation3,4-Dihydroxybenzaldehyde (18 )Compound 19 94
3Baeyer-Villiger Oxidation & HydrolysisCompound 19 Phenol 20 90
4Acetylation & IodinationPhenol 20 Intermediate 12 94
5Sonogashira CouplingIntermediates 11 & 12 Compound 21 90
6Deprotection (Acetate Removal)Compound 21 Compound 22 98
7Carbonylative AnnulationCompound 22 Compound 23 87
8Deprotection (Benzyl Removal)Compound 23 Intermediate 9 High Yield (used crude)
9CyclizationIntermediate 9 Wedelolactone A (8 )93

Experimental Protocols

Synthesis of Terminal Acetylene Intermediate (11)

To a suspension of bromomethyl triphenylphosphonium bromide (26 mmol) in dry THF (60 mL) at -78 °C is added potassium tert-butoxide (26 mmol). The mixture is stirred at 0 °C for 30 minutes. A solution of the aldehyde precursor 16 in THF is then added, and the reaction is stirred for an additional 2 hours. A second portion of potassium tert-butoxide (26 mmol) is added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by flash column chromatography to afford intermediate 11 .

Synthesis of Phenyl Iodide Intermediate (12)

To a solution of the protected phenol 20a (25.6 mmol) in acetonitrile (120 mL) is added a solution of N-iodosuccinimide (28 mmol) and trifluoroacetic acid (8 mmol) in acetonitrile (50 mL) dropwise at 40 °C over 2 hours. The mixture is stirred at 40 °C for an additional 10 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield intermediate 12 .[1]

Sonogashira Coupling to form Compound (21)

To a solution of the terminal acetylene 11 and phenyl iodide 12 in a degassed mixture of THF and triethylamine are added tetrakis(triphenylphosphine)palladium(0) (5 mol %) and copper(I) iodide (2.5 mol %). The reaction mixture is stirred at room temperature under an inert atmosphere until TLC analysis indicates complete consumption of the starting materials. The solvent is removed in vacuo, and the residue is purified by flash chromatography to give compound 21 .

Carbonylative Annulation to form Coumestan Core (23)

A solution of the deprotected alkyne 22 in a mixture of THF and methanol is treated with a palladium(II) iodide-thiourea catalyst. The reaction vessel is charged with carbon monoxide (balloon pressure) and stirred at room temperature until the reaction is complete. The mixture is then concentrated and purified by column chromatography to yield compound 23 .[1]

Final Deprotection and Cyclization to Wedelolactone A (8)

The protected coumestan 23 is dissolved in a suitable solvent (e.g., ethyl acetate/methanol) and subjected to hydrogenolysis using 10% Pd/C under a hydrogen atmosphere. After complete debenzylation (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated to yield the crude tetraphenolic intermediate 9 . This crude material is then dissolved in a mixture of 10% sulfuric acid in acetic acid and heated to effect cyclization. After completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by crystallization to afford Wedelolactone A (8 ).[1]

Visualizations

experimental_workflow cluster_intermediates Intermediate Synthesis cluster_core_formation Core Formation cluster_final_steps Final Steps Aldehyde (16) Aldehyde (16) Vinyl Bromide Vinyl Bromide Aldehyde (16)->Vinyl Bromide Wittig Reaction Acetylene (11) Acetylene (11) Vinyl Bromide->Acetylene (11) Elimination Coupled Product (21) Coupled Product (21) Acetylene (11)->Coupled Product (21) Sonogashira Coupling 3,4-Dihydroxybenzaldehyde (18) 3,4-Dihydroxybenzaldehyde (18) Dibenzyl Ether (19) Dibenzyl Ether (19) 3,4-Dihydroxybenzaldehyde (18)->Dibenzyl Ether (19) Protection Phenol (20) Phenol (20) Dibenzyl Ether (19)->Phenol (20) Baeyer-Villiger Iodide (12) Iodide (12) Phenol (20)->Iodide (12) Iodination Iodide (12)->Coupled Product (21) Deprotected Alkyne (22) Deprotected Alkyne (22) Coupled Product (21)->Deprotected Alkyne (22) Deprotection Coumestan (23) Coumestan (23) Deprotected Alkyne (22)->Coumestan (23) Carbonylative Annulation Tetraphenol (9) Tetraphenol (9) Coumestan (23)->Tetraphenol (9) Deprotection Wedelolactone A Wedelolactone A Tetraphenol (9)->Wedelolactone A Cyclization

Caption: A simplified workflow for the total synthesis of Wedelolactone A.

troubleshooting_sonogashira start Low Yield in Sonogashira Coupling? check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Thoroughly degas all solvents and reagents. check_atmosphere->degas No check_catalyst Are the Pd and Cu catalysts fresh and active? check_atmosphere->check_catalyst Yes degas->check_catalyst new_catalyst Use fresh, high-quality catalysts. check_catalyst->new_catalyst No check_base Is the amine base pure and dry? check_catalyst->check_base Yes new_catalyst->check_base distill_base Use freshly distilled or high-purity base. check_base->distill_base No glaser_coupling Is Glaser homocoupling observed? check_base->glaser_coupling Yes distill_base->glaser_coupling copper_free Consider copper-free conditions. glaser_coupling->copper_free Yes success Improved Yield glaser_coupling->success No copper_free->success

Caption: A troubleshooting decision tree for the Sonogashira coupling step.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Wedelolactone Wedelolactone A Wedelolactone->IKK_complex inhibits p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) p_IkB->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active translocates to gene_transcription Pro-inflammatory Gene Transcription NFkB_active->gene_transcription induces nucleus Nucleus inflammation Inflammation gene_transcription->inflammation

Caption: The inhibitory effect of Wedelolactone A on the NF-κB signaling pathway.

References

Preventing degradation of Wedelolactone A during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wedelolactone A. Our goal is to help you optimize your extraction protocols and prevent the degradation of this valuable bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is Wedelolactone A and why is its stability during extraction important?

Wedelolactone A is a naturally occurring coumestan found in plants like Eclipta prostrata and Wedelia calendulacea. It exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1] Maintaining its structural integrity during extraction is crucial for preserving its therapeutic potential and ensuring accurate quantification and consistent results in research and development.

Q2: What are the main factors that can cause Wedelolactone A degradation during extraction?

Several factors can contribute to the degradation of Wedelolactone A, including:

  • pH: Wedelolactone A is known to be unstable in alkaline environments, which can lead to rapid degradation.

  • Temperature: While moderately stable at lower temperatures, prolonged exposure to high temperatures, especially above 150-200°C, can cause degradation.[2][3][4]

  • Oxidation: As a polyphenolic compound, Wedelolactone A is susceptible to oxidation, which can be catalyzed by the presence of metal ions like copper.[5] The redox state of the extraction environment can significantly impact its stability.[5]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of many bioactive compounds, and precautions should be taken for Wedelolactone A as well.[6][7]

  • Enzymatic Degradation: The presence of endogenous enzymes in the plant material can potentially contribute to the degradation of Wedelolactone A if not properly inactivated.

Q3: What are the visible signs of Wedelolactone A degradation in my extract?

Visual signs of degradation can include a change in the color of the extract, the formation of precipitates, or a decrease in the expected biological activity. However, the most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), which can show a decrease in the Wedelolactone A peak and the appearance of new peaks corresponding to degradation products.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Wedelolactone A Incomplete Extraction: The solvent, temperature, or duration of extraction may not be optimal.Optimize extraction parameters. Methanol and ethanol are commonly effective solvents.[9] Consider using advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Degradation during Extraction: See causes listed in the FAQ section.Implement preventative measures as detailed below.
Presence of Impurities or Degradation Products in Final Extract Oxidation: Exposure to air and metal ions during the process.* Use of Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ), Sodium Pyrosulfite, or Vitamin C to the extraction solvent.[10] * Inert Atmosphere: Perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
High Temperature: Use of excessive heat during extraction or solvent evaporation.* Temperature Control: Maintain a moderate extraction temperature. For solvent evaporation, use a rotary evaporator under reduced pressure at a temperature below 50°C.[11]
Alkaline pH: The pH of the extraction solvent or the plant material itself may be alkaline.* pH Adjustment: Ensure the extraction solvent is neutral or slightly acidic. The use of a small amount of acetic acid in the mobile phase for chromatography has been reported.[12]
Photodegradation: Exposure of the plant material or extract to light.* Light Protection: Conduct the extraction process in amber-colored glassware or protect the equipment from light. Store extracts in the dark.[6]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of Wedelolactone A can vary depending on the plant's age, growing conditions, and time of harvest.[13]* Standardize Plant Material: Use plant material from a consistent source and harvest at a similar growth stage. Proper identification and quality control of the raw material are essential.
Inconsistent Extraction Protocol: Minor variations in the extraction procedure can lead to different outcomes.* Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire extraction and purification process.

Data on Wedelolactone A Stability and Extraction

Table 1: Stability of Wedelolactone A Under Different Conditions

Condition Observation Reference
Accelerated Stability (40°C, 75% RH) In a polyherbal formulation, Wedelolactone A content changed by less than 5% w/w over six months, indicating good stability.[8]
Temperature (in subcritical water) Coumarins, the class of compounds Wedelolactone A belongs to, show slight degradation at 200°C and 250°C after 60 minutes. Stability is good at or below 150°C.[2][4]
Redox State The inhibitory effect of Wedelolactone A on topoisomerase IIα is diminished in the presence of reducing agents. It can be oxidized in the presence of copper ions.
pH Rapid degradation is observed in alkaline environments.
Solution Stability (-20°C) A solution of Wedelolactone A was found to be stable for at least 7 days when stored in a tightly capped volumetric flask at -20°C.[14]

Table 2: Comparison of Different Extraction Methods for Wedelolactone A

Extraction Method Solvent Key Parameters Yield/Purity Reference
Soxhlet Extraction Methanol36 hours at 50°CYield not specified, but methanol gave the highest yield compared to other solvents.[11]
Ultrasonic-Assisted Extraction (UAE) Methanol1:5 herb powder to methanol ratio0.36% yield of Wedelolactone A.[1]
Microwave-Assisted Extraction (MAE) 90% Ethanol200W for 30 minutes, followed by purification77.66% yield and 99.46% purity after purification.[11]
Aqueous Two-Phase Extraction (ATPE) PEG 6000 / Sodium CitratepH 76.73 mg/g extraction yield.[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) and Purification

This protocol is based on a method that resulted in high purity and yield of Wedelolactone A.[11]

  • Extraction:

    • Place the powdered plant material of Eclipta alba in a round-bottom flask.

    • Add 90% ethanol as the extraction solvent.

    • Subject the mixture to microwave radiation at 200W for 30 minutes using a reflux system.

    • Filter the mixture. Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate using a rotary vacuum evaporator at 50°C.

  • Purification:

    • Dissolve the dried extract in hot water and filter.

    • Extract the aqueous solution three times with ethyl acetate.

    • Dehydrate the combined ethyl acetate extracts with anhydrous sodium sulfate.

    • Evaporate 80-90% of the solvent under vacuum at 50°C.

    • Perform silica gel column chromatography using a mobile phase of dichloromethane, methanol, and a small amount of acetic acid for purification.

    • Conduct a final purification step using dilution crystallization.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol describes a rapid extraction method using ultrasonication.[1]

  • Preparation:

    • Soak the powdered plant material (screened through an 80-100 standard filter) in methanol (1:5 herb to solvent ratio) for approximately one hour in a vessel.

  • Ultrasonication:

    • Immerse an ultrasonic probe 1.0 cm into the solvent.

    • Apply ultrasonication with a 50% duty cycle, alternating between 5 seconds ON and 5 seconds OFF.

  • Post-Extraction:

    • Filter the extract to separate the plant material.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Plant Material add_solvent Add Solvent (e.g., Methanol, Ethanol) plant_material->add_solvent extraction_method Extraction (e.g., MAE, UAE, Soxhlet) add_solvent->extraction_method filtration1 Filtration extraction_method->filtration1 concentrate Concentration (Rotary Evaporator) filtration1->concentrate liquid_extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) concentrate->liquid_extraction dehydration Dehydration (Anhydrous Na2SO4) liquid_extraction->dehydration column_chromatography Column Chromatography (Silica Gel) dehydration->column_chromatography crystallization Crystallization column_chromatography->crystallization pure_wdl Pure Wedelolactone A crystallization->pure_wdl

Caption: A generalized workflow for the extraction and purification of Wedelolactone A.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products/Pathways WDL Wedelolactone A Hydrolysis Hydrolysis Products WDL->Hydrolysis Hydrolysis Open_Ring Open-Ring Lactones WDL->Open_Ring Lactone Ring Opening Oxidized_Products Oxidized Products WDL->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products WDL->Photodegradation_Products Photodegradation Alkaline_pH Alkaline pH Alkaline_pH->WDL High_Temp High Temperature High_Temp->WDL Oxidation Oxidation (e.g., Metal Ions, O2) Oxidation->WDL Light Light Exposure Light->WDL

Caption: Factors leading to the degradation of Wedelolactone A.

References

Technical Support Center: Refining Wedelolactone A Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of Wedelolactone A and increase its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the initial extraction of Wedelolactone A from plant material?

A1: Methanol is widely reported as one of the most effective solvents for extracting Wedelolactone A from its primary plant source, Eclipta alba (also known as Eclipta prostrata).[1][2][3][4] Studies have shown that methanol extraction, whether through maceration, percolation, or Soxhlet apparatus, consistently yields a good quantity of the compound.[1][2][4] For instance, one study highlighted that a methanolic extract yielded 76% of the crude product.[4] Other effective solvents include ethanol and ethyl acetate, with n-butanol being particularly suitable for partitioning the methanolic extract to concentrate Wedelolactone.[5]

Q2: What are the primary methods for purifying crude Wedelolactone A extract?

A2: The most common and effective purification strategy involves a combination of chromatography and crystallization.[6][7] Silica gel column chromatography is frequently used as the primary purification step to separate Wedelolactone A from other co-extracted compounds.[2][6][7] Following column chromatography, final purification is often achieved through crystallization, which can significantly increase the purity to over 99%.[6][7] High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, and High-Speed Counter-Current Chromatography (HSCCC) are also employed for high-purity isolation.[1]

Q3: How can I accurately quantify the purity and concentration of a Wedelolactone A sample?

A3: High-Performance Liquid Chromatography with a Photo Diode Array (HPLC-PDA) detector is the standard method for the precise quantification of Wedelolactone A.[5][8] The separation is typically achieved on a C18 column, and detection is set around 351-352 nm, which is the maximum absorption wavelength for Wedelolactone.[5][9] For validation, a standard calibration curve should be prepared using a certified Wedelolactone A standard.[5] This method has been validated as per International Conference on Harmonization (ICH) guidelines and is sensitive, accurate, and reproducible for quality control.[8][10] Ultra-Performance Liquid Chromatography (UPLC) offers a faster and more sensitive alternative to HPLC.[11]

Q4: What is a typical yield of Wedelolactone A from Eclipta alba?

A4: The yield of Wedelolactone A from Eclipta alba can vary significantly based on the plant line, part of the plant used, and the extraction method. Reported concentrations in the dried plant material can range from 0.22% to as high as 0.5%.[12] For example, an ultrasonic-assisted extraction using methanol yielded 0.36% Wedelolactone.[1] A study optimizing Soxhlet extraction reported a yield of 0.4161%.[7] After purification, a hybrid chromatography-crystallization process has been shown to achieve a final purification yield of 77.66% from the crude extract.[6]

Troubleshooting Guides

Problem 1: Low Yield of Crude Wedelolactone A Extract
Possible Cause Recommended Solution
Inappropriate Solvent Methanol is generally the most effective solvent for extraction.[1][4] If using other solvents like ethanol or hexane, consider switching to or performing a comparative extraction with methanol. For partitioning from a crude extract, n-butanol has shown good results.[5]
Suboptimal Extraction Method Soxhlet extraction is reported to provide a higher yield compared to methods like simple maceration or heat reflux.[13] Microwave-assisted and ultrasonic-assisted extractions can also enhance yield and reduce extraction time.[1][6]
Insufficient Extraction Time/Temp For Soxhlet extraction, a duration of at least 6-12 hours at the solvent's boiling point is recommended.[2][13] For maceration, allow the plant material to soak for at least 24 hours.[2]
Improper Plant Material Prep The plant material should be thoroughly dried in the shade and ground into a coarse powder to maximize the surface area for solvent penetration.[2][3]
Plant Material Source The concentration of Wedelolactone A can vary significantly between different plant lines and parts; leaves and stems tend to have higher concentrations than roots.[12][14]
Problem 2: Poor Purity After Column Chromatography
Possible Cause Recommended Solution
Incorrect Mobile Phase A common eluent system for silica gel chromatography is a mixture of dichloromethane, methanol, and acetic acid.[6][7] The polarity should be optimized through preliminary Thin Layer Chromatography (TLC) to achieve good separation. Adding a small amount of acetic acid can help reduce tailing of the compound on the column.[15]
Column Overloading The amount of crude extract loaded onto the column should not exceed its separation capacity. A general rule is to load 1g of crude extract for every 30-100g of silica gel.[2]
Co-eluting Impurities If impurities have similar polarity, a single column chromatography step may be insufficient. Consider using a different chromatographic technique like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC for further purification.[1]
Improper Column Packing Ensure the silica gel is packed uniformly without air bubbles to prevent channeling and poor separation. A slurry packing method is generally preferred.[3]
Problem 3: Inaccurate Quantification with HPLC
Possible Cause Recommended Solution
Poor Resolution Optimize the mobile phase composition. A common isocratic system is methanol:water:acetic acid (95:5:0.04).[5] If co-elution occurs, a gradient elution might be necessary. Ensure the C18 column is in good condition.
Incorrect Detection Wavelength Set the PDA or UV detector to the maximum absorbance wavelength of Wedelolactone A, which is approximately 351-352 nm, for highest sensitivity.[5][9]
Invalid Calibration Curve Prepare a fresh calibration curve using a certified standard for each batch of analysis. The concentration range should bracket the expected concentration in your samples. A good linear regression (r² > 0.998) is crucial for accuracy.[5]
Sample Matrix Effects If analyzing complex mixtures, other compounds might interfere. Ensure proper sample cleanup before injection. Using a method like standard addition can help to quantify the analyte in a complex matrix.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Wedelolactone A

This protocol is based on a method that demonstrated high efficiency.[6][7]

  • Preparation: Air-dry the whole plant of Eclipta alba and grind it into a coarse powder.

  • Extraction:

    • Place 20g of the powdered plant material into a flask.

    • Add 400 mL of 80% aqueous ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in a microwave extractor.

    • Set the extraction parameters: heating power at 500 W and temperature at 60°C for 10 minutes.

  • Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under vacuum to obtain the crude extract, a dark green sticky mass.[2]

Protocol 2: Silica Gel Column Chromatography Purification

This protocol is adapted from established purification procedures.[2][6][7]

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% dichloromethane).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Add a small amount of silica gel to the dissolved extract and evaporate the solvent to create a dry powder.

    • Carefully load this powder onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with a low-polarity solvent like dichloromethane and gradually increase the polarity by adding methanol.

    • A suggested gradient could be stepping from 100% Dichloromethane to Dichloromethane:Methanol mixtures (e.g., 98:2, 95:5, etc.). Adding a small amount of acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape.[6]

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase such as Toluene:Ethyl Acetate:Formic Acid (5:4:1).[9]

  • Pooling and Concentration: Combine the fractions containing pure Wedelolactone A (identified by comparison with a standard) and concentrate using a rotary evaporator.

Protocol 3: RP-HPLC Quantification of Wedelolactone A

This protocol is based on validated analytical methods.[5]

  • Instrumentation: Use an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a PDA detector.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.04 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 352 nm.

  • Standard Preparation: Prepare a stock solution of standard Wedelolactone A (e.g., 1000 µg/mL) in HPLC-grade methanol. Create a series of working standards (e.g., 5, 10, 20, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the purified sample or extract in methanol, filter through a 0.45 µm syringe filter, and dilute to fall within the range of the calibration curve.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the samples and use the regression equation from the calibration curve to calculate the concentration of Wedelolactone A.

Visualizations

experimental_workflow plant Eclipta alba Plant Material prep Drying & Grinding plant->prep Step 1 extract Extraction (e.g., MAE, Soxhlet) prep->extract Step 2 crude Crude Extract extract->crude Step 3 purify Purification (Column Chromatography) crude->purify Step 4 fractions Collected Fractions purify->fractions Step 5 pure High-Purity Wedelolactone A fractions->pure Step 6 (Pooling) analysis Analysis (HPLC, HPTLC) pure->analysis QC

Caption: General experimental workflow for Wedelolactone A purification.

troubleshooting_workflow start Low Yield or Purity Issue check_extraction Review Extraction Protocol? start->check_extraction check_purification Review Purification Protocol? check_extraction->check_purification No solvent Optimize Solvent (e.g., use Methanol) check_extraction->solvent Yes mobile_phase Optimize Mobile Phase (TLC first) check_purification->mobile_phase Yes method Change Method (e.g., MAE/Soxhlet) solvent->method material Check Plant Material (Source, Part, Prep) method->material end_node Problem Resolved material->end_node loading Reduce Column Loading mobile_phase->loading crystallize Recrystallize Fractions loading->crystallize crystallize->end_node

Caption: Decision tree for troubleshooting low Wedelolactone A yield/purity.

signaling_pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades Wedelolactone Wedelolactone Wedelolactone->IKK Directly Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription

Caption: Wedelolactone's anti-inflammatory action via IKK inhibition.[1][4]

References

Addressing variability in Wedelolactone A's effects in different lab settings.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Wedelolactone A. This resource is designed for researchers, scientists, and drug development professionals to address the variability in Wedelolactone A's effects observed in different laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure consistency and reproducibility in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Wedelolactone A in a question-and-answer format.

Q1: I am not observing the expected inhibitory effect of Wedelolactone A on my cells.

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Compound Quality and Purity: The purity of Wedelolactone A can vary between suppliers. Ensure you are using a high-purity compound (≥98%) from a reputable source.[1] Impurities can interfere with the biological activity.

  • Solubility Issues: Wedelolactone A has poor solubility in aqueous solutions.[1] Improper dissolution can lead to a lower effective concentration. It is recommended to first dissolve Wedelolactone A in an organic solvent like DMSO or ethanol to make a stock solution, which can then be diluted in your aqueous experimental medium.[1]

  • Stock Solution Stability: Wedelolactone A stock solutions should be stored properly. When stored at -20°C, it is stable for at least six months, and for up to a year at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots. Aqueous solutions of Wedelolactone A are not recommended for storage for more than one day.[1]

  • Cell Line Sensitivity: The half-maximal inhibitory concentration (IC50) of Wedelolactone A can vary significantly between different cell lines.[3][4] Your cell line may be less sensitive, requiring a higher concentration or longer incubation time to observe an effect. Refer to the literature for typical effective concentrations in your specific cell model.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the specific assay used can all influence the apparent activity of Wedelolactone A. Ensure these parameters are consistent across your experiments.

Q2: I am seeing significant variability in my results between experiments.

A2: Inconsistent results are often due to subtle variations in experimental procedures. Here’s a checklist to minimize variability:

  • Consistent Stock Solution Preparation: Always prepare and store your Wedelolactone A stock solution using the same protocol. Ensure the compound is fully dissolved before making dilutions.

  • Accurate Dosing: Use calibrated pipettes and ensure thorough mixing when diluting the stock solution into your culture medium.

  • Control for Solvent Effects: Include a vehicle control (e.g., DMSO at the same final concentration as in your treated samples) in all experiments to account for any effects of the solvent on your cells.

  • Standardized Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., CO2 levels, temperature, humidity).

  • Assay Timing: Be precise with incubation times, as the effects of Wedelolactone A can be time-dependent.

Q3: My Wedelolactone A solution appears to have precipitated in the cell culture medium.

A3: Precipitation is a common issue due to the low aqueous solubility of Wedelolactone A.[1]

  • Check Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in your culture medium should be kept low (typically <0.5%) to maintain solubility and minimize solvent toxicity.

  • Pre-warm Medium: Adding the Wedelolactone A stock solution to pre-warmed culture medium can sometimes help prevent precipitation.

  • Gentle Mixing: Mix the final solution gently but thoroughly immediately after adding the Wedelolactone A stock.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of Wedelolactone A?

A: Wedelolactone A is known to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to directly inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[5][6] By inhibiting IKK, Wedelolactone A prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes. Additionally, Wedelolactone A has been reported to inhibit the STAT3 signaling pathway.[7]

Q: What is the recommended solvent for preparing Wedelolactone A stock solutions?

A: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing stock solutions of Wedelolactone A.[1] It has a higher solubility in DMSO (approximately 30 mg/mL) compared to ethanol (approximately 20 mg/mL).[1]

Q: How should I store Wedelolactone A?

A: Solid Wedelolactone A should be stored at -20°C.[1] Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C for up to six months or -80°C for up to one year to minimize freeze-thaw cycles.[2] It is not recommended to store aqueous dilutions for more than a day.[1]

Q: What are the typical effective concentrations of Wedelolactone A in cell culture?

A: The effective concentration of Wedelolactone A varies depending on the cell line and the biological endpoint being measured. IC50 values for cytotoxicity have been reported to range from approximately 10 µM to 50 µM in various cancer cell lines.[3][4] For inhibition of signaling pathways like NF-κB, effective concentrations can be lower, in the range of 1-10 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Data Presentation

Table 1: Solubility of Wedelolactone A

SolventApproximate Solubility
DMSO~30 mg/mL[1]
Ethanol~20 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Reported IC50 Values of Wedelolactone A in Various Cell Lines

Cell LineAssayIC50 (µM)Reference
HeLa (Cervical Cancer)MTT Assay (72h)14.85 ± 0.70[4]
A2780 (Ovarian Cancer)MTT AssayVaries[3]
A2780cisR (Cisplatin-Resistant Ovarian Cancer)MTT AssayVaries[3]
RAW 264.7 (Macrophage)Not specified0.1, 1, 10 (effective concentrations)[5]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and assay.

Experimental Protocols

Protocol 1: Preparation of Wedelolactone A Stock Solution

  • Weigh the desired amount of solid Wedelolactone A (purity ≥98%) in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3) Inhibition

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of Wedelolactone A (e.g., 0, 1, 5, 10 µM) for the desired pre-incubation time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Stimulate the cells with an appropriate agonist to induce STAT3 phosphorylation (e.g., IL-6) for a specific duration (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Protocol 3: NF-κB Reporter Assay

  • Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization.

  • After 24 hours, pre-treat the cells with different concentrations of Wedelolactone A for 2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the NF-κB luciferase activity to the control reporter activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_stock Prepare Wedelolactone A Stock Solution (in DMSO) dilute Dilute to Working Concentration in Medium prep_stock->dilute treat_cells Treat Cells with Wedelolactone A dilute->treat_cells seed_cells Seed Cells seed_cells->treat_cells stimulate Stimulate with Agonist (e.g., TNF-α, IL-6) treat_cells->stimulate cell_lysis Cell Lysis stimulate->cell_lysis viability Cell Viability Assay (e.g., MTT) stimulate->viability western Western Blot (p-STAT3, Total STAT3) cell_lysis->western reporter NF-κB Reporter Assay cell_lysis->reporter

Caption: General experimental workflow for studying the effects of Wedelolactone A.

NFkB_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates LPS LPS LPS->IKK activates Wedelolactone Wedelolactone A Wedelolactone->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates IkBa_P p-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkBa_P->NFkB releases IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB:f0->IkBa binds IkBa_NFkB:f1->NFkB sequesters DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: The inhibitory effect of Wedelolactone A on the NF-κB signaling pathway.

STAT3_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 Receptor IL-6 Receptor IL6->Receptor binds Wedelolactone Wedelolactone A STAT3 STAT3 Wedelolactone->STAT3 inhibits phosphorylation JAK JAK Receptor->JAK activates JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc translocates DNA DNA pSTAT3_dimer_nuc->DNA binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: The inhibitory effect of Wedelolactone A on the STAT3 signaling pathway.

References

Technical Support Center: Managing Off-Target Effects of Wedelolactone in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of Wedelolactone in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and known off-targets of Wedelolactone?

A1: Wedelolactone is a natural product with several known biological targets. Its primary, well-documented on-targets are involved in inflammation and cancer signaling. However, like many small molecules, it can interact with other proteins, leading to off-target effects, especially at higher concentrations.

On-Targets:

  • IKK (IκB kinase) complex: Wedelolactone inhibits the IKK complex, which is a critical regulator of the NF-κB signaling pathway.[1][2][3][4][5] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, keeping NF-κB sequestered in the cytoplasm.

  • 5-Lipoxygenase (5-Lox): It is a potent inhibitor of 5-Lox, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[6][7] The reported IC50 for 5-Lox inhibition is approximately 2.5 µM.[6][7]

  • T-cell protein tyrosine phosphatase (TCPTP): Wedelolactone inhibits TCPTP, a phosphatase that dephosphorylates and inactivates STAT1.[8][9] By inhibiting TCPTP, Wedelolactone enhances and prolongs IFN-γ-induced STAT1 signaling.[8][9]

  • Protein Kinase Cε (PKCε): Downregulation of PKCε is a key mechanism of Wedelolactone-induced apoptosis in prostate cancer cells.[7][10][11]

Known Off-Targets:

  • Estrogen Receptors (ERα and ERβ): At nanomolar concentrations, Wedelolactone can act as a phytoestrogen, stimulating ER signaling pathways.[12][13] This can lead to the proliferation of ER-positive cancer cells.[13]

  • Topoisomerase IIα: It has been shown to inhibit the activity of DNA topoisomerase IIα.[9][14]

  • Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase: Wedelolactone can inhibit this viral enzyme with a reported IC50 of 36 µM.[3]

  • EZH2-EED interaction: It can disrupt the interaction between EZH2 and EED, components of the PRC2 complex.[3]

  • Caspase-11: Wedelolactone can inhibit caspase-11.[2][6]

  • Organic Cation Transporter 2 (OCT2): It acts as a competitive inhibitor of OCT2, which can affect the disposition of other drugs.[15]

  • α-Glucosidase: Wedelolactone inhibits α-glucosidase with a reported IC50 of 39.12 µM.[16]

Q2: I am observing unexpected results in my cellular assay with Wedelolactone. How can I determine if these are due to off-target effects?

A2: Unexpected results are common when working with multi-target compounds. A systematic approach is necessary to distinguish on-target from off-target effects.

  • Dose-Response Analysis: A critical first step is to perform a detailed dose-response curve for your observed phenotype. Compare the effective concentration in your assay with the known IC50 values for on- and off-targets (see Table 1). If the effect occurs at concentrations significantly different from the IC50 of your intended target, it may be an off-target effect.

  • Use of Controls:

    • Negative Control Compound: If available, use a structurally similar but inactive analog of Wedelolactone. This can help to rule out effects due to the chemical scaffold itself.

    • Positive Controls: Use a well-characterized, specific inhibitor for the pathway of interest to ensure your assay is working as expected.

  • Genetic Validation: This is a robust method to confirm the on-target effect.

    • siRNA/shRNA Knockdown: Deplete the expression of the intended target protein (e.g., IKKβ). If the effect of Wedelolactone is diminished or absent in the knockdown cells, it confirms an on-target mechanism.

    • CRISPR/Cas9 Knockout: For a more definitive validation, generate a knockout cell line for the target protein. The loss of Wedelolactone's effect in the knockout line provides strong evidence for on-target activity.

  • Biochemical vs. Cellular Assays: Compare the potency of Wedelolactone in a biochemical assay (using purified protein) with its potency in your cellular assay. A large discrepancy can indicate issues with cell permeability, metabolism, or engagement of other targets in the cellular context.

  • Cellular Thermal Shift Assay (CETSA): This technique directly measures the binding of a compound to its target in intact cells by assessing changes in the thermal stability of the protein. A positive CETSA result for your intended target at the effective concentration provides strong evidence of direct engagement.

Q3: What is the recommended concentration range for using Wedelolactone in cellular assays to minimize off-target effects?

A3: The optimal concentration of Wedelolactone is highly dependent on the specific biological question and the cell type being used. However, a general guideline is to use the lowest concentration that elicits the desired on-target effect.

  • For 5-Lox inhibition: The IC50 is around 2.5 µM.[6][7]

  • To avoid estrogenic effects: Be cautious when working with ER-positive cell lines, as nanomolar concentrations of Wedelolactone can stimulate ER signaling.[12][13] If you are not studying estrogenic effects, consider using ER-negative cell lines or co-treatment with an ER antagonist like Fulvestrant (ICI 182,780) to block this off-target activity.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No effect observed at expected concentrations. 1. Poor cell permeability. 2. Rapid metabolism of the compound. 3. The target is not expressed or is not critical in your cell line. 4. Inactive batch of Wedelolactone.1. Verify the expression of your target protein by Western blot. 2. Increase the incubation time or concentration. 3. Test a different cell line known to be responsive. 4. Confirm the activity of your Wedelolactone stock in a validated positive control assay.
Effect observed in a cell line lacking the intended target. 1. Strong indication of an off-target effect.1. Consult the list of known off-targets. 2. Perform a kinase screen or other unbiased target identification method to find the responsible off-target. 3. Use genetic validation (siRNA/CRISPR) for the suspected off-target.
Inconsistent results between experiments. 1. Variability in cell culture conditions (passage number, confluency). 2. Instability of Wedelolactone in solution. 3. Precipitation of the compound at high concentrations.1. Standardize cell culture protocols. 2. Prepare fresh stock solutions of Wedelolactone in DMSO and use immediately. Avoid repeated freeze-thaw cycles. 3. Visually inspect the media for precipitation after adding Wedelolactone. If necessary, reduce the final concentration or use a different solvent formulation.[2][5]
Observed phenotype does not match the known function of the target. 1. Off-target effect. 2. Involvement of a previously uncharacterized signaling pathway downstream of the on-target.1. Perform genetic validation (siRNA/CRISPR) of the on-target. If the phenotype persists, it is likely an off-target effect. 2. Analyze downstream signaling pathways using phosphoproteomics or antibody arrays to map the molecular consequences of Wedelolactone treatment.
Discrepancy between biochemical and cellular IC50 values. 1. Cellular factors such as high intracellular ATP concentrations can reduce the apparent potency of ATP-competitive inhibitors. 2. Cell membrane permeability issues. 3. Active efflux of the compound by transporters.1. This is a common observation for kinase inhibitors. Cellular assays are generally more physiologically relevant. 2. Use cellular target engagement assays like CETSA to confirm binding in cells. 3. Prioritize cellular data for guiding further experiments.

Quantitative Data Summary

Table 1: Reported IC50 and Effective Concentrations of Wedelolactone for Various Targets

TargetAssay TypeSpeciesIC50 / Effective ConcentrationReference(s)
On-Targets
IKKα/βKinase Assay-<10 µM[4]
NF-κB PathwayCellular (RAW 264.7)Murine0.1 - 10 µM (inhibition of NO, PGE2, TNF-α)[18]
5-Lipoxygenase (5-Lox)--~2.5 µM[6][7]
STAT1 DephosphorylationCellular (Tumor cells)Human50 µM[3]
PKCεCellular (Prostate Cancer)HumanDownregulation at 10-30 µM[7][11]
Off-Targets
Estrogen Receptor (ER)Cellular (MCF-7)HumanAgonistic effect at nM concentrations[13]
HCV NS5B PolymeraseIn vitro-36 µM[3]
α-Glucosidase--39.12 µM[16]
Cytotoxicity (MCF-7)CellularHuman25.77 µM[15]
Cytotoxicity (SKOV-3)CellularHuman33.64 µM[15]
Cytotoxicity (HRMCs)CellularHuman>20 µM[17][18]

Experimental Protocols

Protocol 1: Validating On-Target IKK Inhibition using Western Blot
  • Cell Seeding: Plate your cells of interest at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a dose range of Wedelolactone (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., 100 ng/mL TNF-α or 1 µg/mL LPS) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: A dose-dependent decrease in the ratio of phospho-IκBα to total IκBα indicates on-target inhibition of the IKK complex.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells in suspension or adherent plates with Wedelolactone at the desired concentration or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blot, as described in Protocol 1.

  • Interpretation: An increase in the amount of soluble target protein at higher temperatures in the Wedelolactone-treated samples compared to the vehicle control indicates target engagement and stabilization.

Visualizations

On_Target_Pathway_NFkB cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa IκBα IkBa_p65_p50->IkBa p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Proteasome Proteasome IkBa->Proteasome Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Wedelolactone Wedelolactone Wedelolactone->IKK Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: On-target effect of Wedelolactone on the NF-κB signaling pathway.

Off_Target_Pathway_ER cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wedelolactone Wedelolactone (nM concentrations) ER Estrogen Receptor (ERα / ERβ) Wedelolactone->ER Binds & Activates ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Gene Transcription (e.g., proliferation) ERE->Transcription

Caption: Off-target estrogenic effect of Wedelolactone.

Experimental_Workflow_Validation start Unexpected Phenotype Observed with Wedelolactone dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare EC50 to known On/Off-Target IC50s dose_response->compare_ic50 on_target_range EC50 matches On-Target Range compare_ic50->on_target_range Yes off_target_range EC50 matches Off-Target Range compare_ic50->off_target_range No genetic_validation Genetic Validation (siRNA/CRISPR of On-Target) on_target_range->genetic_validation off_target_suspected Off-Target Effect Suspected off_target_range->off_target_suspected phenotype_lost Phenotype Lost/ Reduced? genetic_validation->phenotype_lost on_target_confirmed On-Target Effect Confirmed phenotype_lost->on_target_confirmed Yes phenotype_lost->off_target_suspected No cetsa Confirm with CETSA on_target_confirmed->cetsa binding_confirmed Direct Binding Confirmed cetsa->binding_confirmed

Caption: Workflow for validating the on-target effects of Wedelolactone.

References

Technical Support Center: Enhancing Wedelolactone A Permeability for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to overcome challenges related to the low aqueous solubility and poor cell permeability of Wedelolactone A (WDL).

Troubleshooting Guide

Q1: I am observing low, inconsistent, or no biological activity of Wedelolactone A in my cell-based assay, even at high concentrations. What is the likely cause?

A: The most common issue is the poor physicochemical profile of Wedelolactone A. It is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media[1]. When a concentrated stock solution (typically in DMSO) is diluted into your aqueous media, the compound can precipitate out of solution, forming microscopic crystals that are not available to the cells. This drastically reduces the effective concentration and leads to inconsistent or failed experiments.

Q2: What is the first and most straightforward step to improve the delivery of Wedelolactone A?

A: The first step is to optimize the use of a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO).

  • Prepare a High-Concentration Stock: Dissolve Wedelolactone A powder in 100% pure, sterile DMSO to create a high-concentration stock solution (e.g., 10-30 mg/mL)[1][2].

  • Minimize Final Solvent Concentration: When treating your cells, dilute the stock solution so that the final concentration of DMSO in the cell culture medium is as low as possible, ideally ≤ 0.1%. High concentrations of DMSO can be toxic to cells and may influence experimental outcomes.

  • Vortex Vigorously: When diluting the stock into the final medium, vortex the solution immediately and vigorously to minimize precipitation.

  • Always Use a Vehicle Control: Treat a parallel set of cells with the same final concentration of DMSO (without Wedelolactone A) to serve as a vehicle control. This ensures that any observed effects are due to the compound and not the solvent.

If these steps do not resolve the issue, the compound is likely still precipitating, and an advanced delivery method is required.

Q3: My results are still poor even with optimized DMSO delivery. What advanced strategies can I use to enhance permeability?

A: For highly hydrophobic compounds like Wedelolactone A, advanced formulation strategies are often necessary. The two most common and effective methods for cell culture applications are Cyclodextrin Complexation and Liposomal Formulation . These methods encapsulate the hydrophobic molecule, increasing its solubility and stability in aqueous media and facilitating its transport across the cell membrane[3][4][5].

FAQs and Advanced Methodologies

Q4: Which type of cyclodextrin should I use for Wedelolactone A, and how does it work?

A: β-cyclodextrins are the most suitable choice due to their cavity size, which is appropriate for encapsulating molecules like Wedelolactone A. More soluble derivatives such as Hydroxypropyl-β-cyclodextrin (HPBCD) or Methyl-β-cyclodextrin (MβCD) are often preferred in cell culture for their increased solubility and efficiency[4].

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They act as "carrier molecules" by encapsulating the hydrophobic Wedelolactone A in their core, effectively shielding it from the aqueous environment. This complex is water-soluble and can more easily diffuse to the cell surface, where it releases the drug to partition into the cell membrane.

Q5: How do I prepare and use Wedelolactone A with β-cyclodextrins?

A: Please refer to Protocol 1 in the "Detailed Experimental Protocols" section for a complete, step-by-step methodology. The general principle involves dissolving the cyclodextrin in water, adding the Wedelolactone A (from a DMSO stock), and allowing the complex to form before sterile filtering and adding it to the cells.

Q6: What are the advantages of using a liposomal formulation for Wedelolactone A?

A: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs[6][7]. For Wedelolactone A, the key benefits are:

  • Enhanced Stability: Protects the compound from degradation in the culture medium[8].

  • Improved Cellular Uptake: The lipid bilayer of the liposome can fuse with the cell membrane, directly delivering the encapsulated compound into the cytoplasm[6].

  • Reduced Toxicity: By encapsulating the drug, liposomes can reduce non-specific toxicity.

  • Controlled Release: The formulation can be tuned for slower, more controlled release of the compound[8].

Q7: How can I prepare a simple liposomal formulation of Wedelolactone A in the lab?

A: Please refer to Protocol 2 in the "Detailed Experimental Protocols" section. The protocol outlines a common thin-film hydration method followed by extrusion to create unilamellar (single-layer) liposomes of a defined size, which are ideal for cell-based experiments[7][8].

Data Presentation and Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of Wedelolactone A

Property Value Source(s)
Molecular Formula C₁₆H₁₀O₇ [1][9]
Molecular Weight 314.25 g/mol [2][9]
Appearance Crystalline solid, white to brown powder [1][2]
Solubility in DMSO 10 - 30 mg/mL [1][2]
Solubility in Ethanol ~20 mg/mL [1]

| Aqueous Solubility | Sparingly soluble / Insoluble |[1][10] |

Table 2: Comparison of Permeability Enhancement Strategies

Strategy Mechanism Pros Cons
Optimized DMSO Co-solvent Simple, fast, and inexpensive. Limited effectiveness; risk of precipitation; potential for solvent-induced artifacts.
β-Cyclodextrin Complex Encapsulation in a soluble carrier Significantly increases aqueous solubility; easy to prepare; low cell toxicity with derivatives like HPBCD. May extract lipids from cell membranes at high concentrations (especially MβCD); requires optimization of the molar ratio.

| Liposomal Formulation | Encapsulation in a lipid vesicle | High payload capacity; protects the drug from degradation; facilitates cellular entry via membrane fusion/endocytosis. | More complex and time-consuming to prepare; requires specific lipids and equipment (e.g., extruder). |

Detailed Experimental Protocols

Protocol 1: Wedelolactone A Delivery using β-Cyclodextrin Complexation

Objective: To prepare a water-soluble inclusion complex of Wedelolactone A (WDL) with Hydroxypropyl-β-cyclodextrin (HPBCD) for enhanced delivery to cultured cells.

Materials:

  • Wedelolactone A (WDL) powder

  • Hydroxypropyl-β-cyclodextrin (HPBCD)

  • DMSO (cell culture grade)

  • Sterile water or PBS

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare WDL Stock Solution: Dissolve WDL in DMSO to make a concentrated stock (e.g., 20 mM).

  • Prepare HPBCD Solution: Dissolve HPBCD in sterile water or PBS to make a 40% (w/v) solution. Gently warm to 37°C to aid dissolution if necessary.

  • Form the Complex:

    • Slowly add the WDL stock solution dropwise to the HPBCD solution while vortexing. A typical starting molar ratio is 1:5 (WDL:HPBCD), but this may require optimization.

    • For example, to make a 1 mM final WDL solution, add 50 µL of 20 mM WDL stock to 950 µL of the HPBCD solution containing the desired molar excess of HPBCD.

  • Incubate for Complexation: Incubate the mixture for 1-2 hours at room temperature on a shaker or rotator, protected from light.

  • Sterilize: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. This is now your working stock solution.

  • Cell Treatment: Dilute the WDL-HPBCD complex stock into your cell culture medium to achieve the desired final treatment concentration.

  • Controls:

    • Vehicle Control: Prepare an identical HPBCD solution with the same volume of DMSO added but without WDL.

    • Cell Viability Control: Ensure that the final concentration of HPBCD is not toxic to your specific cell line by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo).

Protocol 2: Preparation of a Simple Liposomal Formulation for Wedelolactone A

Objective: To encapsulate Wedelolactone A (WDL) into small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • Wedelolactone A (WDL)

  • Phospholipids (e.g., DSPC or DPPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Sterile PBS or HEPES buffer

  • Rotary evaporator (or nitrogen gas stream)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) and Wedelolactone A in chloroform in a round-bottom flask. The amount of WDL should be ~1-5% of the total lipid weight.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inside of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen gas.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding sterile PBS (pre-warmed to a temperature above the lipid transition temperature, e.g., 60°C for DSPC).

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with the desired membrane pore size (e.g., 100 nm) according to the manufacturer's instructions. Keep the extruder block heated above the lipid transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Force the suspension through the polycarbonate membrane back and forth for an odd number of passes (e.g., 21 times). This process creates a homogenous population of small unilamellar vesicles (SUVs) with the encapsulated drug.

  • Purification (Optional): To remove any unencapsulated WDL, the liposome suspension can be purified using size exclusion chromatography or dialysis.

  • Cell Treatment: The resulting liposome suspension can be added directly to the cell culture medium.

  • Controls:

    • Empty Liposome Control: Prepare liposomes using the same protocol but without adding Wedelolactone A.

    • Free Drug Control: Treat cells with a WDL-DMSO solution (prepared as in Q2) at the same final concentration to compare the efficacy of the formulation.

Visual Guides and Pathways

Diagrams of Workflows and Mechanisms

G Troubleshooting Workflow for Low WDL Activity cluster_problem Problem Identification cluster_step1 Initial Checks cluster_step2 Basic Solution cluster_step3 Advanced Solutions start Low or Inconsistent WDL Activity Observed check_solubility Is WDL precipitating in media? start->check_solubility check_dmso Is final DMSO concentration <0.1%? check_solubility->check_dmso No optimize_dmso Optimize DMSO Dilution (Vortexing, Vehicle Control) check_solubility->optimize_dmso Yes check_dmso->optimize_dmso No use_cyclo Use Cyclodextrin Complexation (Protocol 1) check_dmso->use_cyclo Yes optimize_dmso->use_cyclo Still low activity use_lipo Use Liposomal Formulation (Protocol 2) use_cyclo->use_lipo Or

Caption: A flowchart guiding researchers from identifying low Wedelolactone A activity to selecting an appropriate delivery strategy.

G Wedelolactone A (WDL) Inhibition of the NF-κB Pathway cluster_cytoplasm CYTOPLASM stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor (TNFR, TLR) stimulus->receptor ikk IKK Complex (α, β, γ) receptor->ikk Activates ikba IκBα ikk->ikba Phosphorylates wdl Wedelolactone (WDL) wdl->ikk INHIBITS ikba_p P-IκBα proteasome Proteasomal Degradation ikba_p->proteasome nfkb_active Active NF-κB (p65/p50) ikba_p->nfkb_active Releases nfkb NF-κB (p65/p50) nucleus NUCLEUS nfkb_active->nucleus transcription Gene Transcription (IL-6, TNF-α, etc.) nucleus->transcription Translocates to

Caption: Mechanism of action showing how Wedelolactone A inhibits the IKK complex, preventing NF-κB nuclear translocation.[1][10][11][12]

References

Technical Support Center: Troubleshooting Inconsistent Results in Wedelolactone A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Wedelolactone A experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this natural compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Stability Issues

Q1: I'm observing precipitation of Wedelolactone A in my cell culture medium. How can I improve its solubility and stability?

A1: Wedelolactone A has limited solubility in aqueous solutions, which can lead to precipitation and inconsistent effective concentrations. Here are some key factors to consider:

  • Solvent and Stock Concentration: Wedelolactone A is soluble in organic solvents like DMSO and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[2] When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed a level that affects cell viability (typically <0.5%).

  • Preparation of Working Solutions: For maximum solubility in aqueous buffers, it is recommended to first dissolve Wedelolactone in DMSO and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions of Wedelolactone A are not stable and it is not recommended to store them for more than one day.[1]

  • Media Composition: The composition of your cell culture medium can influence the stability of Wedelolactone A. While direct comparative stability studies in different media like DMEM and RPMI are not extensively published, the presence of proteins in fetal bovine serum (FBS) can impact the free concentration of the compound. Wedelolactone A has been shown to bind to human serum albumin.[3] Variations in serum concentration between experiments can therefore contribute to inconsistent results.

  • Temperature and Light: Protect Wedelolactone A stock solutions and working dilutions from light and store them at an appropriate temperature (e.g., -20°C for stock solutions) to minimize degradation.[1]

Troubleshooting Flowchart for Solubility Issues

start Precipitation Observed check_stock Check Stock Solution (Concentration, Solvent, Storage) start->check_stock check_stock->start Re-prepare Stock check_working Review Working Solution Preparation (Final DMSO %, Dilution Method) check_stock->check_working Stock OK check_working->start Adjust Dilution check_media Evaluate Cell Culture Medium (Serum %, Media Type) check_working->check_media Preparation OK check_media->start Standardize Media optimize_protocol Optimize Experimental Protocol (Incubation Time, Temperature) check_media->optimize_protocol Media OK optimize_protocol->start Modify Protocol solution Consistent Results optimize_protocol->solution

Caption: Troubleshooting workflow for Wedelolactone A solubility issues.

2. Inconsistent Cell Viability (IC50) Results

Q2: My IC50 values for Wedelolactone A vary significantly between experiments using the same cell line. What could be the cause?

A2: Fluctuations in IC50 values are a common challenge.[4] Besides the solubility issues mentioned above, several other factors can contribute to this variability:

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.[5]

  • Seeding Density: Inconsistent cell numbers seeded per well will lead to variable results. It is crucial to perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay.[5]

  • Incubation Time: The duration of drug exposure significantly impacts cytotoxicity. Standardize the incubation time with Wedelolactone A across all experiments for a given cell line.

  • Assay Protocol Variations: Minor deviations in the assay protocol, such as different incubation times for reagents (e.g., MTT), can introduce variability. Adhere strictly to a standardized protocol.[6]

  • "Edge Effects" in 96-Well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data.[3]

Table 1: Reported IC50 Values of Wedelolactone A in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
HeLaCervical Cancer14.85 ± 0.70[7]
A2780Ovarian CancerVaries by study[6]
A2780cisROvarian Cancer (Cisplatin-resistant)Varies by study[6]
PA-1Ovarian Cancer~10[8]

3. Western Blotting Issues with Phosphorylated Proteins

Q3: I'm having trouble detecting changes in the phosphorylation of STAT3 (or other kinases) after Wedelolactone A treatment by Western blot. The results are inconsistent.

A3: Detecting changes in protein phosphorylation requires careful optimization of your Western blot protocol.

  • Lysis Buffer Composition: The choice of lysis buffer is critical for preserving phosphorylation states. RIPA buffer is commonly used, but for some phosphoproteins, a lower stringency buffer like one containing NP-40 may be preferable to avoid disrupting protein-protein interactions that might be important for maintaining the phosphorylation state.[9] Always include phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.

  • Sample Preparation: Ensure that you are using fresh samples. Phosphorylation can be a transient event, and delays in sample processing can lead to dephosphorylation.[10]

  • Antibody Selection and Incubation: Use antibodies that are specific for the phosphorylated form of your protein of interest. It is also crucial to run a parallel blot for the total protein to normalize the phosphorylation signal.

  • Blocking: For phosphoprotein detection, blocking with bovine serum albumin (BSA) is often recommended over milk, as casein in milk is a phosphoprotein and can lead to high background.[11]

Table 2: Comparison of Lysis Buffers for Phosphoprotein Detection

Lysis BufferKey ComponentsProsCons
RIPA Buffer SDS, Triton X-100, DeoxycholateStrong solubilization of most cellular proteins.Can disrupt protein-protein interactions and may not be optimal for all phosphoproteins.[9][12]
NP-40 Buffer NP-40Milder solubilization, better for preserving protein complexes.May not efficiently extract all cellular proteins.[9]

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Lysis: After treatment with Wedelolactone A, wash cells with ice-cold PBS and lyse with RIPA or NP-40 buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 (on separate blots or using a multiplexing system) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[13]

4. Inconsistent NF-κB Reporter Assay Results

Q4: My NF-κB luciferase reporter assay results with Wedelolactone A are variable. What could be the problem?

A4: Luciferase reporter assays can be sensitive to various factors.

  • Compound Interference: Some natural compounds can directly inhibit luciferase or have autofluorescent properties that interfere with the assay signal.[14] It is advisable to perform a control experiment with purified luciferase enzyme and Wedelolactone A to test for direct inhibition.

  • High Background: High background can be caused by contamination or issues with the reagents. Use fresh, high-quality reagents and consider using white-walled plates to minimize crosstalk between wells.[15]

  • Transfection Efficiency: Variations in transfection efficiency can lead to inconsistent reporter gene expression. Normalize your results to a co-transfected control plasmid (e.g., Renilla luciferase).

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect their response to stimuli and the compound.

Experimental Workflow: Troubleshooting NF-κB Reporter Assay

start Inconsistent Reporter Results check_interference Test for Compound Interference (Direct Luciferase Inhibition, Autofluorescence) start->check_interference check_interference->start Modify Assay/Compound check_background Evaluate Background Signal (Reagent Quality, Plate Type) check_interference->check_background No Interference check_background->start Use Fresh Reagents/Plates check_transfection Assess Transfection Efficiency (Normalization Control) check_background->check_transfection Low Background check_transfection->start Optimize Transfection check_cells Verify Cell Health (Viability, Confluency) check_transfection->check_cells Good Transfection check_cells->start Standardize Cell Culture solution Consistent Results check_cells->solution

Caption: Troubleshooting workflow for NF-κB reporter assays.

Signaling Pathways

Wedelolactone A and the NF-κB Signaling Pathway

Wedelolactone A has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. It is reported to be an inhibitor of the IκB kinase (IKK) complex.[16]

Cytokine Cytokine/LPS Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression (Inflammation, Survival) Nucleus->Gene activates Wedelolactone Wedelolactone A Wedelolactone->IKK inhibits

Caption: Wedelolactone A inhibits the NF-κB signaling pathway.

Wedelolactone A and the JAK/STAT3 Signaling Pathway

Wedelolactone A has also been reported to affect the JAK/STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Gene Expression (Proliferation, Survival) Nucleus->Gene activates Wedelolactone Wedelolactone A Wedelolactone->JAK may inhibit Wedelolactone->STAT3 may inhibit phosphorylation

Caption: Potential inhibitory effects of Wedelolactone A on the JAK/STAT3 pathway.

References

Validation & Comparative

A Comparative Analysis of Wedelolactone A and Synthetic IKK Inhibitors in Modulating the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived compound, Wedelolactone A, and prominent synthetic I-kappa-B kinase (IKK) inhibitors. The focus is on their efficacy in inhibiting the IKK complex, a critical regulator of the NF-κB signaling pathway, which plays a pivotal role in inflammation, immunity, and cancer. This comparison is supported by experimental data on their inhibitory concentrations, selectivity, and the methodologies used to determine these parameters.

Introduction to IKK Inhibition

The IκB kinase (IKK) complex, consisting of catalytic subunits IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit NEMO (IKKγ), is a central node in the activation of the nuclear factor-kappa B (NF-κB) transcription factor. In the canonical NF-κB pathway, activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα). This frees NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes. Consequently, inhibitors of the IKK complex are of significant interest as potential therapeutic agents for a range of diseases.

Wedelolactone A , a coumestan found in plants such as Eclipta alba, has been identified as a natural inhibitor of the IKK complex.[1] In parallel, extensive drug discovery efforts have yielded a variety of synthetic IKK inhibitors , designed for high potency and selectivity. This guide will compare the efficacy of Wedelolactone A against three well-characterized synthetic IKK inhibitors: BMS-345541, MLN120B, and TPCA-1.

Quantitative Comparison of Inhibitor Efficacy

The efficacy of IKK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the reported IC50 values for Wedelolactone A and the selected synthetic inhibitors against IKKα and IKKβ. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorTargetIC50Source
Wedelolactone A IKKα & IKKβ< 10 µM[2]
BMS-345541 IKKβ (IKK2)0.3 µM[3][4][5][6][7]
IKKα (IKK1)4 µM[3][4][5][7]
MLN120B IKKβ (IKK2)45 nM (recombinant)[8]
Other IKK isoforms> 50 µM[8]
TPCA-1 IKKβ (IKK2)17.9 nM[9][10][11][12][13]
IKKα (IKK1)400 nM[11]

Table 1: In Vitro Inhibitory Activity (IC50) of Wedelolactone A and Synthetic IKK Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of the specified inhibitors against the catalytic subunits of the IKK complex. Lower IC50 values indicate higher potency.

Selectivity Profile

The selectivity of an IKK inhibitor for the different IKK isoforms (IKKα vs. IKKβ) is a critical determinant of its biological effects and potential therapeutic applications.

  • Wedelolactone A is reported to be a non-selective inhibitor of both IKKα and IKKβ.[14]

  • BMS-345541 demonstrates a greater than 13-fold selectivity for IKKβ over IKKα.[15]

  • MLN120B is a highly selective inhibitor of IKKβ, with significantly lower activity against other IKK isoforms.[8]

  • TPCA-1 exhibits over 22-fold selectivity for IKKβ compared to IKKα.[10][11][12]

Mechanism of Action and Potential Off-Target Effects

Both Wedelolactone A and the synthetic inhibitors discussed here act by inhibiting the kinase activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2][16] This ultimately blocks the activation of NF-κB.

While synthetic inhibitors are designed for high target specificity, off-target effects are a common concern in drug development.[15][17] For instance, some kinase inhibitors can interact with other kinases due to structural similarities in their ATP-binding pockets.[18] The natural origin of Wedelolactone A does not preclude it from having other biological activities, and it has been reported to have other effects, including anti-hepatotoxic and androgen receptor blocking activities.[19] A thorough understanding of the selectivity and potential off-target effects is crucial for the clinical development of any inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of IKK inhibitors.

IKK Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK.

Objective: To determine the IC50 value of an inhibitor against IKKα or IKKβ.

Materials:

  • Recombinant human IKKα or IKKβ enzyme

  • GST-IκBα (1-54) substrate

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (Wedelolactone A or synthetic inhibitors) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant IKK enzyme, and the GST-IκBα substrate.

  • Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the GST-IκBα substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Luciferase Reporter Assay (Cell-Based)

This assay measures the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of an inhibitor.

Objective: To assess the ability of an inhibitor to block NF-κB-dependent gene expression in a cellular context.

Materials:

  • Cells stably or transiently transfected with an NF-κB-luciferase reporter construct (e.g., HEK293T, HeLa).[20][21]

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., TNF-α, LPS).

  • Test compounds (Wedelolactone A or synthetic inhibitors) dissolved in DMSO.

  • Luciferase assay reagent (containing luciferin).

  • Lysis buffer.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.[20]

  • Pre-treat the cells with varying concentrations of the test compound or DMSO for a specified time (e.g., 1 hour).

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.[22]

  • Incubate for a period sufficient to allow for luciferase gene expression (e.g., 6-24 hours).[23]

  • Wash the cells with PBS and then lyse them using a lysis buffer.[22]

  • Transfer the cell lysate to a new opaque 96-well plate.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Western Blot for Phospho-IκBα

This method is used to directly visualize the inhibition of IκBα phosphorylation, a key step in NF-κB activation.

Objective: To confirm that the inhibitor blocks the phosphorylation of IκBα in cells.

Materials:

  • Cell line responsive to NF-κB activation (e.g., RAW 264.7 macrophages).

  • Stimulating agent (e.g., LPS).

  • Test compounds (Wedelolactone A or synthetic inhibitors).

  • Lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting equipment.

  • Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat the cells with the test compound or DMSO for a defined period.

  • Stimulate the cells with an agonist for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-IκBα.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total IκBα to confirm equal protein loading.

Visualizations

NF-κB Signaling Pathway and Point of Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Wedelolactone A and synthetic IKK inhibitors.

General Experimental Workflow for IKK Inhibitor Efficacy Testing

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Assays Kinase_Assay IKK Kinase Assay (IC50 Determination) Cell_Culture Cell Culture & Treatment with Inhibitor Stimulation Stimulation (e.g., TNF-α, LPS) Cell_Culture->Stimulation Western_Blot Western Blot (p-IκBα Analysis) Stimulation->Western_Blot Luciferase_Assay NF-κB Luciferase Reporter Assay (IC50) Stimulation->Luciferase_Assay

Caption: A generalized workflow for evaluating the efficacy of IKK inhibitors.

Conclusion

Both Wedelolactone A and the synthetic inhibitors BMS-345541, MLN120B, and TPCA-1 are effective inhibitors of the IKK complex and the NF-κB signaling pathway. The synthetic inhibitors generally exhibit higher potency and, in some cases, greater selectivity for IKKβ over IKKα compared to the naturally derived Wedelolactone A. The choice between a natural product and a synthetic inhibitor will depend on the specific research or therapeutic context, considering factors such as potency, selectivity, off-target effects, and bioavailability. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other novel IKK inhibitors.

References

Illuminating the Anticancer Potential of Wedelolactone in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical studies validates the promising anticancer effects of Wedelolactone, a natural compound, in xenograft models of prostate and breast cancer. This comparative guide synthesizes available data, offering researchers, scientists, and drug development professionals an objective overview of Wedelolactone's performance against standard-of-care therapies, supported by detailed experimental protocols and an exploration of its molecular mechanisms.

Executive Summary

Wedelolactone has demonstrated significant tumor growth inhibition in xenograft models of both prostate and breast cancer. In prostate cancer, it shows efficacy comparable to the standard-of-care drug Enzalutamide and exhibits a synergistic effect when used in combination. In breast cancer models, Wedelolactone effectively suppresses tumor growth and metastasis. This guide provides a detailed comparison of Wedelolactone's performance, outlines the experimental procedures used in these key studies, and visually represents the signaling pathways it modulates.

Performance Comparison in Xenograft Models

To provide a clear and objective comparison, the following tables summarize the quantitative data from key xenograft studies on Wedelolactone and established anticancer agents.

Table 1: Anticancer Effects in Prostate Cancer Xenograft Model (LNCaP Cells)
Treatment GroupDosage & AdministrationTreatment DurationTumor Volume ReductionKey Findings
Wedelolactone 200 mg/kg/day, oral gavage4 weeksStatistically significant reduction in tumor volume compared to control.Downregulates c-Myc and its target genes (survivin, cyclin D1) in tumor xenografts.[1]
Enzalutamide 10 mg/kg/day, oral gavage28 daysInduced tumor regression.Efficiently inhibits Androgen Receptor (AR) signaling.
Wedelolactone + Enzalutamide Not specified in xenograft modelIn vitroSynergistically induces apoptosis in prostate cancer cells.[1]Suggests a potential combination therapy to enhance clinical outcomes.[1]
Control Vehicle (DMSO:Cremophor:PBS)4 weeks-Baseline tumor growth.[1]
Table 2: Anticancer Effects in Breast Cancer Xenograft Model
Treatment GroupCell LineDosage & AdministrationTreatment DurationTumor Growth/Metastasis InhibitionKey Findings
Wedelolactone 4T1 (orthotopic)Not specifiedNot specifiedSuppressed tumor growth and metastasis.Reverses epithelial-mesenchymal transition (EMT) by regulating the TGF-β1/Smad pathway.[1]
Demethylwedelolactone (DWEL) MDA-MB-231Not specifiedNot specifiedSuppressed metastasis and lung colonization.Inhibits anchorage-independent growth, cell motility, and invasion.[2]
Tamoxifen MCF-72.5 mg slow-release pellet35 daysSignificantly slower tumor growth rate compared to control.Increases apoptosis in tumor cells.
Control Vehicle---Baseline tumor growth and metastasis.

Unveiling the Mechanism: Signaling Pathways Modulated by Wedelolactone

Wedelolactone exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

c-Myc Oncogenic Signaling in Prostate Cancer

Wedelolactone has been shown to interrupt the c-Myc oncogenic signaling pathway, a key driver in many cancers, including prostate cancer. It downregulates the expression of c-Myc and its downstream targets, leading to reduced tumor growth.

cMyc_Pathway Wedelolactone Wedelolactone cMyc c-Myc Wedelolactone->cMyc inhibits expression Targets Downstream Targets (e.g., survivin, cyclin D1) cMyc->Targets activates Proliferation Tumor Growth & Survival Targets->Proliferation promotes

Caption: Wedelolactone inhibits c-Myc signaling in prostate cancer.

TGF-β1/Smad Signaling in Breast Cancer

In breast cancer, Wedelolactone has been found to suppress tumor growth and metastasis by regulating the TGF-β1/Smad signaling pathway. This pathway is critically involved in the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to metastasize.

TGFb_Pathway Wedelolactone Wedelolactone Smad p-Smad2/3 Wedelolactone->Smad inhibits phosphorylation TGFb1 TGF-β1 TGFb1->Smad activates EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT promotes Metastasis Metastasis EMT->Metastasis leads to

Caption: Wedelolactone inhibits the TGF-β1/Smad pathway in breast cancer.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key xenograft experiments.

Prostate Cancer Xenograft Protocol (LNCaP)
  • Cell Line: LNCaP human prostate cancer cells.

  • Animal Model: Male athymic nude mice (BALB/c nu/nu).

  • Tumor Inoculation: 2 x 10^6 LNCaP cells in a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

  • Treatment Initiation: Treatment began when tumors reached a volume of approximately 100 mm³.

  • Drug Administration:

    • Wedelolactone Group: 200 mg/kg/day administered via oral gavage.

    • Control Group: Vehicle (a 1:1:8 mixture of DMSO, Cremophor, and PBS) administered via oral gavage.

  • Study Duration: 4 weeks.

  • Endpoint Analysis: At the end of the treatment period, tumors were dissected, weighed, and processed for immunohistochemistry to analyze protein levels of c-Myc, survivin, and cyclin D1.[1]

Breast Cancer Xenograft Protocol (4T1 Orthotopic Model)
  • Cell Line: 4T1 murine breast cancer cells.

  • Animal Model: Female BALB/c mice.

  • Tumor Inoculation: 4T1 cells were injected into the mammary fat pad to establish an orthotopic tumor.

  • Treatment: Details on the dosage and administration of Wedelolactone were not specified in the reviewed abstract.

  • Endpoint Analysis: The therapeutic effect of Wedelolactone on tumor growth and metastasis was evaluated. The expression of EMT-related markers and p-Smad3 was assessed by Western blot and qPCR.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_Prostate Prostate Cancer Xenograft cluster_Breast Breast Cancer Xenograft P_Cell LNCaP Cell Culture P_Inject Subcutaneous Injection (2x10^6 cells) P_Cell->P_Inject P_Tumor Tumor Growth to ~100 mm³ P_Inject->P_Tumor P_Treat Treatment (4 weeks): - Wedelolactone (200 mg/kg/day) - Vehicle Control P_Tumor->P_Treat P_Analysis Endpoint Analysis: - Tumor Volume - Immunohistochemistry P_Treat->P_Analysis B_Cell 4T1 Cell Culture B_Inject Orthotopic Injection (mammary fat pad) B_Cell->B_Inject B_Tumor Tumor Establishment B_Inject->B_Tumor B_Treat Wedelolactone Treatment B_Tumor->B_Treat B_Analysis Endpoint Analysis: - Tumor Growth & Metastasis - Western Blot & qPCR B_Treat->B_Analysis

Caption: Xenograft experimental workflows for prostate and breast cancer models.

Conclusion

The collective evidence from xenograft studies strongly supports the anticancer effects of Wedelolactone in both prostate and breast cancer models. Its ability to modulate key signaling pathways like c-Myc and TGF-β1/Smad highlights its potential as a multi-targeted therapeutic agent. While the data for prostate cancer allows for a more direct quantitative comparison with standard-of-care, further studies with detailed dosage and tumor growth data in breast cancer xenograft models are warranted to fully elucidate its comparative efficacy. The synergistic potential of Wedelolactone with existing therapies like Enzalutamide opens exciting avenues for future combination treatment strategies in oncology.

References

A Comparative Analysis of Wedelolactone and Demethylwedelolactone for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the biological activities and mechanisms of Wedelolactone and its demethylated analog, Demethylwedelolactone. This guide provides a comprehensive overview of their performance in key biological assays, supported by experimental data and detailed protocols.

Wedelolactone and Demethylwedelolactone are naturally occurring coumestans, primarily isolated from plants of the Asteraceae family, such as Eclipta prostrata. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This guide offers a comparative analysis of these two molecules, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to aid researchers in their investigations.

Comparative Biological Activity: A Quantitative Overview

The following table summarizes the available quantitative data for Wedelolactone and Demethylwedelolactone across various biological assays. Direct comparative studies are limited, but individual activity data provides valuable insights into their potential therapeutic applications.

Biological ActivityTarget/AssayWedelolactone (IC₅₀)Demethylwedelolactone (IC₅₀)Reference
Trypsin Inhibition in vitro bioassay2.9 µg/mL3.0 µg/mL[1]
Anti-inflammatory IKKβ Inhibition<10 µMNot Reported[2]
5-Lipoxygenase (5-LOX) Inhibition~2.5 µMNot Reported[3]
Anticancer Proteasome (Chymotrypsin-like)9.97 µM (26S), 6.13 µM (20S)Not Reported[4]

Key Mechanistic Insights

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Wedelolactone is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[2] It exerts its effect by directly inhibiting the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][5] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[2][5]

Demethylwedelolactone also exhibits anti-inflammatory properties, and while its precise mechanism in the NF-κB pathway is less characterized than that of wedelolactone, it is known to attenuate inflammation.[6] Both compounds have been shown to work together to reduce inflammation induced by cigarette smoke extract by blocking autophagy flux in respiratory epithelial cells.[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IkB_NF_kB IκB-NF-κB Complex IkB_NF_kB->IkB IkB_NF_kB->NF_kB Ub Ubiquitination p_IkB->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB Degrades Wedelolactone Wedelolactone Wedelolactone->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_n->Gene_Expression Induces

Figure 1. NF-κB signaling pathway and the inhibitory action of Wedelolactone.

Trypsin Inhibition: A Shared Potency

One of the few direct comparative studies reveals that both Wedelolactone and Demethylwedelolactone are potent inhibitors of the serine protease trypsin, with nearly identical IC₅₀ values.[1] This suggests a similar binding affinity to the active site of trypsin, likely contributing to their observed anti-inflammatory and other biological effects, as trypsin is involved in various physiological and pathological processes.

Anticancer Activity: Diverse Mechanisms

Both compounds have demonstrated anticancer properties, although through potentially different primary mechanisms. Wedelolactone has been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple pathways, including the inhibition of the proteasome.[4] Demethylwedelolactone has been noted for its ability to suppress the motility and invasion of breast cancer cells.[7] Further comparative studies are needed to fully elucidate their relative potencies and specific molecular targets in different cancer types.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key assays mentioned in this guide.

Trypsin Inhibition Assay

This protocol is adapted from the methodology used to determine the trypsin inhibitory activity of Wedelolactone and Demethylwedelolactone.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) as substrate

  • Tris-HCl buffer (pH 8.2)

  • Dimethyl sulfoxide (DMSO) for sample dissolution

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of trypsin in 1 mM HCl.

  • Prepare a stock solution of BAPNA in DMSO.

  • Prepare various concentrations of Wedelolactone and Demethylwedelolactone in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the test compound solution (or DMSO for control), and the trypsin solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the BAPNA solution to each well.

  • Immediately measure the absorbance at 410 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of BAPNA hydrolysis.

  • The percentage of inhibition is calculated as: [1 - (Initial velocity with inhibitor / Initial velocity without inhibitor)] x 100.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trypsin_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Trypsin Solution - BAPNA Solution - Test Compounds Plate_Setup Plate Setup: Add Buffer, Compound, and Trypsin to 96-well plate Reagents->Plate_Setup Pre_incubation Pre-incubate (37°C, 10 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add BAPNA Pre_incubation->Reaction_Start Measurement Measure Absorbance (410 nm) Reaction_Start->Measurement Calculation Calculate Rate of Hydrolysis and % Inhibition Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

Figure 2. Experimental workflow for the Trypsin Inhibition Assay.

IKKβ Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against IKKβ.

Materials:

  • Recombinant human IKKβ

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase assay buffer

  • Test compounds (Wedelolactone)

  • Method for detection (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or a luminometer for ADP-Glo™ assay)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a reaction tube or well, combine the kinase assay buffer, recombinant IKKβ, and the test compound or vehicle control.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.

  • Initiate the kinase reaction by adding the IKKβ substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the substrate phosphorylation using the chosen detection method.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (Wedelolactone or Demethylwedelolactone) and a vehicle control.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

Wedelolactone and Demethylwedelolactone are promising natural compounds with a range of biological activities. The available data indicates that while they share a similar and potent inhibitory effect on trypsin, Wedelolactone has been more extensively studied for its role as an IKK inhibitor in the NF-κB pathway.

To provide a more definitive comparative assessment, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of Wedelolactone and Demethylwedelolactone in various anti-inflammatory and anticancer assays to determine their relative potencies and IC₅₀ values.

  • Mechanism of Action of Demethylwedelolactone: Further elucidating the specific molecular targets and signaling pathways affected by Demethylwedelolactone, particularly in the context of inflammation.

  • In Vivo Studies: Performing comparative in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models of disease.

This guide provides a foundational comparison based on current literature. As research progresses, a more complete understanding of the distinct and overlapping therapeutic potentials of these two closely related coumestans will undoubtedly emerge.

References

Cross-Validation of Wedelolactone A's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Wedelolactone A across various in vitro and in vivo assays. The data presented is compiled from peer-reviewed studies to facilitate a comprehensive understanding of its pharmacological activity.

Executive Summary

Wedelolactone A, a natural coumestan isolated from plants such as Eclipta alba, has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. This leads to the downstream suppression of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This guide cross-validates these effects by comparing quantitative data from key anti-inflammatory assays.

Data Presentation: A Comparative Analysis of Wedelolactone A's Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of Wedelolactone A in different experimental models.

Assay TypeModel SystemMeasured ParameterWedelolactone A Concentration/DoseObserved EffectReference
In Vitro
Nitric Oxide (NO) Production AssayLPS-stimulated RAW 264.7 MacrophagesNO Inhibition0.1, 1, 10 µMSignificant inhibition of NO production.[1]
TNF-α Production AssayLPS-stimulated RAW 264.7 MacrophagesTNF-α Inhibition0.1, 1, 10 µMDose-dependent reduction of TNF-α secretion.[1]
COX-2 Expression AssayLPS-stimulated RAW 264.7 MacrophagesCOX-2 Protein Expression0.1, 1, 10 µMDose-dependent inhibition of COX-2 protein expression.[1]
In Vivo
Carrageenan-Induced Paw EdemaMale Wistar RatsInhibition of Paw Edema100 and 200 mg/kg (methanolic extract)34.02% and 38.80% inhibition, respectively.[2]

Note on COX-2 Inhibition: The available literature primarily demonstrates that Wedelolactone A inhibits the expression of the COX-2 enzyme rather than its direct enzymatic activity.[1][2] A specific IC50 value for the direct enzymatic inhibition of COX-2 by Wedelolactone A is not prominently reported in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

1. In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 24-well or 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Wedelolactone A (e.g., 0.1, 1, 10 µM) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified period (typically 20-24 hours).

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After the incubation period, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • TNF-α Enzyme-Linked Immunosorbent Assay (ELISA):

    • The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • Briefly, the supernatant is added to a 96-well plate pre-coated with a TNF-α capture antibody.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, and the resulting color development is proportional to the amount of TNF-α. The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). A standard curve is used to determine the TNF-α concentration.

  • Western Blot for COX-2 Expression:

    • After treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence detection system.

2. In Vivo Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Treatment: Wedelolactone A (or the extract containing it) is administered orally or intraperitoneally at specified doses (e.g., 100 and 200 mg/kg) 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

  • Measurement of Paw Edema: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualizations

Signaling Pathway Diagram

Wedelolactone_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Promotes Wedelolactone Wedelolactone A Wedelolactone->IKK Inhibits

Caption: NF-κB signaling pathway inhibited by Wedelolactone A.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay Workflow cluster_assays Analysis cluster_invivo In Vivo Assay Workflow Cell_Culture 1. Culture RAW 264.7 Macrophages Pretreatment 2. Pre-treat with Wedelolactone A Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS Pretreatment->Stimulation Supernatant_Collection 4. Collect Supernatant Stimulation->Supernatant_Collection Western_Blot COX-2 Expression (Western Blot) Griess_Assay NO Measurement (Griess Assay) Supernatant_Collection->Griess_Assay ELISA TNF-α Measurement (ELISA) Supernatant_Collection->ELISA Animal_Grouping 1. Group Rats Drug_Administration 2. Administer Wedelolactone A or Vehicle Animal_Grouping->Drug_Administration Carrageenan_Injection 3. Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Measure_Edema 4. Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Measure_Edema Data_Analysis 5. Calculate % Inhibition Measure_Edema->Data_Analysis

Caption: Workflow for in vitro and in vivo anti-inflammatory assays.

References

Wedelolactone Structure-Activity Relationship: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Wedelolactone, a naturally occurring coumestan found in plants such as Eclipta prostrata and Wedelia calendulacea, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] These include anti-inflammatory, anticancer, and neuroprotective effects, making it a promising scaffold for the development of novel therapeutics.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of wedelolactone and its analogs, presenting key experimental data, detailed protocols, and visual representations of its mechanisms of action to aid researchers in the field of drug discovery.

I. Comparative Analysis of Biological Activity

The biological efficacy of wedelolactone is intrinsically linked to its chemical structure. Modifications to its core scaffold have been shown to significantly impact its activity. The following tables summarize the quantitative data from various studies, comparing the activity of wedelolactone and its derivatives.

Table 1: Inhibitory Activity of Wedelolactone and Analogs on Na+/K+-ATPase and Benzodiazepine Receptor Binding

CompoundSubstitutionNa+/K+-ATPase Inhibition (IC50, µM)Benzodiazepine Receptor Binding (% Inhibition at 10 µM)
Wedelolactone1,8,9-trihydroxy25.050
Analogue 2a1-hydroxy> 10020
Analogue 2b1,2-dihydroxy15.015
Analogue 2f1,8,9-triacetoxy> 100Not Determined
Analogue 2h1-hydroxy, 8,9-methylenedioxy50.035

Data sourced from Pôças et al., 2006.[5][6]

Table 2: Cytotoxic Activity of Wedelolactone in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer8-12[7]
PC3Prostate Cancer8-12[7]
DU145Prostate Cancer8-12[7]
HeLaCervical Cancer14.85 ± 0.70[8]
HepG2Liver CancerNot specified, but inhibits development[9]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Wedelolactone

Target/AssayActivityConcentration/IC50Reference
IKKβ InhibitionPotent InhibitorNot specified[10]
PDE4 InhibitionIC50 = 2.8 µM2.8 µM[11]
α-glucosidase Inhibition80.65% inhibitionNot specified[2][9]
α-amylase Inhibition93.83% inhibitionNot specified[2][9]
Pro-inflammatory Cytokine (IL-1α, IL-1β, IL-8, CXCL-1, CCL-2) mRNA expression in HaCaT cellsSignificant downregulation100 µM[11]
LPS-induced TNF-α, IL-6, and IL-8 production in Raw 264.7 cellsSignificant inhibition30 µg/mL[12]

II. Key Structure-Activity Relationship Insights

The experimental data reveals several key structural features that govern the biological activity of wedelolactone:

  • Hydroxyl Groups: The hydroxyl groups at positions C-8 and C-9 are crucial for antioxidant and anti-inflammatory properties.[3]

  • Catechol Moiety: The presence of a catechol in ring D is important for both Na+/K+-ATPase inhibition and benzodiazepine receptor binding.[5]

  • C-2 Hydroxyl Group: A hydroxyl group at the C-2 position enhances the inhibitory effect on Na+/K+-ATPase but reduces affinity for the benzodiazepine receptor, suggesting a path for developing more selective inhibitors.[5]

III. Signaling Pathways and Mechanisms of Action

Wedelolactone exerts its diverse pharmacological effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the IκB kinase (IKK) complex, which is a central regulator of the NF-κB signaling pathway.[9][13] By inhibiting IKK, wedelolactone prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

G Wedelolactone Inhibition of the NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Wedelolactone Wedelolactone Wedelolactone->IKK Complex inhibits NF-κB NF-κB IκBα->NF-κB sequesters Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates

Caption: Wedelolactone inhibits the IKK complex, preventing NF-κB activation.

Furthermore, wedelolactone has been shown to activate the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways, which play a role in mitigating oxidative stress and ferroptosis.[14] In the context of cancer, wedelolactone can downregulate c-Myc expression and interfere with the Akt and MAPK signaling pathways.[3][15]

G Wedelolactone's Multi-Target Effects on Cancer Cell Signaling Wedelolactone Wedelolactone PI3K/AKT PI3K/AKT Wedelolactone->PI3K/AKT inhibits MAPK MAPK Wedelolactone->MAPK activates PKCε PKCε Wedelolactone->PKCε inhibits Cell Proliferation Cell Proliferation PI3K/AKT->Cell Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis induces c-Myc c-Myc PKCε->c-Myc regulates c-Myc->Cell Proliferation promotes

Caption: Wedelolactone modulates multiple signaling pathways in cancer cells.

IV. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are methodologies for key assays used in the evaluation of wedelolactone and its analogs.

1. Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell viability.

  • Cell Plating: Seed cells (e.g., HeLa, LNCaP) in a 96-well plate at a density of 4 x 10³ cells per well and incubate overnight.[7][16]

  • Compound Treatment: Treat the cells with various concentrations of wedelolactone or its analogs (typically in a DMSO vehicle, ensuring the final DMSO concentration is non-toxic, e.g., 0.2%).[7] Incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add 3-(4, 5-Dimethyl-2-thiazolyl)-2, 5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8][16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (e.g., 72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance F->G

Caption: A stepwise workflow for assessing compound cytotoxicity using the MTT assay.

2. In Vitro IKKβ Kinase Assay

This assay measures the direct inhibitory effect of a compound on the IKKβ enzyme.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant IKKβ enzyme, a suitable buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2), and a specific substrate (e.g., IKKtide or a biotinylated IκBα-based peptide).[17][18][19]

  • Compound Addition: Add wedelolactone or its analogs at various concentrations. Include a positive control (e.g., Staurosporine) and a negative control (vehicle).[17]

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[19][20]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be achieved using various methods, such as:

    • ELISA-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate.[20]

    • Transcreener® ADP² Assay: Directly measure the ADP produced in the reaction.[17]

  • Data Analysis: Calculate the percentage of IKKβ inhibition for each compound concentration and determine the IC50 value.

V. Conclusion and Future Directions

The structure-activity relationship studies of wedelolactone have provided valuable insights into the chemical features necessary for its diverse biological activities. The coumestan scaffold presents a promising starting point for the development of novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of the molecular targets and signaling pathways modulated by wedelolactone will also be critical for its successful translation into clinical applications.

References

Comparative Analysis of Wedelolactone A Extraction Yields from Various Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Wedelolactone A, a bioactive coumestan, has garnered significant interest within the scientific community for its wide array of therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] This has spurred research into efficient extraction methods from its natural plant sources. This guide provides a comparative overview of Wedelolactone A extraction yields from different plant species, detailing the experimental protocols and quantitative data to support researchers in their selection of plant material and extraction methodology. The primary plant sources for Wedelolactone A include Eclipta prostrata (also known as Eclipta alba), Wedelia calendulacea, Wedelia chinensis, and Sphagneticola trilobata.[2][3]

Quantitative Comparison of Extraction Yields

The yield of Wedelolactone A is highly dependent on the plant species, the specific part of the plant used, and the extraction method employed. The following table summarizes the quantitative yields reported in various studies.

Plant SpeciesPlant PartExtraction MethodSolventYield (% w/w)Yield (mg/g)Reference
Eclipta albaWhole PlantSoxhlet ExtractionMethanol0.48%4.8[4]
Eclipta albaLeavesSoxhlet ExtractionMethanol0.505%5.05[5][6]
Eclipta albaAerial PartsSoxhlet ExtractionMethanol0.07%0.7[5][6][7]
Eclipta albaWhole PlantMaceration & PercolationMethanol0.38%3.8[4]
Eclipta albaWhole PlantUltrasonic Assisted ExtractionMethanol0.36%3.6[1]
Eclipta albaWhole PlantOrbital Shaker BathMethanol0.33%3.3[4]
Eclipta albaWhole PlantMicrowave Assisted ExtractionMethanol0.27%2.7[4]
Eclipta albaWhole PlantUltrasonic Assisted ExtractionMethanol0.062%0.62[7]
Eclipta albaWhole PlantSupercritical Fluid ExtractionCO₂0.002% - 0.013%0.02 - 0.13[4]
Wedelia chinensisWhole PlantSoxhlet ExtractionEthanol0.095%0.95[8]
Wedelia trilobataWhole PlantSoxhlet ExtractionEthanol0.084%0.84[8]
Wedelia bifloraWhole PlantSoxhlet ExtractionEthanol0.065%0.65[8]
Wedelia chinensisShoots (in vivo)SonicationMethanol0.009%0.089[9][10]
Wedelia chinensisShoots (in vitro, 75μM CuSO₄)SonicationMethanol0.019%0.194[9][10]

Note: Yields can vary based on geographical location, harvest time, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the extraction and quantification of Wedelolactone A.

1. Soxhlet Extraction Protocol (Eclipta alba)

This method is frequently cited for achieving high yields of Wedelolactone A.[4][5]

  • Plant Material Preparation: The whole plant of Eclipta alba is air-dried in the shade and then ground into a coarse powder.

  • Extraction:

    • A known quantity of the powdered plant material (e.g., 100 g) is placed into a thimble.

    • The thimble is placed into a Soxhlet extractor.

    • The extractor is fitted to a flask containing the extraction solvent (e.g., 500 ml of methanol) and a condenser.

    • The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips back down onto the thimble, extracting the desired compound.

    • The process is allowed to run for a specified duration, typically ranging from 6 to 36 hours.[1][5]

  • Post-Extraction Processing:

    • After extraction, the solvent is evaporated using a rotary vacuum evaporator at approximately 40-50°C.[1][4]

    • The resulting dark green, sticky mass is collected and stored at 4°C for further analysis.[1]

2. Ultrasound-Assisted Extraction (UAE) Protocol (Wedelia chinensis)

UAE is a more rapid extraction method compared to conventional techniques.[7]

  • Plant Material Preparation: Samples (e.g., shoots) are oven-dried at 50°C and ground to a fine powder.[10]

  • Extraction:

    • A specified amount of dried powder (e.g., 5 g) is dissolved in methanol.[10]

    • The mixture is kept on a shaker overnight.

    • Sonication is then performed for 30 minutes at 60°C.[10]

    • The extract is subsequently boiled in a water bath for 10 minutes and filtered through a Whatman filter paper.[10]

  • Post-Extraction Processing:

    • The filtrate is placed in a water bath to evaporate the solvent.

    • The obtained residue is dried in an oven overnight.

    • The dried residue is re-suspended in distilled water and partitioned with ethyl acetate. The ethyl acetate fractions are collected and evaporated to dryness.[10]

3. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a common and sensitive method for the quantitative estimation of Wedelolactone A in plant extracts.[9][11]

  • Standard and Sample Preparation: A standard stock solution of Wedelolactone A is prepared in a suitable solvent like methanol. The dried plant extracts are also dissolved in the same solvent to a known concentration.

  • Chromatography:

    • Samples and standards are applied to a pre-coated silica gel 60 F254 HPTLC plate.

    • The plate is developed in a twin-trough chamber using a mobile phase, a common system being Toluene: Ethyl Acetate: Formic Acid (in ratios such as 5:5:0.1 v/v or 5:4:1 v/v).[9][11]

  • Detection and Quantification:

    • After development, the plate is dried.

    • Densitometric scanning is performed in absorbance mode at a wavelength of 351 nm or 366 nm.[9][11]

    • The amount of Wedelolactone A in the samples is calculated by comparing the peak area of the sample with that of the standard.

Visualizing Methodologies and Mechanisms

Diagrams are essential tools for illustrating complex workflows and biological pathways.

G cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction cluster_process Phase 3: Post-Extraction cluster_quant Phase 4: Quantification plant Plant Material (e.g., Eclipta alba) drying Drying (Air or Oven) plant->drying grinding Grinding to Powder drying->grinding powder Plant Powder grinding->powder extraction Extraction (e.g., Soxhlet with Methanol) powder->extraction filtration Filtration extraction->filtration filtrate Crude Extract (Filtrate) filtration->filtrate evaporation Solvent Evaporation (Rotary Evaporator) filtrate->evaporation dried_extract Dried Crude Extract evaporation->dried_extract analysis_prep Sample Preparation (Dissolve in Solvent) dried_extract->analysis_prep hptlc HPTLC/HPLC Analysis analysis_prep->hptlc data Data Analysis & Yield Calculation hptlc->data cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus tnf Inflammatory Signal (e.g., TNF-α) ikk IKK Complex tnf->ikk Activates ikb_nfkb IκB-NF-κB (Inactive Complex) nfkb_active NF-κB (Active) ikb_nfkb->nfkb_active IκB Degradation & NF-κB Release ikk->ikb_nfkb Phosphorylates IκB gene Gene Transcription (Inflammatory Response) nfkb_active->gene Binds to DNA wedelolactone Wedelolactone A wedelolactone->ikk Inhibits

References

Unveiling Wedelolactone A: A Comparative Guide to its Selective Downregulation of PKCε

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective targeting of protein kinase C epsilon (PKCε) presents a promising therapeutic avenue for various diseases, including cancer and neurological disorders. This guide provides a comprehensive validation of Wedelolactone A as a selective PKCε downregulator, comparing its performance with other known PKCε inhibitors and detailing the experimental protocols for its validation.

Wedelolactone A, a natural coumestan compound, has been identified as a unique molecule that downregulates the protein expression of PKCε, offering a distinct mechanism of action compared to traditional kinase inhibitors that target the ATP-binding site.[1][2][3] This guide delves into the specifics of its selectivity and efficacy, supported by experimental data, to aid researchers in their evaluation of this compound for therapeutic development.

Performance Comparison: Wedelolactone A vs. Alternative PKCε Inhibitors

Wedelolactone A's mechanism of downregulating PKCε protein levels sets it apart from conventional small molecule inhibitors that typically function by inhibiting the enzyme's catalytic activity.[1][3][4] This distinction is critical, as it may lead to more sustained inhibition of PKCε signaling and potentially overcome resistance mechanisms associated with ATP-competitive inhibitors. The following table summarizes the available quantitative data for Wedelolactone A and compares it with other known PKCε inhibitors.

CompoundMechanism of ActionTargetIC50/EC50Selectivity NotesReference
Wedelolactone A Downregulation of protein expressionPKCεNot applicable (downregulator)Downregulates PKCε without inhibiting Akt.[1][3][4] Also inhibits 5-lipoxygenase (IC50 ~2.5 µM).[1][2][1][2][3]
Epsilon-V1-2 Inhibits translocationPKCε-Selective for PKCε; does not inhibit translocation of PKCα, β, and δ.[5][5]
Compound 1.0 Kinase InhibitionPKCεKᵢ < 20 nMRelatively selective for PKCε.[6]
Compound 1.3 Kinase InhibitionPKCεKᵢ < 20 nMRelatively selective for PKCε.[6]
CIDD-0072424 Kinase InhibitionPKCεIC50 = 54 nMHigh selectivity over other PKC isoforms.[7]
CP612 (CIDD-0150612) Kinase InhibitionPKCεIC50 = 1.1 nM40-fold more selective against PKCε over ROCK1.[7]
Bisindolylmaleimide IX (Ro 31-8220) Kinase InhibitionPan-PKCIC50 = 24 nM (PKCε)Potent inhibitor of PKC-α, βI, βII, γ, and ε.[8]
Staurosporine Kinase InhibitionPan-PKCIC50 = 73 nM (PKCε)Potent but non-selective inhibitor of many kinases.[8]
Enzastaurin Kinase InhibitionPKCβ selectiveIC50 = 110 nM (PKCε)6- to 20-fold selectivity for PKCβ over PKCα, γ, and ε.[8]

Experimental Protocols

The validation of Wedelolactone A as a selective PKCε downregulator relies on a series of key experiments. Detailed methodologies for these experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment
  • Cell Lines: LNCaP and PC3 human prostate cancer cells are commonly used.[9]

  • Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Wedelolactone A (dissolved in DMSO) is added to the culture medium at various concentrations (e.g., 10-40 µM) for specified time periods (e.g., 24-48 hours).[10] Control cells are treated with the same concentration of DMSO vehicle.

Western Blot Analysis for PKCε Downregulation

This protocol is essential to determine the effect of Wedelolactone A on the protein levels of PKCε.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with a primary antibody specific for PKCε overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the changes in PKCε protein levels relative to the loading control.

Kinase Activity Assay

While Wedelolactone A is a downregulator, a kinase activity assay is crucial to confirm that it does not directly inhibit the enzymatic activity of PKCε and to assess the selectivity of other small molecule inhibitors. A common method is the ADP-Glo™ Kinase Assay.[11]

  • Reaction Setup: In a 384-well plate, add the inhibitor (or DMSO control), the purified PKCε enzyme, and a substrate/ATP mix.[11] The reaction buffer should contain appropriate cofactors like MgCl₂ and a PKC lipid activator.[11]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[11]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[11]

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Apoptosis Assays

These assays are used to determine the functional consequence of PKCε downregulation by Wedelolactone A, which has been shown to induce apoptosis in cancer cells.[3][12]

  • Annexin V/Propidium Iodide (PI) Staining:

    • After treatment, cells are harvested and washed with PBS.

    • Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

  • Caspase-3 Activity Assay:

    • Cell lysates are prepared from treated and control cells.

    • The enzymatic activity of caspase-3, a key executioner caspase, is measured using a colorimetric or fluorometric assay kit that utilizes a caspase-3-specific substrate (e.g., DEVD-pNA).[4]

Visualizing the Molecular Landscape

To better understand the context of Wedelolactone A's action, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

PKC_epsilon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_intervention Therapeutic Intervention Receptor Receptor (e.g., GPCR, RTK) PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKCepsilon_inactive Inactive PKCε DAG->PKCepsilon_inactive Activation PKCepsilon_active Active PKCε PKCepsilon_inactive->PKCepsilon_active Downstream_Targets Downstream Targets (e.g., STAT3, c-Myc) PKCepsilon_active->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition Wedelolactone Wedelolactone A PKCepsilon_protein PKCε Protein Wedelolactone->PKCepsilon_protein Downregulates Expression

Figure 1: Simplified PKCε signaling pathway and the point of intervention by Wedelolactone A.

Experimental_Workflow_Validation cluster_cell_culture 1. Cell Culture & Treatment cluster_analysis 2. Molecular & Cellular Analysis cluster_protein_analysis Protein Level Analysis cluster_activity_analysis Kinase Activity Analysis cluster_functional_analysis Functional Outcome Analysis cluster_results 3. Data Interpretation Start Prostate Cancer Cells (e.g., LNCaP, PC3) Treatment Treat with Wedelolactone A (or other inhibitors) Start->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis Kinase_Assay In vitro PKCε Kinase Assay Treatment->Kinase_Assay For kinase inhibitors Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase-3) Treatment->Apoptosis_Assay Western_Blot Western Blot for PKCε & Loading Control Cell_Lysis->Western_Blot Result1 PKCε protein downregulation Western_Blot->Result1 Result2 No direct kinase inhibition (for Wedelolactone A) Kinase_Assay->Result2 Result3 Induction of apoptosis Apoptosis_Assay->Result3

Figure 2: Experimental workflow for validating a selective PKCε downregulator.

Logical_Relationship_Inhibitors cluster_mechanism Mechanism of Action cluster_selectivity Selectivity PKC_Inhibitors PKC Inhibitors Downregulators Protein Downregulators PKC_Inhibitors->Downregulators Kinase_Inhibitors Kinase Activity Inhibitors PKC_Inhibitors->Kinase_Inhibitors Wedelolactone Wedelolactone A Downregulators->Wedelolactone e.g. Selective PKCε Selective Kinase_Inhibitors->Selective Pan_PKC Pan-PKC Kinase_Inhibitors->Pan_PKC Epsilon_V1_2 Epsilon-V1-2 Selective->Epsilon_V1_2 e.g. CIDD_0072424 CIDD-0072424 Selective->CIDD_0072424 e.g. Staurosporine Staurosporine Pan_PKC->Staurosporine e.g. Ro_31_8220 Ro 31-8220 Pan_PKC->Ro_31_8220 e.g.

Figure 3: Logical relationship of Wedelolactone A to other PKC inhibitors.

References

Unraveling the Bone-Protective Mechanisms of Wedelolactone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro bone-protective mechanisms of Wedelolactone A against other potential therapeutic agents for osteoporosis. The information is compiled from various preclinical studies to aid researchers in evaluating its reproducibility and potential as a dual-action therapeutic agent.

Executive Summary

Wedelolactone A, a natural coumestan isolated from Eclipta prostrata, has demonstrated a promising dual-action mechanism in bone remodeling. It concurrently stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. This guide presents available quantitative data on its efficacy and compares it with other phytoestrogens and conventional osteoporosis drugs. While direct comparative studies are limited, this compilation of in vitro evidence provides a valuable resource for assessing the reproducibility and therapeutic potential of Wedelolactone A.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative effects of Wedelolactone A and its alternatives on key markers of osteoblast and osteoclast activity. It is crucial to note that the experimental conditions, such as cell lines, concentrations, and treatment durations, may vary between studies, warranting cautious interpretation of direct comparisons.

Table 1: Effect on Osteoblast Differentiation and Mineralization

CompoundCell LineConcentrationKey Marker% Increase (relative to control)Citation
Wedelolactone A Mouse Bone Marrow Stromal Cells (BMSCs)1.25 µg/mLOsterix, Osteocalcin, Runx2 mRNAMarkedly Increased[1]
Wedelolactone A Mouse Bone Marrow Stromal Cells (BMSCs)2 µg/mLAlkaline Phosphatase (ALP) ActivityIncreased (reversed by Sema3A antibody)[2]
Genistein Rat Calvarial OsteoblastsNot SpecifiedAlkaline Phosphatase (ALP) ActivityTime-dependent increase[3]
Genistein Primary Culture of OsteoblastsDose-dependentAlkaline Phosphatase (ALP) ActivitySignificant increase (P < 0.05)[4]
Coumestrol Rat Bone Marrow Stromal Cells (BMSCs)Not SpecifiedAlkaline Phosphatase (ALP), Type I Collagen, Osteocalcin (OCN) ActivityIncreased[5]
Strontium Ranelate Primary Murine Osteoblasts0.01-1 mMALP, BSP, OCN expressionIncreased[6]
Raloxifene Human Trabecular Osteoblasts10⁻⁷ MType 1 Collagen Secretion, ALP Activity3-fold, 2-fold[7]

Table 2: Effect on Osteoclastogenesis and Bone Resorption

CompoundCell Line/SourceConcentrationKey Marker/Activity% Inhibition (relative to control)Citation
Wedelolactone A RAW264.71.25 µg/mLRANKL-induced Actin-ring formationInhibited[1]
Wedelolactone A Human CD14+ MonocytesDose-dependentOsteoclast Differentiation and ActivitySuppressed[8]
Icariin Mouse Bone Marrow Culture10 µMTRAP+ Multinuclear Cells, Bone Resorption PitsSignificantly less than control[9][10]
Icariin RAW264.71 µMRANKL-induced Osteoclast Differentiation~60% reduction in osteoclast numbers[11]
Raloxifene Mouse Bone Marrow10⁻¹¹ MOsteoclast Number48%[12]
Strontium Ranelate Mouse Marrow Cultures0.01-1 mMOsteoclast NumbersModerate reduction[13]
Bisphosphonates (Risedronate) Murine Osteoclasts (in vitro)Not SpecifiedOsteoclast Apoptosis4 to 24-fold increase[14]

Signaling Pathways and Mechanisms of Action

Wedelolactone A exerts its dual effects on bone through the modulation of distinct signaling pathways in osteoblasts and osteoclasts.

Osteoblastogenesis: The Wnt/β-catenin Pathway

Wedelolactone A promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts primarily through the activation of the Wnt/β-catenin signaling pathway.[1] It has been shown to directly inhibit Glycogen Synthase Kinase 3β (GSK3β), leading to the stabilization and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin associates with transcription factors like Runx2 to upregulate the expression of key osteogenic genes such as osterix and osteocalcin.[1]

G Wedelolactone A's Effect on Osteoblastogenesis cluster_Nucleus Nucleus WDL Wedelolactone A GSK3B GSK3β WDL->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin inhibits (phosphorylation) Nucleus Nucleus BetaCatenin->Nucleus Runx2 Runx2 BetaCatenin->Runx2 activates OsteogenicGenes Osteogenic Genes (Osterix, Osteocalcin) Runx2->OsteogenicGenes upregulates Differentiation Osteoblast Differentiation OsteogenicGenes->Differentiation G Wedelolactone A's Effect on Osteoclastogenesis WDL Wedelolactone A NFkB NF-κB (p65 phosphorylation) WDL->NFkB inhibits Sema3A Sema3A (from Osteoblasts) WDL->Sema3A stimulates RANKL RANKL RANK RANK RANKL->RANK RANK->NFkB NFATc1 NFATc1 (nuclear translocation) NFkB->NFATc1 OsteoclastGenes Osteoclast Genes (c-fos, c-src, Cathepsin K) NFATc1->OsteoclastGenes upregulates Differentiation Osteoclast Differentiation OsteoclastGenes->Differentiation Sema3A->Differentiation inhibits G Osteoblast Mineralization Assay Workflow Start Seed Cells (BMSCs or MC3T3-E1) Induction Induce Osteogenic Differentiation Start->Induction Treatment Treat with Compound Induction->Treatment Incubation Incubate (14-21 days) with medium changes Treatment->Incubation Fixation Fix Cells (10% Formalin) Incubation->Fixation Staining Stain with Alizarin Red S Fixation->Staining Wash Wash to remove excess stain Staining->Wash Analysis Qualitative Analysis (Microscopy) Wash->Analysis Quantification Quantitative Analysis (Absorbance at 405 nm) Analysis->Quantification Optional End End Analysis->End Quantification->End G Osteoclastogenesis Assay Workflow Start Seed Precursor Cells (BMMs or RAW264.7) Induction Induce Osteoclast Differentiation (RANKL) Start->Induction Treatment Treat with Compound Induction->Treatment Incubation Incubate (5-7 days) Treatment->Incubation Fixation Fix Cells Incubation->Fixation Staining TRAP Staining Fixation->Staining Analysis Count TRAP-positive multinucleated cells Staining->Analysis End End Analysis->End

References

Unveiling the Double-Edged Sword: A Comparative Analysis of Wedelolactone A's Cytotoxic Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Wedelolactone A, a naturally derived coumestan, reveals its potent and differential cytotoxic effects across a spectrum of cancer cell lines, highlighting its potential as a multi-targeted therapeutic agent. This guide synthesizes key experimental data on its impact on prostate, breast, ovarian, and cervical cancer cells, offering a valuable resource for researchers, scientists, and professionals in drug development.

Wedelolactone A exhibits significant anti-cancer properties by modulating distinct signaling pathways in various cancer types. In prostate cancer, it has been shown to induce apoptosis through the downregulation of PKCε and interruption of c-Myc oncogenic signaling.[1][2] Its mechanism in breast cancer involves the inhibition of proteasome activity and regulation of the TGF-β1/Smad signaling pathway.[3][4][5][6] Furthermore, studies on ovarian cancer cells have demonstrated its ability to downregulate NF-κB expression, a key player in cancer cell survival and drug resistance.[7]

This report provides a detailed comparison of the cytotoxic efficacy of Wedelolactone A, substantiated by quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.

Comparative Cytotoxicity of Wedelolactone A

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of Wedelolactone A in various cancer cell lines as determined by MTT assays.

Table 1: IC50 Values of Wedelolactone A in Prostate and Cervical Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
ProstateLNCaP~8-12[8]
PC3~8-12[8]
DU145~8-12[8]
CervicalHeLa14.85 ± 0.70[9]

Table 2: IC50 Values of Wedelolactone A in Breast Cancer Cell Lines

Cell LineIC50 (µM) - Chymotrypsin-like ActivityReference
MDA-MB-23127.8[3]
MDA-MB-46812.78[3]
T47D19.45[3]

Table 3: IC50 Values of Wedelolactone A in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)Reference
PA-110[7]
A278011.97[10]
A2780cisR (Cisplatin-resistant)13.41 ± 0.99[10]
A2780ZD0473R (ZD0473-resistant)20.24 ± 2.20[10]

Key Signaling Pathways Modulated by Wedelolactone A

Wedelolactone A's anti-cancer activity stems from its ability to interfere with crucial signaling cascades that govern cancer cell proliferation, survival, and metastasis.

Prostate Cancer: Targeting PKCε and c-Myc

In prostate cancer cells, Wedelolactone A induces caspase-dependent apoptosis by downregulating Protein Kinase C epsilon (PKCε) without affecting the Akt signaling pathway.[1] This is significant as the PKCε pathway is known to be a critical survival pathway in prostate cancer. Furthermore, Wedelolactone A interrupts the oncogenic signaling of c-Myc, a transcription factor often upregulated in cancer, by decreasing its mRNA and protein levels, as well as its transcriptional activity.[2]

Wedelolactone_Prostate_Cancer WDL Wedelolactone A PKCe PKCε WDL->PKCe inhibits cMyc c-Myc WDL->cMyc inhibits Apoptosis Apoptosis PKCe->Apoptosis CellSurvival Cell Survival PKCe->CellSurvival cMyc->Apoptosis cMyc->CellSurvival

Wedelolactone A's inhibitory action on PKCε and c-Myc in prostate cancer.
Breast Cancer: Proteasome Inhibition and TGF-β/Smad Pathway Regulation

Wedelolactone A exhibits a distinct mechanism in breast cancer cells by acting as a proteasome inhibitor. It inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent cell death.[3][4] Additionally, it has been shown to suppress breast cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway, which is a key pathway involved in epithelial-mesenchymal transition (EMT), a process critical for metastasis.[5][6]

Wedelolactone_Breast_Cancer WDL Wedelolactone A Proteasome Proteasome WDL->Proteasome inhibits TGFb TGF-β1/Smad WDL->TGFb inhibits Apoptosis Apoptosis Proteasome->Apoptosis Metastasis Metastasis TGFb->Metastasis

Wedelolactone A's dual mechanism in breast cancer.
Ovarian Cancer: Downregulation of NF-κB

In ovarian cancer cells, Wedelolactone A has been found to downregulate the expression of Nuclear Factor-kappa B (NF-κB).[7] NF-κB is a crucial transcription factor that plays a significant role in promoting cancer cell survival, proliferation, and resistance to chemotherapy.[11][12] By inhibiting NF-κB, Wedelolactone A can potentially sensitize ovarian cancer cells to conventional chemotherapeutic agents.

Wedelolactone_Ovarian_Cancer WDL Wedelolactone A NFkB NF-κB WDL->NFkB inhibits CellSurvival Cell Survival NFkB->CellSurvival Chemoresistance Chemoresistance NFkB->Chemoresistance

Inhibition of the NF-κB pathway by Wedelolactone A in ovarian cancer.

Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxic effect of Wedelolactone A on cancer cells is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A Seed cells in 96-well plates B Treat cells with varying concentrations of Wedelolactone A A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 1-4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

A generalized workflow for the MTT assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.[9]

  • Treatment: The cells are then treated with various concentrations of Wedelolactone A (typically ranging from 0 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[13][14]

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by Wedelolactone A.

Western_Blot_Workflow cluster_1 Western Blot Protocol P1 Treat cells with Wedelolactone A and prepare cell lysates P2 Determine protein concentration (e.g., BCA assay) P1->P2 P3 Separate proteins by SDS-PAGE P2->P3 P4 Transfer proteins to a PVDF or nitrocellulose membrane P3->P4 P5 Block the membrane to prevent non-specific antibody binding P4->P5 P6 Incubate with primary antibody against the target protein P5->P6 P7 Incubate with HRP-conjugated secondary antibody P6->P7 P8 Detect protein bands using an ECL detection system P7->P8

Key steps in the Western blot analysis workflow.

Protocol Details:

  • Sample Preparation: Cancer cells are treated with Wedelolactone A for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.[16]

  • Gel Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific binding.[15]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., PKCε, c-Myc, p-Smad2/3, NF-κB) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

This comparative guide underscores the potential of Wedelolactone A as a versatile anti-cancer agent with distinct mechanisms of action in different cancer types. The provided data and protocols offer a solid foundation for further research into its therapeutic applications.

References

Unveiling the Molecular Targets of Wedelolactone A: A Proteomics-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data to validate the molecular targets of Wedelolactone A, a natural coumestan with demonstrated therapeutic potential. By summarizing quantitative data and detailing experimental protocols, this guide aims to facilitate a deeper understanding of Wedelolactone A's mechanism of action and inform future drug discovery efforts.

Wedelolactone A has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.[1][2] Understanding the direct molecular interactions of this compound is crucial for its development as a therapeutic agent. Proteomics-based approaches have been instrumental in identifying and validating the cellular targets of Wedelolactone A, providing a comprehensive view of its biological activity.

Comparative Analysis of Validated Molecular Targets

Proteomics studies have identified several key proteins and pathways that are directly modulated by Wedelolactone A. The following table summarizes the quantitative data from various studies, offering a comparative look at its binding affinities and inhibitory concentrations across different targets.

Target Protein/ComplexCell Line/SystemMethod of ValidationKey Quantitative FindingReference
Proteasome (20S and 26S) MDA-MB-231 (Breast Cancer)In vitro activity assayIC50 (Chymotrypsin-like activity): 6.13 μM (20S), 9.97 μM (26S)[3]
c-Myc LNCaP (Prostate Cancer)Western Blot, ELISASignificant decrease in protein level and DNA-binding activity at 10-30 μM[4][5]
IKK Complex (NF-κB pathway) RAW 264.7 (Macrophages)In vitro kinase assayDirect inhibition of IKK complex[6]
5-Lipoxygenase (5-Lox) Not specifiedEnzyme inhibition assayIC50: 2.5 μM[6]
NLRP3 Inflammasome MacrophagesWestern BlotInhibition of pro-caspase-1 cleavage at 10-40 μM[7]
Protein Kinase Cε (PKCε) LNCaP, PC3, DU145 (Prostate Cancer)Western BlotDownregulation at 30 μM[8]
DNA Topoisomerase IIα Not specifiedIn vitro activity assayInhibition of enzyme activity[8]
Estrogen Receptors MDA-MB-231, MCF-7, T47D (Breast Cancer)Not specifiedActivation at 10 nmol/L[8]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, this section provides detailed methodologies for key proteomics-based validation techniques cited in the literature.

Proteasome Activity Assay

This protocol is based on the methodology used to identify the proteasome as a direct target of Wedelolactone A.[3]

  • Preparation of Cell Lysates: MDA-MB-231 breast cancer cells are harvested and lysed in a hypotonic buffer to maintain proteasome integrity. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the proteasome is collected.

  • In Vitro Inhibition Assay: The 20S or 26S proteasome (either purified from cell lysates or commercially available) is incubated with a fluorogenic substrate specific for its chymotrypsin-like, trypsin-like, or caspase-like activity.

  • Wedelolactone A Treatment: Various concentrations of Wedelolactone A are added to the proteasome-substrate mixture.

  • Fluorometric Analysis: The fluorescence intensity is measured over time using a microplate reader. A decrease in fluorescence in the presence of Wedelolactone A indicates inhibition of proteasome activity.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of Wedelolactone A concentration.

c-Myc Expression and DNA-Binding Activity

The following protocol outlines the steps taken to validate the effect of Wedelolactone A on the oncoprotein c-Myc.[4][5]

  • Cell Culture and Treatment: LNCaP prostate cancer cells are cultured and treated with varying concentrations of Wedelolactone A (e.g., 10, 20, 30 μM) for a specified time (e.g., 24 hours).

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for c-Myc.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.

  • Nuclear Extraction and ELISA-based DNA-Binding Assay:

    • Nuclear extracts are prepared from treated and untreated cells.

    • An ELISA-based assay is used to quantify the binding of c-Myc in the nuclear extracts to its consensus DNA sequence (E-box).

    • The results are typically measured by absorbance and reflect the transcriptional activity of c-Myc.

Visualizing Molecular Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by Wedelolactone A and a typical experimental workflow for target validation.

Wedelolactone_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway cluster_Proteasome Proteasome Pathway IKK IKK Complex IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_IkB NF-κB/IκB Complex Gene Transcription Gene Transcription NFkB->Gene Transcription Translocation to Nucleus NFkB_IkB->IKK Phosphorylation PKCe PKCε Caspases Caspases PKCe->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Proteasome Proteasome Degradation Protein Degradation Proteasome->Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome WDL Wedelolactone A WDL->IKK Inhibits WDL->PKCe Downregulates WDL->Proteasome Inhibits

Caption: Key signaling pathways modulated by Wedelolactone A.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_target_id Target Identification & Validation cluster_data_analysis Data Analysis A Cancer Cell Culture B Treatment with Wedelolactone A A->B C Cell Lysis & Protein Extraction B->C D Affinity Chromatography C->D F Western Blot C->F G Enzyme Activity Assays C->G E Mass Spectrometry (LC-MS/MS) D->E Protein ID H Protein Quantification E->H J Validated Targets F->J G->J I Pathway Analysis H->I I->J

References

Safety Operating Guide

Proper Disposal of Wedelolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Wedelolactone, a comprehensive understanding of proper disposal procedures is crucial. This guide provides essential safety and logistical information for the handling and disposal of Wedelolactone, ensuring compliance with safety regulations and the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any work with Wedelolactone, it is imperative to consult the Safety Data Sheet (SDS). This document contains critical information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.[1][2]

Personal Protective Equipment (PPE): To minimize exposure when handling Wedelolactone, the following PPE is required:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.[1]

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[3]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]

  • Respiratory Protection: If dust is present or exposure limits are exceeded, a full-face respirator or a dust mask (like a type N95) should be used.[3]

Handling Precautions:

  • Avoid breathing dust, fumes, or vapors.[4]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Wash hands and any exposed skin thoroughly after handling.[2][3][4]

  • Contaminated work clothing should not be allowed out of the workplace.[3][4]

Hazard and Toxicity Profile

Wedelolactone is classified as hazardous. Understanding its toxicological properties is key to assessing the risks associated with its disposal. The following table summarizes its GHS (Globally Harmonized System) classification.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3][4][5]
Water Hazard Class 1Slightly hazardous for water[4]

This data informs the risk assessment for handling and disposal procedures.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of Wedelolactone is through a licensed hazardous waste management company, arranged by your institution's Environmental Health and Safety (EHS) department.[1] Do not dispose of Wedelolactone with household garbage or allow it to enter the sewage system.[4]

Step 1: Waste Identification and Segregation

  • Identify all waste containing Wedelolactone, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Based on its GHS classification, Wedelolactone waste should be treated as hazardous chemical waste.[5]

  • Segregate Wedelolactone waste from other waste streams to prevent cross-contamination.[1] Never mix it with other wastes unless explicitly instructed to do so by your EHS office.[6]

Step 2: Containerization

  • Solid Waste: Place solid Wedelolactone waste and contaminated disposables into a chemically compatible, leak-proof container with a secure lid.[1][6]

  • Liquid Waste:

    • Wedelolactone is soluble in organic solvents like DMSO, ethanol, and DMF.[2] Collect waste solutions in a designated, compatible, and clearly labeled solvent waste container.

    • Keep chlorinated and non-chlorinated solvent waste streams separate.[7]

    • Aqueous solutions of Wedelolactone should also be collected as hazardous waste. Do not pour them down the drain.[4]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • The label must include the full chemical name ("Wedelolactone"), the concentration or quantity, and any relevant hazard symbols (e.g., GHS pictograms for acute toxicity and skin sensitization).[1][4]

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.[1]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.[6]

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]

  • Provide them with all necessary information about the waste, including its composition and volume.[6]

  • Always follow your institution's specific procedures and comply with all local, regional, and national regulations.[1][4]

Experimental Workflow & Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of Wedelolactone waste in a laboratory setting.

Wedelolactone_Disposal_Workflow start_end start_end process process decision decision waste_cat waste_cat action action start Start: Wedelolactone Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify is_hazardous Is waste hazardous? identify->is_hazardous hazardous_waste Classify as Hazardous Chemical Waste (Acute Toxin, Skin Sensitizer) is_hazardous->hazardous_waste Yes non_hazardous Consult EHS for non-hazardous disposal pathway (unlikely) is_hazardous->non_hazardous No segregate Segregate from other waste streams hazardous_waste->segregate containerize Select appropriate, sealed, leak-proof container segregate->containerize label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->label store Store in designated Hazardous Waste Accumulation Area label->store contact_ehs Contact Institutional EHS for pickup store->contact_ehs end End: Disposal by Licensed Waste Management Vendor contact_ehs->end

Wedelolactone Disposal Workflow Diagram

References

Comprehensive Safety and Handling Guide for Wedelolactone A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Wedelolactone A, a bioactive coumestan compound.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. The information is tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Wedelolactone A should be handled as a hazardous substance. The primary risks associated with this compound are oral toxicity and skin sensitization.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07[3][4][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionGHS07[3][4][5]

This table summarizes the known hazards of Wedelolactone A based on available safety data sheets.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary control measure to prevent exposure. Personnel must wear the specified PPE at all times when handling Wedelolactone A. The required level of protection varies depending on the procedure being performed.

Procedure Gloves Lab Coat/Gown Eye/Face Protection Respiratory Protection
Receiving & Storage Double-gloving with nitrile glovesStandard lab coatSafety glassesNot required if packaging is intact
Weighing (Solid Form) Double-gloving with nitrile glovesDisposable, long-sleeved gown with cuffs[7]Tightly fitting safety goggles[4]N95 or higher rated dust mask[6]
Preparing Stock Solutions Double-gloving with nitrile glovesDisposable, long-sleeved gown with cuffsChemical splash goggles and face shield[7][8]Required if not working in a certified chemical fume hood
Cell Culture/Assays Single pair of nitrile glovesStandard lab coatSafety glassesNot required if working in a biological safety cabinet

This table outlines the minimum PPE requirements for various laboratory tasks involving Wedelolactone A. For handling cytotoxic compounds, it is recommended to use gloves specifically tested for use with such chemicals.[9]

Experimental Protocols: Handling Procedures

These detailed protocols provide step-by-step guidance for common laboratory procedures involving Wedelolactone A to minimize exposure risk.

Protocol 1: Weighing Solid Wedelolactone A

Wedelolactone A is typically supplied as a crystalline solid or powder.[1][6] This procedure should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of the powder.

  • Preparation:

    • Don all required PPE for weighing solids as specified in the table above (double gloves, disposable gown, safety goggles, N95 mask).

    • Decontaminate the weighing area and the analytical balance with an appropriate cleaning agent.

    • Place a weigh boat on the balance and tare it.

  • Weighing:

    • Carefully open the container of Wedelolactone A. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat.

    • Securely close the primary container of Wedelolactone A.

  • Post-Weighing:

    • Clean the spatula and the weighing area thoroughly.

    • Carefully transport the weighed compound to the area where the solution will be prepared.

    • Dispose of the outer pair of gloves and any contaminated wipes into the designated hazardous waste container.

Protocol 2: Preparing Stock Solutions

Wedelolactone A is soluble in organic solvents such as DMSO, ethanol, and DMF.[1] This procedure should be performed within a certified chemical fume hood.

  • Preparation:

    • Don all required PPE for preparing solutions (double gloves, disposable gown, chemical splash goggles, face shield).

    • Assemble all necessary equipment (vials, pipettes, solvent) inside the chemical fume hood.

  • Reconstitution:

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the pre-weighed Wedelolactone A.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved. A stock solution in DMSO can be prepared at approximately 30 mg/mL.[1]

  • Storage and Cleanup:

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C for long-term stability.[1]

    • Dispose of all contaminated materials (pipette tips, empty containers) in the designated hazardous waste stream.

    • Wipe down the work surface within the fume hood.

    • Remove and dispose of PPE as per institutional guidelines. Always wash hands thoroughly after handling.[3][4]

Emergency Procedures and Disposal Plan

Accidental Spill and Exposure Management

Prompt and correct response to spills and personal exposure is critical. The following workflows outline the immediate steps to be taken in an emergency.

Spill_Response cluster_spill Spill Response Workflow spill Spill Occurs alert Alert others in the area. Secure the location. spill->alert don_ppe Don appropriate PPE: - Double nitrile gloves - Gown - Goggles & Face Shield - Respirator alert->don_ppe contain Cover spill with absorbent material from a spill kit. don_ppe->contain clean Clean the area with soap and water or another appropriate decontaminant. contain->clean dispose Collect all contaminated materials in a labeled hazardous waste bag. clean->dispose report Report the spill to the Lab Supervisor and EHS. dispose->report

Caption: Workflow for handling a spill of Wedelolactone A.

Exposure_Response cluster_exposure Personal Exposure Response exposure Personal Exposure Occurs remove_clothing Immediately remove contaminated clothing and PPE. exposure->remove_clothing wash_skin Skin Contact: Wash affected area with plenty of soap and water for 15 minutes. remove_clothing->wash_skin Skin flush_eyes Eye Contact: Flush eyes with water for 15 minutes at an eyewash station. remove_clothing->flush_eyes Eyes fresh_air Inhalation: Move to fresh air immediately. remove_clothing->fresh_air Inhalation seek_medical Seek immediate medical attention. Bring the SDS. wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency procedures for personal exposure to Wedelolactone A.

Disposal Plan

All waste materials contaminated with Wedelolactone A must be treated as hazardous chemical waste.

  • Solid Waste:

    • Includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes unused stock solutions and contaminated media.

    • Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[4] Contaminated work clothing must not be allowed out of the workplace and should be disposed of as hazardous waste or decontaminated by a professional service.[4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.